I-Bet151
Description
inhibitor of the BET family of proteins; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-12-21(14(3)31-27-12)16-9-18-15(10-20(16)30-4)22-19(11-25-18)26-23(29)28(22)13(2)17-7-5-6-8-24-17/h5-11,13H,1-4H3,(H,26,29)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVUVNZRUGEAHB-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)C(C)C5=CC=CC=N5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)[C@H](C)C5=CC=CC=N5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680599 | |
| Record name | 7-(3,5-Dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1300031-49-5 | |
| Record name | 7-(3,5-Dimethyl-4-isoxazolyl)-1,3-dihydro-8-methoxy-1-[(1R)-1-(2-pyridinyl)ethyl]-2H-imidazo[4,5-c]quinolin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1300031-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(3,5-Dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(3,5-Dimethyl-4-isoxazolyl)-8-(methyloxy)-1-[(1R)-1-(2-pyridinyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
I-BET151 and Its Role in Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
I-BET151 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers in the regulation of gene transcription. By competitively binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD2, BRD3, and BRD4, this compound effectively displaces them from chromatin. This leads to the transcriptional downregulation of key oncogenes and pro-inflammatory genes, making this compound a promising therapeutic agent in oncology and inflammatory diseases. This technical guide provides an in-depth overview of the core mechanisms of this compound, its impact on critical signaling pathways, quantitative data on its activity, and detailed protocols for key experimental assays used in its characterization.
Introduction to this compound and BET Proteins
The BET family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a key step in the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes, thereby facilitating transcription elongation. Dysregulation of BET protein function is implicated in the pathogenesis of numerous cancers and inflammatory conditions due to the aberrant expression of genes controlling cell proliferation, apoptosis, and inflammation.
This compound (also known as GSK1210151A) is a synthetic compound that mimics the structure of acetylated lysine, allowing it to competitively bind to the bromodomains of BET proteins. This competitive inhibition prevents BET proteins from associating with chromatin, leading to a reduction in the transcription of their target genes. Notably, this compound has demonstrated significant anti-tumor activity in preclinical models of various hematological malignancies and solid tumors.
Mechanism of Action of this compound in Gene Transcription
The primary mechanism of action of this compound is the disruption of BET protein-mediated gene transcription. By occupying the acetyl-lysine binding pockets of BRD2, BRD3, and BRD4, this compound initiates a cascade of events that ultimately leads to the suppression of target gene expression.
A key consequence of this compound-mediated BET protein displacement is the downregulation of the master oncogene MYC. BRD4 is known to be heavily recruited to the promoter and enhancer regions of MYC, and its displacement by this compound leads to a rapid and significant decrease in MYC transcription. This effect is central to the anti-proliferative and pro-apoptotic activity of this compound in many cancer types.
Furthermore, this compound treatment leads to the transcriptional repression of other critical genes involved in cell cycle progression and survival, such as BCL2 and CDK6. The displacement of BRD4 from the chromatin also interferes with the recruitment of the super elongation complex (SEC) and P-TEFb, leading to a global but selective reduction in transcriptional elongation.
Figure 1: Mechanism of this compound in MYC Gene Transcription.
Quantitative Data on this compound Activity
The potency of this compound has been quantified across various assays and cell lines. The following tables summarize key quantitative data.
Table 1: Inhibitory Potency of this compound against BET Bromodomains
| BET Protein | pIC50 | IC50 (µM) |
| BRD2 | 6.3 | 0.5 |
| BRD3 | 6.6 | 0.25 |
| BRD4 | 6.1 | 0.79 |
| Data sourced from MedChemExpress and Selleck Chemicals. |
Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 0.195 |
| MV4-11 | Acute Myeloid Leukemia | 0.119 |
| MOLM-13 | Acute Myeloid Leukemia | 0.228 |
| MM1.S | Multiple Myeloma | 0.299 |
| HT-29 | Colorectal Adenocarcinoma | 0.945 |
| U87MG | Glioblastoma | 0.572 (72h) |
| Data sourced from MedChemExpress and other research articles. |
Impact of this compound on Key Signaling Pathways
This compound exerts its therapeutic effects by modulating several critical signaling pathways that are often dysregulated in cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. In many cancers, constitutive activation of the NF-κB pathway promotes cell proliferation and resistance to apoptosis. This compound has been shown to suppress NF-κB activity by inhibiting the transcription of NF-κB target genes. Specifically, BRD2 and BRD4 have been implicated in the regulation of NF-κB signaling, and their displacement by this compound leads to a reduction in the expression of pro-inflammatory cytokines like IL-6 and IL-8. The mechanism involves the downregulation of the NF-κB subunit p105/p50.
I-BET151 Signaling Pathways: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Signaling Pathways Modulated by I-BET151, a Potent BET Bromodomain Inhibitor.
This whitepaper provides a comprehensive technical overview of the signaling pathways modulated by this compound (GSK1210151A), a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology, immunology, and epigenetic research. Herein, we detail the core mechanisms of action of this compound, its impact on key signaling cascades, present quantitative data from seminal studies, and provide detailed experimental protocols for key assays.
Core Mechanism of Action
This compound is a potent and selective inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2][3] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[3] By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, leading to the suppression of target gene transcription.[4] This mechanism of action underlies the profound effects of this compound on cell proliferation, cell cycle progression, and apoptosis in various cancer models. While this compound targets multiple BET proteins, BRD4 is often identified as a primary target for its anti-cancer effects.[1][5]
Key Signaling Pathways Modulated by this compound
This compound has been shown to significantly impact several critical signaling pathways implicated in cancer and inflammation. These include the NF-κB, Notch, and Hedgehog pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases. This compound has been demonstrated to be a potent inhibitor of NF-κB signaling.[1][6][7]
In multiple myeloma cells, this compound inhibits the release of pro-inflammatory cytokines such as IL-1β and IL-6 by reducing BRD4-mediated activation of NF-κB.[1] Mechanistically, this compound can inhibit the degradation of IκB-α and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1][8] In melanoma, the inhibitory effect of this compound on NF-κB is primarily mediated through the targeting of BRD2, leading to a reduction in the production of cytokines and chemokines like IL-6 and IL-8.[1][7] This leads to cell cycle arrest and apoptosis.[1]
dot
Caption: this compound inhibits the NF-κB pathway by targeting BRD2/BRD4.
Notch Signaling Pathway
The Notch signaling pathway is an evolutionarily conserved pathway that plays a crucial role in cell fate decisions, proliferation, and apoptosis.[2] Aberrant Notch signaling is implicated in the pathogenesis of various cancers. This compound has been shown to inhibit the Notch signaling pathway.[1][2] This inhibition is achieved by this compound reducing the binding of BRD4 to the promoter regions of key Notch pathway components, such as Notch1 and its ligand Jagged1 (JAG1).[1][2] This leads to the downregulation of Notch1 transcription and subsequent inhibition of the pathway's target genes.[1]
dot
Caption: this compound inhibits Notch signaling by displacing BRD4 from the Notch1 promoter.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is critical for embryonic development and tissue homeostasis. Its aberrant activation is a key driver in several cancers, including medulloblastoma and basal cell carcinoma.[9] this compound has been identified as an inhibitor of the Hh pathway, acting downstream of the Smoothened (SMO) receptor.[9][10] The mechanism of inhibition involves this compound preventing the binding of BRD4 to the promoter of the GLI1 gene, a key transcription factor and downstream effector of the Hh pathway.[9] This leads to a reduction in GLI1 expression and subsequent downregulation of Hh target genes.[9]
dot
Caption: this compound inhibits Hedgehog signaling by preventing BRD4 binding to the GLI1 promoter.
Effects on Cell Cycle and Apoptosis
A significant consequence of this compound's activity on the aforementioned signaling pathways is the induction of cell cycle arrest and apoptosis in cancer cells.[1][11]
Cell Cycle Arrest
This compound has been shown to cause cell cycle arrest, primarily at the G1/S transition, in various cancer cell lines, including those from glioma, mantle cell lymphoma, and melanoma.[1][2] This effect is often associated with the downregulation of key cell cycle regulators such as c-MYC and CDK6, and the upregulation of cell cycle inhibitors like CDKN1A (p21).[1] In melanoma, this compound-induced G1 arrest is specifically linked to the inhibition of BRD4 and the subsequent upregulation of p21.[1]
Apoptosis
This compound is a potent inducer of apoptosis in a variety of hematological malignancies and solid tumors.[1][12] The pro-apoptotic effects of this compound are often mediated through the downregulation of anti-apoptotic proteins like BCL2 and the upregulation of pro-apoptotic proteins.[4][12] For example, in neuroblastoma, this compound promotes apoptosis by increasing the levels of TP53INP1.[1] In melanoma, this compound-induced apoptosis is linked to the activation of the BH3-only protein BIM, which is primarily regulated by BRD2.[1]
dot
Caption: this compound induces G1/S arrest and apoptosis through modulation of key regulatory proteins.
Quantitative Data Summary
The following tables summarize key quantitative data on the effects of this compound from various studies.
Table 1: this compound Inhibitory Concentrations (pIC50 and IC50)
| Target/Cell Line | Assay Type | Value | Reference |
| BRD2 | pIC50 | 6.3 | [13] |
| BRD3 | pIC50 | 6.6 | [13] |
| BRD4 | pIC50 | 6.1 | [13] |
| Myeloma Cell Lines | Cell Cycle Arrest (IC50) | 100–300 nM | [7] |
| U87MG (Glioblastoma) | CellTiter-Glo (IC50, 48h) | 1.05 ± 0.18 μM | |
| U87MG (Glioblastoma) | CellTiter-Glo (IC50, 72h) | 0.572 ± 0.048 μM |
Table 2: Effects of this compound on Gene and Protein Expression
| Cell Type | Target Gene/Protein | Effect | Method | Reference |
| Multiple Myeloma | c-MYC, IRF4 | Downregulation | - | [1] |
| Multiple Myeloma | IL-1β, IL-6 | Inhibition of release | ELISA | [1] |
| Melanoma | p105, p50 (NF-κB subunits) | Reduction | - | [1] |
| Melanoma | IL-6, IL-8 | Downregulation of production | - | [6] |
| Medulloblastoma | GLI1 | Downregulation | - | [1] |
| Neuroblastoma | N-Myc, NCYM | Inhibition of transcription | - | [1] |
| Neuroblastoma | TP53INP1 | Increased mRNA and protein levels | - | [1] |
| MLL-fusion leukemia | BCL2, C-MYC, CDK6 | Inhibition of transcription | - | [1] |
| Breast Cancer (TNBC) | Jagged1/Notch1 | Regulation | - | [1] |
| Non-Small Cell Lung Cancer | eIF4E | Downregulation | - | [2] |
Experimental Protocols
This section provides an overview of methodologies for key experiments used to characterize the effects of this compound. These are generalized protocols and may require optimization for specific cell types and experimental conditions.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the dose-dependent effect of this compound on cell proliferation and viability.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO) for 24, 48, or 72 hours.
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Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours at 37°C.
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Solubilization: If using MTT, add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
Objective: To analyze the effect of this compound on the expression levels of specific proteins (e.g., BRD4, c-MYC, p21, cleaved PARP).
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Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
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Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-BRD4, anti-c-MYC) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
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Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.
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Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
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Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
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Data Acquisition: Analyze the cells using a flow cytometer, acquiring at least 10,000 events per sample.
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Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
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Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Data Acquisition: Analyze the cells by flow cytometry within 1 hour of staining.
-
Analysis: Determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the occupancy of BRD4 on the promoter regions of target genes (e.g., c-MYC, GLI1, Notch1) and the effect of this compound.
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Cross-linking: Treat cells with this compound or vehicle. Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench with glycine.
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Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
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Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads. Incubate the chromatin overnight at 4°C with an antibody against BRD4 or a control IgG.
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Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
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Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
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Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight with NaCl.
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DNA Purification: Purify the DNA using a PCR purification kit.
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Analysis: Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers designed for the promoter regions of interest.
dot
Caption: A simplified workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
Conclusion
This compound is a powerful research tool and a promising therapeutic candidate that exerts its anti-cancer and anti-inflammatory effects by modulating key signaling pathways, including NF-κB, Notch, and Hedgehog. Its ability to induce cell cycle arrest and apoptosis in a wide range of cancer models highlights its therapeutic potential. This technical guide provides a foundational understanding of the core signaling pathways affected by this compound and offers standardized protocols for its investigation. Further research will continue to elucidate the full spectrum of this compound's mechanisms and its potential applications in the clinic.
References
- 1. Transcriptome analysis of iBET-151, a BET inhibitor alone and in combination with paclitaxel in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epigenetic targeting of Hedgehog pathway transcriptional output through BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET bromodomain inhibitors attenuate transcription of a subset of IL-1-induced NF-κB targets that promote inflammation in β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of NF-kB activity in human melanoma by bromodomain and extra-terminal protein inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neoplasiaresearch.com [neoplasiaresearch.com]
- 9. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Effect of I-BET151 on BCL2 Expression
This technical guide provides a comprehensive overview of the molecular interactions between the BET (Bromodomain and Extra-Terminal domain) inhibitor, this compound, and the anti-apoptotic protein BCL2 (B-cell lymphoma 2). A thorough understanding of this interaction is critical for the development of novel cancer therapeutics.
Introduction: this compound and BCL2
This compound is a small molecule inhibitor that targets the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] These proteins act as epigenetic "readers," recognizing acetylated lysine residues on histones and recruiting transcriptional machinery to specific gene promoters.[3][4] By preventing BET proteins from binding to chromatin, this compound can modulate the transcription of key oncogenes and cell cycle regulators.[1][5]
BCL2 is a central protein in the regulation of apoptosis, or programmed cell death.[6] It is a pro-survival protein that prevents the release of mitochondrial apoptogenic factors.[7] Overexpression of BCL2 is a hallmark of many cancers, contributing to tumor cell survival and resistance to conventional therapies.[8][9]
Core Mechanism: Transcriptional Repression of BCL2 by this compound
This compound exerts its effect on BCL2 primarily through the transcriptional repression of the BCL2 gene. The mechanism involves the displacement of BRD4, and to some extent BRD3, from the regulatory regions of the BCL2 gene.[1] This prevents the recruitment of the transcriptional elongation complex, leading to a decrease in BCL2 mRNA and subsequently, BCL2 protein levels. This downregulation of a key anti-apoptotic protein sensitizes cancer cells to apoptosis.[1][10]
In hematological malignancies, particularly those with mixed-lineage leukemia (MLL) rearrangements, the transcription of BCL2, along with other oncogenes like C-MYC, is often dependent on the activity of BET proteins.[1] Therefore, treatment with this compound leads to a significant reduction in the expression of these pro-survival genes, inducing cell cycle arrest and apoptosis.[1][2]
Quantitative Data on this compound's Effect
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in preclinical studies.
Table 1: Effect of this compound on Gene Expression in Hematological Malignancies
| Cell Line(s) | Cancer Type | Target Genes Inhibited | Outcome | Reference |
| MV4;11, MOLM13, NOMO1 | MLL-rearranged Leukemia | BCL2, C-MYC, CDK6 | Inhibition of proliferation, G0/G1 arrest, induction of apoptosis | [1] |
| MOLM13, THP1 | MLL-rearranged Leukemia | BCL2, C-MYC | Inhibition of proliferation, G0/G1 arrest, induction of apoptosis | [1] |
Table 2: this compound in Combination Therapies Involving the BCL2 Pathway
| Combination | Cancer Type | Synergistic Effect | Mechanism | Reference |
| This compound + S63845 (MCL-1 inhibitor) | Various | Synergistically induce apoptosis | Broadens the range of action for both agents | [1] |
| ABBV-075 (BETi) + Venetoclax (BCL2 inhibitor) | Acute Myeloid Leukemia (AML) | Synergistically induced apoptosis | BETi attenuates MYC, CDK6, MCL1, and BCL2 expression | [10] |
Signaling Pathways and Apoptosis Induction
This compound's impact on BCL2 is a key part of its broader pro-apoptotic effect. By reducing BCL2 levels, this compound shifts the balance of BCL2 family proteins towards apoptosis. This is often accompanied by an upregulation of pro-apoptotic BH3-only proteins like BIM. The decreased anti-apoptotic defense (lower BCL2) combined with increased pro-apoptotic signals leads to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, cell death.
It is important to note that resistance to BET inhibitors can arise through the upregulation of BCL2.[3] This provides a strong rationale for combination therapies using BET inhibitors and direct BCL2 inhibitors (BH3 mimetics) to overcome resistance.[10][11]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the effect of this compound on BCL2 expression and function.
5.1. Cell Culture and Drug Treatment
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Cell Lines: Human cancer cell lines (e.g., MV4;11, MOLM13 for leukemia; OPM2 for multiple myeloma) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: this compound is dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted in culture media to the desired final concentrations for experiments.
5.2. Quantitative Real-Time PCR (qRT-PCR) for BCL2 mRNA Expression
-
RNA Extraction: Total RNA is isolated from this compound-treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using a thermal cycler with SYBR Green or TaqMan probes specific for the human BCL2 gene. A housekeeping gene (e.g., GAPDH or ACTB) is used as an internal control for normalization.
-
Data Analysis: The relative expression of BCL2 mRNA is calculated using the 2-ΔΔCt method.
5.3. Western Blotting for BCL2 Protein Expression
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors to extract total protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BCL2. After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control like β-actin or GAPDH is used to ensure equal protein loading.
5.4. Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.
-
Caspase Activity Assay: Caspase-3/7 activity is measured using a luminescent or colorimetric substrate-based assay to quantify the execution phase of apoptosis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of this compound.
Conclusion and Future Directions
This compound effectively downregulates BCL2 expression by inhibiting the transcriptional activity of BET proteins, particularly BRD4.[1] This mechanism contributes significantly to the anti-cancer effects of this compound, primarily by inducing apoptosis in susceptible cancer cells.[1][11] The data strongly support the therapeutic potential of this compound, especially in hematological malignancies.
For drug development professionals, the key takeaway is the strong rationale for combining BET inhibitors with BCL2 inhibitors like venetoclax. Such combinations can lead to synergistic cell killing and may overcome acquired resistance to single-agent therapy.[3][10] Future research should continue to explore biomarkers that predict sensitivity to this compound and further delineate the complex interplay between BET proteins and the BCL2 family in various cancer contexts.
References
- 1. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The BET Bromodomain Inhibitor I-BET-151 Induces Structural and Functional Alterations of the Heart Mitochondria in Healthy Male Mice and Rats [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The BCL-2 arbiters of apoptosis and their growing role as cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bcl-2 pathway inhibition in solid tumors: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Superior efficacy of cotreatment with BET protein inhibitor and BCL2 or MCL1 inhibitor against AML blast progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial protection impairs BET bromodomain inhibitor-mediated cell death and provides rationale for combination therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
I-BET151 (GSK1210151A): A Technical Guide for Hematological Malignancy Research
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of I-BET151 (GSK1210151A), a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Its role as a critical research tool has significantly advanced our understanding of epigenetic regulation in cancer, particularly in hematological malignancies. This guide details its mechanism of action, impact on key signaling pathways, preclinical efficacy, and the molecular basis of resistance. It also provides detailed experimental protocols and quantitative data to aid in the design and interpretation of future research.
Core Mechanism of Action: Epigenetic Transcriptional Repression
This compound is a synthetic compound that functions as a competitive inhibitor of the BET protein family, which includes the ubiquitously expressed BRD2, BRD3, and BRD4, and the testis-specific BRDT.[1][2] These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, a key marker of active chromatin.[3][4]
By docking to acetylated chromatin, BET proteins, particularly BRD4, act as scaffolding platforms to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex.[5] This recruitment is essential for phosphorylating RNA Polymerase II (Pol II), allowing it to be released from promoter-proximal pausing and transition into a state of productive transcriptional elongation.
This compound mimics the structure of acetylated lysine, enabling it to bind with high affinity to the bromodomain pockets of BET proteins. This competitive binding displaces BET proteins from chromatin, preventing the recruitment of transcriptional machinery and leading to the suppression of target gene expression.[6][7] In hematological malignancies, this mechanism disproportionately affects the expression of key oncogenes such as MYC , BCL2 , and CDK6 , which are often regulated by super-enhancers and are critical for tumor cell proliferation and survival.[5][8]
Key Signaling Pathways Modulated by this compound
The anti-neoplastic effects of this compound extend to the modulation of several critical signaling pathways that are often dysregulated in cancer.
-
NF-κB Pathway: this compound can diminish NF-κB signaling by reducing the expression of its activators or by inhibiting BRD4-mediated activation of the pathway.[5] This is significant as the NF-κB pathway is a key driver of inflammation, cell survival, and proliferation in various hematological cancers.[5]
-
Hedgehog (Hh) Pathway: this compound has been shown to attenuate Hh signaling by significantly reducing the expression of the key transcription factor GLI1, downstream of the SMO receptor.[9] This occurs because BRD4 is required for robust GLI1 transcription.[9]
-
Notch Signaling: The Notch pathway, which is crucial for cell fate decisions, can be influenced by this compound, although its role can be context-dependent, acting as either a tumor suppressor or an oncogene.[1]
-
JAK/STAT Pathway: In myeloproliferative neoplasms (MPNs) characterized by JAK2 mutations, this compound treatment leads to the downregulation of LMO2, a downstream target of the JAK/STAT pathway, thereby inhibiting proliferation and inducing apoptosis.[3]
Preclinical Efficacy in Hematological Malignancies
This compound has demonstrated significant anti-tumor activity across a wide range of preclinical models of hematological cancers, both in vitro and in vivo.
-
Acute Myeloid Leukemia (AML): this compound is particularly effective in AML subtypes driven by MLL-rearrangements and NPM1 mutations.[3][10] It induces rapid cell cycle arrest and apoptosis by suppressing the transcription of BCL2, c-MYC, and CDK6.[11] In mouse models of MLL-fusion leukemia, administration of this compound delayed disease progression and significantly prolonged survival.
-
Acute Lymphoblastic Leukemia (ALL): MLL-rearranged ALL cell lines are highly sensitive to this compound, showing inhibition of proliferation and induction of apoptosis.[1]
-
Multiple Myeloma (MM): this compound induces G0/G1 cell cycle arrest and apoptosis in myeloma cell lines, irrespective of their MYC status, with IC50 values typically in the 100–300 nM range.[3] It effectively represses the MYC-dependent transcriptional program.[12]
-
Lymphoma: In Mantle Cell Lymphoma (MCL), this compound promotes G1/S arrest and apoptosis. It is also effective against Primary Effusion Lymphoma (PEL) and Diffuse Large B-cell Lymphoma (DLBCL) by downregulating c-MYC.[10][13]
-
Myeloproliferative Neoplasms (MPN): For JAK2V617F-positive MPNs, this compound inhibits the expression of the LMO2 oncogene, leading to proliferation arrest and apoptosis.[3]
| Hematological Malignancy | Cell Line | Key Genetic Driver | IC50 / GI50 (nM) | Primary Downregulated Genes | Reference |
| Acute Myeloid Leukemia | MV4;11 | MLL-AF4 | 15 - 192 | BCL2, c-MYC, CDK6 | [11] |
| Acute Myeloid Leukemia | MOLM13 | MLL-AF9 | 15 - 192 | BCL2, c-MYC, CDK6 | |
| Acute Myeloid Leukemia | NOMO1 | MLL-AF9 | 15 - 192 | c-MYC, BCL2 | [11] |
| Acute Lymphoblastic Leukemia | RS4;11 | MLL-AF4 | 192 | c-MYC, IL7R | [11][14] |
| Multiple Myeloma | H929 | t(4;14) | ~100 - 300 | MYC | [3][15] |
Mechanisms of Resistance
The development of resistance is a significant challenge for targeted therapies. Research has shown that resistance to this compound can emerge from leukemia stem cells.[16] A primary mechanism involves the activation of the Wnt/β-catenin signaling pathway .[13][16] In resistant cells, increased Wnt signaling can maintain the expression of key targets like Myc independently of BET protein function, thereby bypassing the inhibitory effect of this compound.[13][16] This highlights a critical vulnerability and suggests that co-targeting the Wnt pathway could be a strategy to overcome or prevent resistance.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments used to characterize the effects of this compound.
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following this compound treatment.
-
Reagents & Materials:
-
Hematological cancer cell lines (e.g., MV4;11, MOLM13)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette, plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted drug to the wells to achieve the final desired concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals. Incubate overnight at 37°C if necessary.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells and plot the dose-response curve to calculate the IC50 value using non-linear regression.
-
This protocol is for determining the genomic locations where BET proteins bind and assessing their displacement by this compound.
-
Reagents & Materials:
-
1x10⁷ cells per ChIP sample
-
Formaldehyde (37%)
-
Glycine
-
Lysis Buffer, Sonication Buffer, IP Dilution Buffer
-
ChIP-grade antibody against BRD4 (or BRD2/BRD3)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer and RNase A/Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol and 100% Ethanol
-
DNA purification kit
-
Qubit/PicoGreen for DNA quantification
-
Next-generation sequencing platform
-
-
Procedure:
-
Cell Treatment & Cross-linking: Treat cells with this compound (e.g., 500 nM) or DMSO for 6 hours. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis & Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend nuclei in sonication buffer and sonicate to shear chromatin into fragments of 200-600 bp.
-
Immunoprecipitation (IP): Pre-clear the chromatin with magnetic beads. Incubate the cleared chromatin overnight at 4°C with the anti-BRD4 antibody or IgG control.
-
Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution & Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with Proteinase K.
-
DNA Purification: Purify the ChIP DNA using a standard column-based kit or phenol-chloroform extraction.
-
Library Preparation & Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome, perform peak calling (e.g., with MACS2), and analyze differential binding between this compound and DMSO-treated samples.
-
This protocol outlines the steps to analyze global gene expression changes induced by this compound.
-
Reagents & Materials:
-
1x10⁶ cells per sample
-
This compound and DMSO
-
TRIzol or other RNA extraction reagent
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
Bioanalyzer or similar for RNA quality control
-
mRNA isolation kit (poly-A selection) or rRNA depletion kit
-
NGS library preparation kit
-
Next-generation sequencing platform
-
-
Procedure:
-
Cell Treatment: Treat cells with this compound (e.g., 500 nM) or DMSO for a specified time (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Harvest cells and extract total RNA using TRIzol or a column-based kit. Perform on-column DNase treatment to remove genomic DNA contamination.
-
Quality Control: Assess RNA integrity and quantity using a Bioanalyzer. Samples should have a high RNA Integrity Number (RIN > 8).
-
Library Preparation: Isolate mRNA using poly-A selection. Fragment the mRNA, synthesize cDNA, add sequencing adapters, and amplify the library.
-
Sequencing: Perform high-throughput sequencing to generate single-end or paired-end reads.
-
Data Analysis:
-
Perform quality control on raw reads (e.g., with FastQC).
-
Align reads to a reference genome (e.g., with STAR).
-
Quantify gene expression levels (e.g., with RSEM or featureCounts).
-
Perform differential gene expression analysis between this compound and DMSO-treated samples (e.g., with DESeq2 or edgeR).
-
Conduct pathway and gene ontology analysis on differentially expressed genes.
-
-
Clinical Perspective
While this compound has been an invaluable preclinical tool, other BET inhibitors with more favorable pharmacokinetic profiles, such as I-BET762 (GSK525762) and OTX015, have progressed into early-phase clinical trials for various hematological malignancies and solid tumors.[3] These trials have shown preliminary signs of clinical activity, although dose-limiting toxicities, most commonly thrombocytopenia, have been a consistent challenge.[17][18] The insights gained from this compound research have been foundational in establishing the therapeutic rationale for targeting BET proteins and continue to guide the clinical development and combination strategies for this promising class of epigenetic drugs.
References
- 1. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of bromodomain and extra-terminal proteins (BET) as a potential therapeutic approach in haematological malignancies: emerging preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BET in hematologic tumors: Immunity, pathogenesis, clinical trials and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The bromodomain inhibitor IBET-151 attenuates vismodegib-resistant esophageal adenocarcinoma growth through reduction of GLI signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials [frontiersin.org]
- 18. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating I-BET151 in Solid Tumor Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-BET151 (also known as GSK1210151A) is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in regulating gene transcription.[3] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes like MYC.[3][4] Dysregulation of BET protein activity is implicated in the pathogenesis of various malignancies, making them a compelling target for cancer therapy. This technical guide provides an in-depth overview of the investigation of this compound in solid tumor models, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Mechanism of Action
This compound competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing BET proteins from chromatin.[3] This prevents the recruitment of transcriptional regulators and leads to the downregulation of target gene expression.[1] A primary mechanism of action in many solid tumors is the suppression of the MYC oncogene and its downstream targets, which are critical for cell proliferation and survival.[1] Beyond MYC, this compound has been shown to modulate other key signaling pathways implicated in cancer, including the NF-κB, Hedgehog, and Notch pathways.[5]
Preclinical Data in Solid Tumor Models
The anti-tumor activity of this compound has been evaluated in a range of solid tumor models, demonstrating its potential as a therapeutic agent.
In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various solid tumor cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colon Carcinoma | 0.945 |
| U87MG | Glioblastoma | Data suggests inhibition of proliferation |
| Mvt1 | Breast Cancer | Inhibited primary tumor growth |
| 6DT1 | Breast Cancer | Inhibited primary tumor growth |
| Ptch1+/- derived medulloblastoma stem cells | Medulloblastoma | Dose-dependent reduction in viability |
| Esophageal Adenocarcinoma Cell Lines | Esophageal Adenocarcinoma | Dose-dependent reduction in viability |
Data compiled from multiple sources. It is important to note that experimental conditions can influence IC50 values.
In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in various xenograft models of solid tumors.
| Tumor Model | Dosing Regimen | Key Findings |
| Ptch1+/- derived medulloblastoma allograft | 30 mg/kg, daily intraperitoneal injection | Significantly attenuated tumor growth; Reduced levels of the Hedgehog target gene Gli1.[6][7] |
| U87MG xenograft | Not specified | Reduced tumor size.[1] |
| Esophageal Adenocarcinoma Patient-Derived Xenografts (PDXs) | 30 mg/kg, daily intraperitoneal injection for 14 days | Attenuated tumor growth; Reduced expression of GLI1.[7] |
Clinical Data in Solid Tumors
A Phase I clinical trial (NCT01587703) evaluated the safety and efficacy of GSK525762 (a compound designation for this compound) in patients with NUT midline carcinoma (NMC) and other solid tumors.[8]
| Tumor Type | Number of Patients | Objective Response Rate | Key Findings |
| NUT Midline Carcinoma (NMC) | 19 | 2 confirmed partial responses (11%) | 8 patients had stable disease.[8] |
| Other Solid Tumors | 46 | No confirmed responses | The recommended Phase II dose was established at 80 mg once daily. The most common adverse events were thrombocytopenia, gastrointestinal toxicities, and fatigue.[8] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are outlines of key experimental protocols used in the investigation of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired time period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[9]
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting
This technique is used to detect and quantify specific proteins, such as BRD4 and MYC, in cell lysates.
Materials:
-
Cell lysates from this compound-treated and control cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-MYC, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Separate proteins from cell lysates by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.[10]
-
Quantify band intensities relative to a loading control (e.g., GAPDH).
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the occupancy of specific proteins, such as BRD4, at specific genomic regions, like the MYC promoter.
Materials:
-
This compound-treated and control cells
-
Formaldehyde for cross-linking
-
Lysis buffer
-
Sonicator
-
Antibody against the protein of interest (e.g., anti-BRD4)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target genomic regions
Protocol:
-
Cross-link proteins to DNA in live cells using formaldehyde.
-
Lyse the cells and shear the chromatin into smaller fragments by sonication.
-
Immunoprecipitate the protein-DNA complexes using an antibody specific to the protein of interest.
-
Capture the antibody-protein-DNA complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-linking.
-
Digest the proteins with proteinase K and purify the DNA.
-
Quantify the amount of precipitated DNA at specific genomic loci using qPCR.[6]
In Vivo Xenograft Model
These models are used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NOD-SCID)
-
Solid tumor cells or patient-derived tumor fragments
-
This compound formulation for injection
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant tumor cells or patient-derived tumor fragments into the flanks of immunocompromised mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).[6]
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle control according to the specified dosing regimen (e.g., daily intraperitoneal injections).[6][7]
-
Measure tumor volume regularly using calipers.[7]
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its investigation.
Conclusion
This compound has demonstrated promising anti-tumor activity in a variety of solid tumor models, primarily through the inhibition of BET protein function and the subsequent downregulation of key oncogenic signaling pathways. Preclinical data supports its efficacy both in vitro and in vivo, and early clinical data has shown modest activity in certain patient populations. Further investigation into combination therapies and predictive biomarkers will be crucial in defining the clinical utility of this compound in the treatment of solid tumors. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this field.
References
- 1. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET bromodomain protein inhibition is a therapeutic option for medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins [frontiersin.org]
- 6. The BET Bromodomain Inhibitor this compound Acts Downstream of Smoothened Protein to Abrogate the Growth of Hedgehog Protein-driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How Much Can We Bet on Activity of BET Inhibitors Beyond NUT–Midline Carcinoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
I-BET151's Role in NF-κB Pathway Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
I-BET151, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a significant modulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in attenuating NF-κB-mediated inflammation and gene expression. We present a compilation of quantitative data on this compound's activity, detailed protocols for key experimental assays, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of BET inhibitors in NF-κB-driven pathologies.
Introduction: The NF-κB Pathway and the Role of BET Proteins
The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in immunity, cell survival, and proliferation. Dysregulation of this pathway is a hallmark of numerous diseases, including chronic inflammatory disorders and cancer. The canonical NF-κB pathway is triggered by various stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and subsequent proteasomal degradation. This event liberates the p50/p65 (RelA) heterodimer, allowing its translocation to the nucleus, where it binds to specific DNA sequences and drives the transcription of a plethora of pro-inflammatory and anti-apoptotic genes, such as IL6, IL8, and TNF.
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that recognize and bind to acetylated lysine residues on histones and other proteins. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby facilitating gene expression. Notably, BRD4 has been shown to directly interact with the acetylated p65 subunit of NF-κB, acting as a critical co-activator for the transcription of NF-κB target genes.
This compound: A Selective BET Inhibitor
This compound (also known as GSK1210151A) is a small molecule that competitively binds to the acetyl-lysine binding pockets (bromodomains) of BET proteins, thereby displacing them from chromatin. This action effectively disrupts the transcriptional activation of BET-dependent genes.
Mechanism of Action in NF-κB Pathway Modulation
This compound modulates the NF-κB pathway through several key mechanisms:
-
Disruption of BRD4-p65 Interaction: By occupying the bromodomains of BRD4, this compound prevents its interaction with the acetylated p65 subunit of NF-κB. This hinders the recruitment of the positive transcription elongation factor b (P-TEFb) complex and subsequent phosphorylation of RNA Polymerase II, leading to a suppression of NF-κB target gene transcription.
-
Inhibition of Inflammatory Gene Expression: this compound has been demonstrated to potently inhibit the expression and secretion of key NF-κB-driven pro-inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[1][2][3]
-
Downregulation of NF-κB Subunits: In some cellular contexts, this compound has been shown to cause the transcriptional downregulation of NF-κB subunits, such as p105/p50.[1][4]
The following diagram illustrates the canonical NF-κB signaling pathway and the points of intervention by this compound.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data for this compound's activity related to BET protein inhibition and its downstream effects on the NF-κB pathway.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Target | Assay Type | Value | Unit | Reference |
| BRD2 | IC50 | 0.5 | µM | [5][6] |
| BRD3 | IC50 | 0.25 | µM | [5][6] |
| BRD4 | IC50 | 0.79 | µM | [5][6] |
| BRD2 | pIC50 | 6.3 | [7] | |
| BRD3 | pIC50 | 6.6 | [7] | |
| BRD4 | pIC50 | 6.1 | [7] | |
| BRD2, BRD3, BRD4 | Kd | 0.02-0.1 | µM | [6] |
| BRD4 | Kd | 0.29 ± 0.17 | µM | [8] |
Table 2: Inhibition of Inflammatory Cytokine Production by this compound
| Cytokine | Cell Type/System | Stimulant | IC50 | Unit | Reference |
| IL-6 | Human PBMCs | LPS | 0.16 | µM | [6] |
| IL-6 | Human Whole Blood | LPS | 1.26 | µM | [6] |
| IL-6 | Rat Whole Blood | LPS | 1.26 | µM | [6] |
| IL-6, IL-8 | Melanoma cells | - | Dose-dependent reduction | [4][9] | |
| IL-6, IL-1β | Myeloma cells | - | Dose-dependent reduction | [2] | |
| IL-6, TNF-α | Monocytes | C. albicans | Dose-dependent reduction with 10 µM this compound | [10] | |
| IL-13, IL-5 | Human ILC2s | IL-33 | Dose-dependent reduction (62.5-250 nM) | [11] |
Table 3: Effect of this compound on NF-κB Target Gene Expression
| Target Gene | Cell Type | Treatment Conditions | Fold Change/Effect | Reference |
| IL6, IL8, MMP1, MMP3 | Rheumatoid Arthritis Synovial Fibroblasts | TNF-α or IL-1β stimulation | Significant suppression | [3] |
| CSF1 | INS 832/13 cells | IL-1β stimulation + 1 µM this compound | Attenuated expression | [12] |
| NFKBIA | INS 832/13 cells | IL-1β stimulation + 1 µM this compound | Insensitive to inhibition | [12] |
| IFNB | RAW cells | Poly(I:C) or LPS stimulation | Dose-dependent suppression | [13] |
| Osteoclast-specific genes (TRACP, MMP9, Ctsk, c-Src) | Mononuclear cells | RANKL/M-CSF stimulation | Dose-dependent reduction | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the NF-κB pathway.
Western Blot for p65 Nuclear Translocation
This protocol is designed to assess the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
This compound (and vehicle control, e.g., DMSO)
-
NF-κB stimulus (e.g., TNFα, IL-1β)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Nuclear and Cytoplasmic Extraction Kit (e.g., from Rockland Immunochemicals or Thermo Fisher Scientific)[14][15][16]
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p65, anti-lamin B1 (nuclear marker), anti-α-tubulin or GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Pre-treat cells with the desired concentrations of this compound or vehicle for 1-2 hours. Stimulate the cells with an NF-κB activator for the appropriate time (e.g., 30 minutes with TNFα).
-
Cell Fractionation:
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each fraction onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p65 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Repeat the immunoblotting process for the nuclear (lamin B1) and cytoplasmic (α-tubulin/GAPDH) loading controls.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify the band intensities and normalize the p65 signal in each fraction to its respective loading control.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB by quantifying the expression of a luciferase reporter gene under the control of NF-κB response elements.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (and vehicle control)
-
NF-κB stimulus (e.g., TNFα)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.
-
Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNFα) for 6-8 hours.[17][18][19][20][21]
-
Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the unstimulated control.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the occupancy of BRD4 and p65 at the promoters of NF-κB target genes and how this is affected by this compound.
Materials:
-
Cell line of interest
-
This compound (and vehicle control)
-
NF-κB stimulus
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis and wash buffers
-
ChIP-grade antibodies against BRD4 and p65
-
Protein A/G magnetic beads
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR analysis of target gene promoters
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment and Cross-linking: Treat cells as described for the Western blot protocol. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and isolate the nuclei. Resuspend the nuclei in a suitable buffer and shear the chromatin to an average size of 200-500 bp by sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with a ChIP-grade antibody against BRD4 or p65 overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA.
-
Analysis by qPCR: Quantify the amount of immunoprecipitated DNA corresponding to specific NF-κB target gene promoters using qPCR. Analyze the data as a percentage of input.
Conclusion
This compound is a powerful tool for investigating the role of BET proteins in the regulation of the NF-κB signaling pathway. Its ability to disrupt the BRD4-p65 interaction and subsequently inhibit the transcription of pro-inflammatory genes underscores the therapeutic potential of BET inhibitors in a wide range of NF-κB-driven diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further explore the multifaceted effects of this compound and to advance the development of novel epigenetic-based therapies.
References
- 1. Control of NF-kB activity in human melanoma by bromodomain and extra-terminal protein inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The bromodomain protein inhibitor this compound suppresses expression of inflammatory genes and matrix degrading enzymes in rheumatoid arthritis synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and characterization of this compound derivatives for use in identifying protein targets in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins [frontiersin.org]
- 10. Bromodomain inhibitor I‐BET151 suppresses immune responses during fungal–immune interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BET Bromodomain Inhibitor iBET151 Impedes Human ILC2 Activation and Prevents Experimental Allergic Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BET bromodomain inhibitors attenuate transcription of a subset of IL-1-induced NF-κB targets that promote inflammation in β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 15. biomol.com [biomol.com]
- 16. health.uconn.edu [health.uconn.edu]
- 17. NF-κB luciferase reporter assay. [bio-protocol.org]
- 18. 2.8. Luciferase Reporter Assays [bio-protocol.org]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. bowdish.ca [bowdish.ca]
The Epigenetic Landscape of I-BET151: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-BET151, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a significant tool in the exploration of epigenetic regulation and its therapeutic potential. BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are crucial "readers" of the epigenetic code, specifically recognizing acetylated lysine residues on histone tails. This interaction tethers them to chromatin, where they recruit transcriptional machinery to regulate the expression of key genes involved in cell proliferation, differentiation, and inflammation. Dysregulation of BET protein activity is a hallmark of numerous diseases, most notably cancer. This compound functions by competitively binding to the bromodomains of BET proteins, thereby displacing them from chromatin and disrupting their gene regulatory functions. This guide provides a comprehensive technical overview of the epigenetic effects of this compound, including its impact on key signaling pathways, quantitative data on its activity, and detailed protocols for essential experimental validation.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data regarding the efficacy and effects of this compound across various cancer cell lines and experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Hematological Malignancies | |||
| MV4;11 | Acute Myeloid Leukemia | Sensitive in the nanomolar range | |
| K562 | Chronic Myeloid Leukemia | Resistant up to micromolar concentrations | |
| U937 | Histiocytic Lymphoma | ~10,000 (10 µM) induces significant growth inhibition | |
| Multiple Myeloma Cells | Multiple Myeloma | Potent antiproliferative effect | |
| Solid Tumors | |||
| AGS | Gastric Carcinoma | - | |
| HepG2 | Hepatocellular Carcinoma | - | |
| U87MG | Glioblastoma | Potent inhibition | |
| A2780 | Ovarian Cancer | - | |
| Neuroblastoma Cells | Neuroblastoma | Dose-dependent reduction in viability | |
| Medulloblastoma CSCs | Medulloblastoma | Dose-dependent reduction in viability |
Table 2: Dose-Dependent Effects of this compound on Gene and Protein Expression
| Cell Type | Treatment | Target Gene/Protein | Effect | Reference |
| Peripheral Blood Mononuclear Cells | This compound (dose-dependent) | TRACP, MMP-9, Ctsk, c-Src | Downregulation of osteoclast-specific genes | |
| Peripheral Blood Mononuclear Cells | This compound (dose-dependent) | TNF-α, IL-1β, IL-6 | Inhibition of inflammatory cytokine secretion | |
| Light2 Cells | This compound (dose-dependent) | GLI1 | Attenuation of Hedgehog signal transduction | |
| Medulloblastoma Cancer Stem Cells | This compound (dose-dependent) | GLI1 | Decreased levels | |
| Human PBMCs | This compound (10 µM) | IL-6, TNF-α, IL-10 | Marked reduction in production | |
| Human PBMCs | This compound (10 µM) | IFN-γ, IL-17, IL-22 | Strong reduction in production | |
| In vitro cultured ILC2s | iBET151 (250, 125, 62.5 nM) | IL-13 | Dose-dependent inhibition of production | |
| LPS-stimulated alveolar macrophages | iBET151 (250 nM) | IL-6 | Significant decrease in production |
Core Signaling Pathways Modulated by this compound
This compound exerts its profound biological effects by modulating several critical signaling pathways implicated in cancer and inflammation. The primary mechanism involves the displacement of BRD4, and to a lesser extent BRD2 and BRD3, from acetylated chromatin, leading to the transcriptional repression of key downstream target genes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses and is constitutively active in many cancers, promoting cell survival and proliferation. This compound has been shown to be a potent inhibitor of this pathway. By displacing BRD4 from acetylated RelA, a key subunit of the NF-κB complex, this compound prevents the recruitment of the transcriptional machinery necessary for the expression of NF-κB target genes. This leads to the downregulation of pro-inflammatory cytokines such as IL-6 and IL-8, and cell cycle regulators.
Hedgehog (Hh) Signaling Pathway
The Hedgehog signaling pathway is essential during embryonic development and its aberrant activation is a driver of several cancers, including medulloblastoma and basal cell carcinoma. This compound has been demonstrated to attenuate Hh signaling by acting downstream of the transmembrane protein Smoothened (SMO). Specifically, this compound prevents the binding of BRD4 to the promoter region of the key Hh target gene, GLI1. This leads to the transcriptional repression of GLI1 and a subsequent reduction in the viability of Hh-driven cancer cells.
Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system that governs cell fate decisions. Its dysregulation is implicated in a variety of cancers. BRD4 has been shown to associate with the promoter region of the Notch1 gene. By displacing BRD4 from the Notch1 promoter, this compound can downregulate Notch1 expression and inhibit the self-renewal and proliferation of cancer stem cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the epigenetic effects of this compound.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is designed to identify the genomic binding sites of BET proteins and assess their displacement by this compound.
a. Cell Culture and Treatment:
-
Culture cells of interest (e.g., MV4;11 or K562) to approximately 80-90% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the specified duration (e.g., 4-24 hours).
b. Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
Harvest cells, wash with ice-cold PBS, and lyse to isolate nuclei.
-
Resuspend nuclei in a lysis buffer and sonicate to shear chromatin to an average fragment size of 200-500 bp.
c. Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the BET protein of interest (e.g., anti-BRD4) or a control IgG.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
d. Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
e. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA using a standard library preparation kit.
-
Perform high-throughput sequencing on a platform such as Illumina.
f. Data Analysis:
-
Align sequenced reads to the reference genome.
-
Perform peak calling to identify regions of protein binding.
-
Compare peak intensities between this compound-treated and control samples to determine displacement.
RNA Sequencing (RNA-seq)
This protocol outlines the steps to analyze the global transcriptional changes induced by this compound.
a. Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere (for adherent cells).
-
Treat cells with this compound or DMSO for the desired time period (e.g., 24 hours).
b. RNA Extraction:
-
Lyse the cells and extract total RNA using a reagent like TRIzol or a column-based kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
c. Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the rRNA-depleted RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
d. Sequencing:
-
Quantify and assess the quality of the final library.
-
Perform paired-end sequencing on an Illumina platform.
e. Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound-treated and control samples.
-
Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes.
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.
a. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach and grow for 24 hours.
b. Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired duration (e.g., 72 hours).
c. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
d. Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
e. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Conclusion
This compound has proven to be an invaluable chemical probe for dissecting the intricate roles of BET proteins in gene regulation. Its ability to potently and selectively inhibit BET protein function has illuminated their critical involvement in the pathogenesis of cancer and inflammatory diseases. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to further explore the epigenetic effects of this compound and to harness its therapeutic potential. As our understanding of the epigenetic landscape continues to expand, the targeted modulation of BET proteins with inhibitors like this compound holds immense promise for the development of novel and effective therapeutic strategies.
I-Bet151: A Technical Deep Dive into its Impact on the Notch Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
I-Bet151, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a promising therapeutic agent in various cancers, notably glioblastoma. Its mechanism of action extends to the critical Notch signaling pathway, a key regulator of cell fate, proliferation, and differentiation. This technical guide delineates the intricate relationship between this compound and the Notch signaling cascade, providing a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows. Our analysis reveals that this compound effectively downregulates Notch signaling by targeting the epigenetic reader BRD4, which plays a crucial role in the transcriptional activation of the NOTCH1 gene. This inhibition leads to a subsequent reduction in downstream Notch target gene expression, ultimately impairing cancer stem cell self-renewal and tumor progression.
Introduction
The Notch signaling pathway is an evolutionarily conserved system crucial for normal development and tissue homeostasis.[1] Dysregulation of this pathway is implicated in the pathogenesis of numerous cancers, where it often contributes to tumor initiation, progression, and therapeutic resistance.[1] The canonical Notch pathway is activated upon ligand binding to one of four Notch receptors (NOTCH1-4), leading to a series of proteolytic cleavages that release the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it forms a transcriptional activation complex with CSL (CBF1/Su(H)/Lag-1) and Mastermind-like (MAML) proteins to drive the expression of target genes, including those in the Hairy/Enhancer of Split (HES) and Hairy/Enhancer of Split-related with YRPW motif (HEY) families.
This compound is a small molecule inhibitor that competitively binds to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), preventing their interaction with acetylated histones and other transcription factors.[1] This disruption of protein-protein interactions leads to the modulation of gene expression. Notably, BRD4 has been identified as a key co-activator of NOTCH1 gene expression.[2] By inhibiting BRD4, this compound presents a targeted approach to downregulate the Notch signaling pathway.
Mechanism of Action: this compound's Influence on Notch Signaling
The primary mechanism by which this compound impacts the Notch signaling pathway is through the inhibition of BRD4. BRD4 acts as an epigenetic reader, recognizing and binding to acetylated lysine residues on histone tails, thereby recruiting the transcriptional machinery to specific gene promoters.
Diagram of the this compound Mechanism of Action on the Notch Signaling Pathway:
Caption: this compound inhibits BRD4 from binding to the Notch1 promoter, disrupting Notch signaling.
Chromatin immunoprecipitation (ChIP) experiments have demonstrated that BRD4 is enriched at the promoter region of NOTCH1.[2] this compound competes with acetylated histones for the bromodomains of BRD4, effectively displacing BRD4 from the NOTCH1 promoter.[1][2] This displacement leads to a significant reduction in NOTCH1 gene transcription. The subsequent decrease in NOTCH1 receptor expression results in diminished downstream signaling, as evidenced by the reduced expression of Notch target genes such as HES1 and HEY1.[1][3]
Quantitative Data on this compound's Impact
The inhibitory effect of this compound on the Notch signaling pathway and its functional consequences have been quantified in several studies, primarily in the context of glioblastoma.
Table 1: In Vitro Efficacy of this compound on Glioblastoma Cell Lines
| Cell Line | Assay | Endpoint | IC50 / Effect | Reference |
|---|---|---|---|---|
| U87MG | Proliferation | Cell Viability | ~1 µM | [4] |
| A172 | Proliferation | Cell Viability | >1 µM | [4] |
| SW1783 | Proliferation | Cell Viability | >1 µM | [4] |
| Patient-derived GSCs | Proliferation | Cell Viability | ~1-10 µM |[4] |
Table 2: Effect of this compound on Notch Pathway Gene and Protein Expression in Glioma Cells
| Treatment | Target | Method | Result | Reference |
|---|---|---|---|---|
| This compound | BRD4 binding to Notch1 promoter | ChIP-qPCR | Significant reduction | [2] |
| This compound | Notch1 mRNA | RT-qPCR | Dose-dependent decrease | [1] |
| This compound | HES1 mRNA | RT-qPCR | Dose-dependent decrease | [3] |
| This compound | Notch1 Protein | Western Blot | Reduction in expression | [1] |
| this compound | HES1 Protein | Western Blot | Reduction in expression |[1] |
Table 3: In Vivo Efficacy of this compound in a U87MG Xenograft Model
| Treatment | Endpoint | Result | Reference |
|---|---|---|---|
| This compound | Tumor Growth | Significant inhibition | [4] |
| This compound | Notch1 Expression (IHC) | Suppressed | [1] |
| This compound | HES1 Expression (IHC) | Suppressed | [1] |
| this compound | Ki67 Expression (IHC) | Suppressed |[1] |
Detailed Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay for BRD4 Binding to the Notch1 Promoter
This protocol is adapted from Tao et al., 2020.[2]
Objective: To quantify the occupancy of BRD4 on the NOTCH1 promoter in glioma-initiating cells (GICs) following treatment with this compound.
Diagram of the ChIP Workflow:
Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.
Materials:
-
Glioma-initiating cells (e.g., U251-derived GICs)
-
This compound (and DMSO as vehicle control)
-
Formaldehyde (37%)
-
Glycine
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
ChIP Dilution Buffer
-
Anti-BRD4 antibody
-
Normal Rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for qPCR targeting the NOTCH1 promoter and a negative control region
Procedure:
-
Cell Culture and Treatment: Culture GICs under appropriate conditions. Treat cells with the desired concentration of this compound or DMSO for the specified time.
-
Cross-linking: Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM for 5 minutes.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Resuspend cells in Cell Lysis Buffer and incubate on ice.
-
Nuclear Lysis and Sonication: Pellet the nuclei and resuspend in Nuclear Lysis Buffer. Sonicate the chromatin to obtain fragments of 200-1000 bp.
-
Immunoprecipitation: Dilute the sonicated chromatin with ChIP Dilution Buffer. Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with anti-BRD4 antibody or IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads and incubate to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers, followed by a final wash with TE buffer.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads using Elution Buffer. Reverse the cross-links by adding NaCl and incubating at 65°C overnight.
-
DNA Purification: Treat with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the NOTCH1 promoter. Analyze the data as a percentage of input DNA.
Western Blot Analysis for Notch1 and HES1
Objective: To determine the protein expression levels of NOTCH1 and HES1 in glioma cells after treatment with this compound.
Diagram of the Western Blot Workflow:
Caption: Workflow for Western Blot analysis.
Materials:
-
Glioma cell lines
-
This compound (and DMSO as vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NOTCH1, anti-HES1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture glioma cells and treat with this compound or DMSO.
-
Protein Extraction: Lyse cells in RIPA buffer. Quantify protein concentration using a BCA assay.
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and boil.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NOTCH1, HES1, and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Image Analysis: Acquire the chemiluminescent signal using an imaging system and perform densitometric analysis to quantify protein expression relative to the loading control.
Sphere Formation Assay for Glioma-Initiating Cell Self-Renewal
Objective: To assess the effect of this compound on the self-renewal capacity of glioma-initiating cells.
Procedure:
-
Cell Preparation: Dissociate GICs into a single-cell suspension.
-
Plating: Plate the cells at a low density (e.g., 100-1000 cells/well) in serum-free neural stem cell medium in ultra-low attachment plates.
-
Treatment: Add different concentrations of this compound or DMSO to the wells.
-
Incubation: Incubate the plates for 7-14 days to allow for sphere formation.
-
Quantification: Count the number and measure the size of the spheres formed in each well. Calculate the sphere formation efficiency.
Conclusion
This compound represents a promising therapeutic strategy for cancers driven by aberrant Notch signaling, such as glioblastoma. Its ability to inhibit the epigenetic reader BRD4 provides a specific mechanism to downregulate NOTCH1 transcription and subsequently attenuate the entire Notch signaling cascade. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in targeting the Notch pathway. Future studies should focus on elucidating the long-term effects of this compound on Notch signaling, potential resistance mechanisms, and its efficacy in combination with other targeted therapies.
References
- 1. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4 regulates self-renewal ability and tumorigenicity of glioma-initiating cells by enrichment in the Notch1 promoter region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Notch Target Hes1 Directly Modulates Gli1 Expression and Hedgehog Signaling: A Potential Mechanism of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET bromodomain proteins are required for glioblastoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
The Intersection of Epigenetics and Developmental Signaling: A Technical Guide to I-Bet151 and Hedgehog Pathway Inhibition in Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aberrant activation of the Hedgehog (Hh) signaling pathway is a critical driver in the pathogenesis of several human cancers, including medulloblastoma and basal cell carcinoma.[1][2] Traditionally, therapeutic strategies have focused on inhibiting the transmembrane protein Smoothened (SMO). However, the emergence of resistance to SMO inhibitors has necessitated the exploration of alternative therapeutic targets within the Hh pathway.[3] This technical guide delves into the mechanism of I-Bet151, a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, and its role in the epigenetic regulation of Hedgehog signaling. We will explore how this compound acts downstream of SMO to suppress Hh-driven tumorigenesis, provide detailed experimental protocols for key assays, and present quantitative data on its efficacy.
Introduction: The Hedgehog Signaling Pathway in Cancer
The Hedgehog signaling pathway is a crucial regulator of embryonic development, controlling cell proliferation, differentiation, and tissue patterning.[2][4] In adult tissues, its activity is normally suppressed. However, aberrant reactivation of this pathway can lead to uncontrolled cell growth and tumor formation.[1][5]
The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G-protein coupled receptor-like protein Smoothened (SMO).[2] Activated SMO then triggers a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[2][6] GLI proteins translocate to the nucleus and induce the expression of Hh target genes, which are involved in cell cycle progression, proliferation, and survival.[7]
This compound: An Epigenetic Modulator of Hedgehog Signaling
This compound (GSK1210151A) is a small molecule inhibitor that targets the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[7][8] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters.[9] BRD4, in particular, has been identified as a key regulator of the transcription of several oncogenes, including c-MYC.[10]
Recent studies have revealed a novel mechanism by which this compound can potently inhibit the Hedgehog pathway. This inhibition occurs downstream of SMO, making it an attractive therapeutic strategy for cancers that have developed resistance to SMO inhibitors.[3][11]
Mechanism of Action: Targeting the BRD4-GLI1 Axis
The primary mechanism by which this compound inhibits Hedgehog signaling is through the disruption of the interaction between BRD4 and the promoter of the key Hh target gene, GLI1.[7][11] BRD4 has been shown to associate with the proximal promoter region of the Gli1 locus.[11][12] This association is crucial for the transcriptional activation of GLI1.
This compound, by binding to the bromodomains of BRD4, displaces it from the Gli1 promoter.[7][11] This leads to a significant reduction in Gli1 transcription and subsequent downregulation of the entire Hh signaling cascade.[7][11] Importantly, this action is independent of SMO, as this compound can inhibit Hh signaling in cells with activating mutations in SMO or in cells lacking the negative regulator SUFU, where the pathway is constitutively active downstream of SMO.[11][12]
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data from key studies demonstrating the efficacy of this compound in inhibiting Hedgehog signaling and Hh-driven cancer cell growth.
Table 1: In Vitro Inhibition of Hedgehog Target Gene Expression
| Cell Line | Treatment | Concentration | % Reduction in Gli1 mRNA | Citation |
| Sufu-/- MEFs | This compound | 100 nM | Not specified | [11] |
| Sufu-/- MEFs | This compound | 500 nM | Not specified | [11] |
| Sufu-/- MEFs | BRD4 siRNA | Not applicable | ~60% | [11] |
| Ptch+/- Medulloblastoma | This compound | 30 mg/kg (in vivo) | Not specified | [11] |
Table 2: In Vivo Tumor Growth Inhibition
| Cancer Model | Treatment | Dose | % Tumor Growth Inhibition | Citation |
| Ptch+/- Medulloblastoma Allograft | This compound | 30 mg/kg | Potent reduction | [11] |
| Glioblastoma Xenograft (U87MG) | This compound | Not specified | Significant | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of this compound in Hedgehog signaling.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine the association of BRD4 with the Gli1 promoter and the effect of this compound on this interaction.
Materials:
-
Cells (e.g., Sufu-/- MEFs or medulloblastoma cells)
-
This compound
-
Formaldehyde (37%)
-
Glycine
-
Lysis Buffer (e.g., RIPA buffer)
-
Sonication equipment
-
Anti-BRD4 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting the Gli1 promoter
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or vehicle control for the desired time.
-
Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to release the nuclei.
-
Isolate the nuclei and resuspend in a suitable buffer.
-
Shear the chromatin to an average fragment size of 200-500 bp using sonication. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the pre-cleared chromatin with anti-BRD4 antibody or control IgG overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Quantify the enrichment of the Gli1 promoter region in the immunoprecipitated DNA using quantitative PCR (qPCR).
-
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to measure the mRNA expression levels of Hedgehog target genes, such as Gli1.
Materials:
-
RNA isolated from treated and control cells
-
Reverse transcriptase
-
cDNA synthesis kit
-
qPCR master mix (containing SYBR Green or TaqMan probes)
-
Primers for Gli1 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from cells using a standard method (e.g., TRIzol).
-
Synthesize cDNA from the isolated RNA using reverse transcriptase.
-
-
qPCR Reaction:
-
Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and specific primers for Gli1 and the housekeeping gene.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for Gli1 and the housekeeping gene.
-
Calculate the relative expression of Gli1 using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
-
Conclusion and Future Directions
This compound represents a promising therapeutic agent for Hedgehog-driven cancers, particularly those that have developed resistance to conventional SMO inhibitors. Its mechanism of action, which involves the epigenetic downregulation of GLI1 transcription via BRD4 inhibition, provides a novel strategy to target the Hh pathway at a downstream node.[3][11] The data presented in this guide highlight the potent in vitro and in vivo efficacy of this compound in preclinical models of Hh-dependent malignancies.
Future research should focus on further elucidating the broader epigenetic landscape regulated by BET proteins in the context of Hedgehog signaling. Investigating potential synergistic effects of this compound with other anticancer agents, including SMO inhibitors and chemotherapy, could lead to more effective combination therapies. Furthermore, the development of more selective BET inhibitors targeting specific bromodomains may offer improved therapeutic windows and reduced off-target effects. As our understanding of the intricate interplay between epigenetics and developmental signaling pathways deepens, the therapeutic potential of molecules like this compound will continue to expand, offering new hope for patients with Hedgehog-driven cancers.
References
- 1. Frontiers | Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins [frontiersin.org]
- 2. Targeting the Hedgehog Pathway in Cancer: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic targeting of Hedgehog pathway transcriptional output through BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Hedgehog Pathway Inhibitors against Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The BET Bromodomain Inhibitor this compound Acts Downstream of Smoothened Protein to Abrogate the Growth of Hedgehog Protein-driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The BET bromodomain inhibitor this compound acts downstream of smoothened protein to abrogate the growth of hedgehog protein-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on the Therapeutic Potential of I-Bet151: A Technical Guide
Abstract
I-Bet151 (GSK1210151A) is a potent, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has emerged as a promising therapeutic agent in oncology. As epigenetic "readers," BET proteins, particularly BRD2, BRD3, and BRD4, play a crucial role in regulating the transcription of key oncogenes. Initial preclinical studies have demonstrated that this compound effectively disrupts these transcriptional programs, leading to cell cycle arrest, apoptosis, and potent anti-tumor activity across a range of hematological malignancies and solid tumors.[1][2] This technical guide provides an in-depth summary of the foundational research on this compound, detailing its mechanism of action, modulation of critical signaling pathways, and quantitative preclinical efficacy. It is intended for researchers, scientists, and drug development professionals engaged in the field of epigenetic cancer therapy.
Introduction
The field of epigenetics has unveiled critical layers of gene regulation beyond the DNA sequence itself, with aberrations in this landscape being a hallmark of cancer.[3] Among the key players are proteins that "write," "erase," and "read" epigenetic marks. The BET family of proteins—comprising the ubiquitously expressed BRD2, BRD3, and BRD4, and the testis-specific BRDT—are critical epigenetic "readers."[4][5] They recognize and bind to acetylated lysine residues on histone tails through their tandem bromodomains, acting as chromatin scaffolds to recruit transcriptional machinery and drive the expression of genes controlling cell proliferation.[3][6]
Given the frequent deregulation of BET protein activity in various cancers, they have become a significant therapeutic target.[6] this compound is a selective, cell-permeable small molecule developed to competitively inhibit the bromodomains of the BET protein family, showing potential in treating cancers reliant on BET-mediated transcription.[1][7][8]
Mechanism of Action
The primary mechanism of this compound involves its reversible binding to the acetyl-lysine binding pockets within the bromodomains of BET proteins.[9][10] This competitive inhibition displaces BET proteins from acetylated chromatin, preventing the recruitment of essential transcriptional regulatory complexes.[5][6] A key complex affected is the Positive Transcription Elongation Factor b (P-TEFb), whose recruitment by BRD4 is crucial for the release of paused RNA Polymerase II and subsequent transcriptional elongation.[3][11][12]
The therapeutic effect of this compound is largely attributed to the selective downregulation of a specific subset of genes, many of which are key oncogenic drivers.[6] The most prominent of these is the proto-oncogene c-MYC, whose expression is highly sensitive to BET inhibition in numerous hematological malignancies.[1][3][12][13] Other critical genes suppressed by this compound include the anti-apoptotic factor BCL2 and the cell cycle regulator CDK6.[1][13][14] This targeted suppression of oncogenic transcription leads to profound anti-proliferative effects, including cell cycle arrest and apoptosis.[1][13]
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by intervening in several critical signaling pathways.
Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a key regulator of inflammation and cell survival. Studies have shown that this compound can inhibit this pathway by targeting BRD2 and BRD4.[1][4] This leads to reduced activation of the NF-κB complex and a decrease in the transcription and release of pro-inflammatory cytokines such as IL-1β and IL-6.[1] Notably, the constitutive activation of NF-κB signaling has been identified as a potential mechanism of resistance to this compound, which can be overcome by combination therapy with NF-κB inhibitors.[4][15]
Attenuation of the Hedgehog Pathway
The Hedgehog (Hh) signaling pathway is a critical driver in the development of certain cancers, such as medulloblastoma.[16][17] this compound has been shown to attenuate Hh signaling by acting downstream of the transmembrane protein Smoothened (Smo).[16][17] The mechanism involves the displacement of BRD4 from the promoter region of the key Hh target gene Gli1.[16] This prevents Gli1 transcription, effectively shutting down the pathway's proliferative signals, even in contexts where resistance to Smo inhibitors has developed.[18]
References
- 1. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins [frontiersin.org]
- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of bromodomain and extra-terminal proteins (BET) as a potential therapeutic approach in haematological malignancies: emerging preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET inhibitor - Wikipedia [en.wikipedia.org]
- 10. dovepress.com [dovepress.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Potent antimyeloma activity of the novel bromodomain inhibitors this compound and I-BET762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. NF-κB signaling activation via increases in BRD2 and BRD4 confers resistance to the bromodomain inhibitor this compound in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The BET Bromodomain Inhibitor this compound Acts Downstream of Smoothened Protein to Abrogate the Growth of Hedgehog Protein-driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The BET bromodomain inhibitor this compound acts downstream of smoothened protein to abrogate the growth of hedgehog protein-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
Methodological & Application
Application Notes and Protocols for I-Bet151 in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
I-Bet151 (GSK1210151A) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4. These proteins are critical epigenetic readers that play a fundamental role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. Dysregulation of BET protein activity has been implicated in the pathogenesis of various diseases, including cancer and inflammatory conditions. This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and leading to the downregulation of key oncogenes and pro-inflammatory genes. These application notes provide a comprehensive overview of the in vivo use of this compound in mouse models, including recommended dosages, administration protocols, and experimental workflows for various disease models.
Data Presentation: this compound In Vivo Dosages in Mouse Models
The following table summarizes the quantitative data on this compound dosage and administration in various mouse models based on published studies.
| Mouse Model | Cancer/Disease Type | Dosage | Administration Route | Treatment Schedule | Key Findings |
| MLL-Fusion Leukemia Xenograft | Acute Myeloid Leukemia (AML) | 10-30 mg/kg | Intraperitoneal (i.p.) | Daily for 21 days | Dose-dependent inhibition of tumor growth, prolonged survival.[1][2][3][4] |
| Subcutaneous Myeloma Xenograft | Multiple Myeloma | 30-50 mg/kg | Intraperitoneal (i.p.) | Daily for 21 days | Reduced tumor size and doubling rate. |
| Neuroblastoma Xenograft | Neuroblastoma | 20 mg/kg | Intraperitoneal (i.p.) | Daily, 5 days/week for 5 weeks | Inhibition of tumor growth.[5] |
| Ptch1+/- Medulloblastoma | Medulloblastoma | Not specified | Not specified | Not specified | Suppressed tumor growth and reduced GLI1 expression. |
| Allergic Lung Inflammation | Asthma/Allergy | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 6 days | Potently inhibited lung inflammation and airway resistance. |
| LPS-Induced Lung Inflammation | Acute Lung Injury | 10 mg/kg | Intraperitoneal (i.p.) | Single dose 1 hour before LPS challenge | Protected against LPS-induced weight loss. |
| Healthy C57Bl/6J Mice (Toxicity Study) | - | 50 mg/kg | Oral (p.o.) | Daily for 5 days | Induced ultrastructural alterations in cardiomyocyte mitochondria. |
Experimental Protocols
Protocol 1: this compound Formulation and Administration
This protocol describes the preparation of this compound for intraperitoneal and oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl) or 5% Dextrose solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Appropriate gauge needles (e.g., 27-30G for i.p., 20-22G ball-tip for oral gavage) and syringes
Formulation for Intraperitoneal (i.p.) Injection:
A commonly used vehicle for i.p. administration of this compound is a mixture of DMSO, PEG300, Tween-80, and saline.
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 50 mg/mL.
-
Vehicle Preparation: Prepare the vehicle solution. A common formulation consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Sterile Saline
-
-
Final Formulation: On the day of injection, dilute the this compound stock solution with the vehicle to the desired final concentration. For a 10 mg/kg dose in a 20g mouse (requiring 0.2 mg in a 0.2 mL injection volume), the final concentration would be 1 mg/mL. Vortex thoroughly to ensure complete dissolution.
Formulation for Oral Gavage (p.o.):
A vehicle containing dextrose and DMSO has been reported for oral administration.
-
Vehicle Preparation: Prepare a vehicle solution of 5% Dextrose and 5% DMSO in sterile water.
-
Final Formulation: Suspend the this compound powder directly in the vehicle to the desired final concentration. Vortex thoroughly before each administration to ensure a uniform suspension.
Administration Procedure:
-
Intraperitoneal Injection:
-
Oral Gavage:
-
Use a proper-sized, ball-tipped gavage needle (e.g., 20-22G for adult mice).
-
Measure the distance from the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the esophagus.
-
Administer the this compound suspension slowly (typically 100-200 µL).
-
Protocol 2: MLL-Fusion Leukemia Xenograft Model
This protocol details the establishment of a disseminated MLL-fusion leukemia model using MV4;11 cells and subsequent treatment with this compound.[1][2][3][4]
Materials:
-
MV4;11 human leukemia cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
NOD/SCID mice (6-8 weeks old)
-
Busulfan
-
Phosphate-buffered saline (PBS)
-
This compound formulated for i.p. injection
-
Flow cytometry reagents for human CD45 staining
Procedure:
-
Cell Culture: Culture MV4;11 cells in RPMI-1640 medium at 37°C and 5% CO2.
-
Animal Conditioning: Two days prior to cell injection, administer a single i.p. injection of busulfan (20 mg/kg) to the NOD/SCID mice to facilitate engraftment.
-
Cell Preparation and Injection:
-
Harvest MV4;11 cells during the logarithmic growth phase.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in PBS at a concentration of 5 x 10^7 cells/mL.
-
Inject 200 µL of the cell suspension (1 x 10^7 cells) intravenously (i.v.) via the tail vein.
-
-
Engraftment Monitoring: Starting from day 14 post-injection, monitor leukemia engraftment by performing retro-orbital bleeds and analyzing for the presence of human CD45-positive cells by flow cytometry.
-
Treatment Initiation: Once engraftment is confirmed (typically 1-5% human CD45+ cells in peripheral blood), randomize the mice into treatment and vehicle control groups.
-
This compound Administration: Administer this compound (e.g., 20-30 mg/kg) or vehicle control via i.p. injection daily for 21 days.
-
Monitoring: Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, hind-limb paralysis) and tumor burden (via peripheral blood sampling).
-
Endpoint: Euthanize mice when they show signs of distress, significant weight loss (>20%), or when the tumor burden in the peripheral blood reaches a predetermined endpoint. Survival is a key endpoint.
Protocol 3: Subcutaneous Neuroblastoma Xenograft Model
This protocol describes the establishment of a subcutaneous neuroblastoma xenograft model and treatment with this compound.[5]
Materials:
-
Human neuroblastoma cell line (e.g., SK-N-AS)
-
Appropriate cell culture medium
-
SCID mice (6-8 weeks old)
-
Matrigel
-
PBS
-
This compound formulated for i.p. injection
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Harvest neuroblastoma cells during the logarithmic growth phase.
-
Wash the cells with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (length x width²) / 2.
-
-
Treatment:
-
Randomize the mice into treatment and vehicle groups.
-
Administer this compound (e.g., 20 mg/kg) or vehicle control via i.p. injection daily, 5 days a week, for 5 weeks.
-
-
Endpoint:
-
Continue to monitor tumor growth and the general health of the mice.
-
Euthanize the mice when the tumors reach the maximum allowed size as per institutional guidelines (e.g., 2000 mm³) or if they show signs of distress.
-
Protocol 4: Ovalbumin (OVA)-Induced Allergic Lung Inflammation Model
This protocol details the induction of allergic airway inflammation using ovalbumin and the assessment of this compound's therapeutic effect.[8][9][10]
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Alum (aluminum hydroxide)
-
Sterile PBS
-
This compound formulated for i.p. injection
-
Nebulizer
-
Reagents for bronchoalveolar lavage (BAL) fluid analysis (e.g., differential cell counts) and histology.
Procedure:
-
Sensitization:
-
On day 0 and day 12, sensitize the mice by i.p. injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
-
This compound Treatment:
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via i.p. injection daily from day 18 to day 23.
-
-
Allergen Challenge:
-
From day 18 to day 23, challenge the mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer.
-
-
Endpoint Analysis (Day 24):
-
24 hours after the final OVA challenge, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect airway inflammatory cells. Analyze the BAL fluid for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Histology: Collect the lungs for histological analysis to assess inflammation and mucus production (e.g., H&E and PAS staining).
-
Airway Hyperresponsiveness (AHR): AHR can be measured using whole-body plethysmography in response to increasing concentrations of methacholine.
-
Mandatory Visualization
Signaling Pathway Diagrams
Caption: this compound inhibits BET proteins, leading to the downregulation of key signaling pathways.
Experimental Workflow Diagram: MLL-Fusion Leukemia Xenograft Model
Caption: Workflow for the MLL-fusion leukemia xenograft mouse model and this compound treatment.
Logical Relationship Diagram: this compound Mechanism of Action
// Inhibition representation edge [color="#EA4335", arrowhead=tee]; "IBet151" -> "Chromatin" [label=" Prevents BET binding", constraint=false]; } END_DOT
Caption: Mechanism of action of this compound in inhibiting gene transcription.
References
- 1. Replication Study: Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Replication Study: Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia | eLife [elifesciences.org]
- 5. Tumor Xenograft Studies [bio-protocol.org]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 8. Prolonged allergen challenge in mice leads to persistent airway remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for I-Bet151 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-Bet151 (also known as GSK1210151A) is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[1][2] this compound exerts its anti-cancer effects by inducing cell cycle arrest, apoptosis, and senescence in a variety of hematological malignancies and solid tumors.[3][4] Its mechanism of action involves the modulation of key signaling pathways, including the Hedgehog, NF-κB, and Notch pathways.[2][5]
These application notes provide detailed protocols for the treatment of cancer cell lines with this compound and subsequent analysis of its effects on cell viability, apoptosis, and cell cycle progression.
Data Presentation
Table 1: In Vitro Potency of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) and pIC50 values of this compound against BET proteins and various cancer cell lines.
| Target | Assay Type | Potency (IC50/pIC50) | Reference |
| BRD2 | Cell-free | pIC50: 6.3 | [6] |
| BRD3 | Cell-free | pIC50: 6.6 | [6] |
| BRD4 | Cell-free | pIC50: 6.1 | [6] |
| MV4;11 (MLL-fusion) | Cell-based | 15 nM | [7] |
| RS4;11 (MLL-fusion) | Cell-based | 192 nM | [7] |
| MOLM13 (MLL-fusion) | Cell-based | 35 nM | [7] |
| NOMO1 (MLL-fusion) | Cell-based | 43 nM | [7] |
Signaling Pathways Modulated by this compound
This compound has been shown to interfere with multiple oncogenic signaling pathways by inhibiting the transcriptional activity of key regulatory factors.
References
- 1. NF-κB signaling activation via increases in BRD2 and BRD4 confers resistance to the bromodomain inhibitor this compound in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The BET bromodomain inhibitor this compound acts downstream of smoothened protein to abrogate the growth of hedgehog protein-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: ChIP-seq Analysis of I-Bet151 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to analyze the genome-wide effects of I-Bet151, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.
Introduction: The Role of this compound in Epigenetic Regulation
This compound (GSK1210151A) is a small molecule inhibitor that targets the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails. This interaction is a key step in recruiting transcriptional machinery to specific gene loci, thereby activating gene expression. By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the suppression of target gene transcription. This mechanism has shown therapeutic potential in various diseases, including cancer and inflammation.
ChIP-seq is an invaluable technique for elucidating the mechanism of this compound. It allows for the genome-wide identification of binding sites for BET proteins and the analysis of histone modifications, providing direct insight into how this compound alters the epigenetic landscape and reshapes gene expression programs.
Mechanism of Action: this compound-Mediated Transcriptional Repression
This compound functions by mimicking the acetyl-lysine moiety, thereby competitively inhibiting the binding of BET bromodomains to acetylated histones on the chromatin. This leads to the displacement of BET proteins, particularly BRD4, from gene promoters and enhancers. The dissociation of BRD4 from chromatin prevents the recruitment of the positive transcription elongation factor b (P-TEFb) and other transcriptional co-activators, resulting in the suppression of transcriptional elongation by RNA Polymerase II (Pol II).
Application Notes and Protocols: qPCR Primers for I-BET151 Target Gene Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and resources for studying the effects of I-BET151, a potent bromodomain and extraterminal (BET) inhibitor, on the expression of its key target genes using quantitative polymerase chain reaction (qPCR).
Introduction
This compound is a small molecule inhibitor that competitively binds to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), preventing their interaction with acetylated histones. This disruption of chromatin binding leads to the downregulation of specific oncogenes and pro-inflammatory genes, making this compound a promising therapeutic agent in oncology and inflammatory diseases. Key target genes of this compound include the proto-oncogene c-Myc, the anti-apoptotic factor Bcl-2, and the serine/threonine-protein kinase PIM1. Quantitative PCR is a fundamental technique to assess the efficacy of this compound by measuring the changes in the mRNA levels of these target genes.
This compound Signaling Pathway
This compound exerts its effects by inhibiting BET proteins, which are crucial for the transcription of key oncogenes. The following diagram illustrates the mechanism of action.
Caption: Mechanism of this compound action in the cell nucleus.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol outlines the general procedure for treating cancer cell lines with this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, Jurkat)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (GSK1210151A)
-
DMSO (vehicle control)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM).
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Incubation: Remove the old medium from the cells and add the medium containing this compound or the vehicle control. Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
Cell Harvest: After incubation, wash the cells with PBS and proceed to RNA extraction.
RNA Extraction and cDNA Synthesis
This protocol describes the extraction of total RNA and its conversion to complementary DNA (cDNA).
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
Thermal cycler
Procedure:
-
RNA Extraction: Extract total RNA from the harvested cells according to the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's instructions.
Quantitative PCR (qPCR)
This protocol details the setup and execution of the qPCR experiment.
Materials:
-
cDNA template
-
qPCR primers (see Table 1)
-
SYBR Green qPCR Master Mix
-
qPCR instrument
Procedure:
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 20 µL per reaction as described in Table 2.
-
qPCR Program: Run the qPCR reaction using a standard three-step cycling protocol as outlined in Table 3.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression. Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH or ACTB).
qPCR Primer and Reaction Details
The following tables provide the necessary quantitative data for setting up the qPCR experiments.
Table 1: Human qPCR Primer Sequences for this compound Target Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Amplicon Size (bp) |
| c-Myc | TTCGGGTAGTGGAAAACCAG | AGCAGCTCGAATTTCTTCCAG | 121 |
| Bcl-2 | GGTGGGGTCATGTGTGTGG | CGGTTCAGGTACTCAGTCATCC | 150 |
| PIM1 | ACCTGACCAAGATCACCGTGT | TCCAGTAGTCCAGCAGGAAGA | 135 |
| GAPDH | GGAGCGAGATCCCTCCAAAAT | GGCTGTTGTCATACTTCTCATGG | 197 |
| ACTB | CTCTTCCAGCCTTCCTTCCT | AGCACTGTGTTGGCGTACAG | 185 |
Table 2: qPCR Reaction Mixture
| Component | Volume (µL) | Final Concentration |
| SYBR Green qPCR Master Mix (2x) | 10 | 1x |
| Forward Primer (10 µM) | 0.5 | 250 nM |
| Reverse Primer (10 µM) | 0.5 | 250 nM |
| cDNA Template (diluted) | 2 | 10-100 ng |
| Nuclease-Free Water | 7 | - |
| Total Volume | 20 | - |
Table 3: qPCR Cycling Conditions
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 3 minutes | 1 |
| Denaturation | 95 | 15 seconds | 40 |
| Annealing | 60 | 30 seconds | |
| Extension | 72 | 30 seconds | |
| Melt Curve Analysis | 65-95 | Increment 0.5°C | 1 |
Experimental Workflow and Data Analysis
The following diagram illustrates the overall experimental workflow from cell treatment to data analysis.
Caption: qPCR experimental workflow.
Logical Relationship of this compound Action
The diagram below outlines the logical progression from this compound treatment to the expected biological outcome.
Application Notes and Protocols for I-Bet151-Induced Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-Bet151 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. In various cancers, BET proteins are aberrantly recruited to the regulatory regions of oncogenes, such as c-MYC, leading to their overexpression and driving tumor cell proliferation and survival.
This compound competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin. This leads to the downregulation of key oncogenes and cell cycle regulators, resulting in cell cycle arrest and the induction of apoptosis in a wide range of cancer cell lines.[1] These application notes provide detailed protocols for assessing this compound-induced apoptosis in cancer cells.
This compound Signaling Pathway in Apoptosis
The diagram below illustrates the proposed mechanism of this compound-induced apoptosis. By inhibiting BET proteins, this compound disrupts the transcriptional activation of key anti-apoptotic genes, such as BCL-2, and oncogenes like c-MYC. This leads to an increase in the ratio of pro-apoptotic to anti-apoptotic proteins, ultimately triggering the intrinsic apoptotic pathway, characterized by caspase activation and subsequent cell death.
Caption: this compound signaling pathway leading to apoptosis.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 195 | CellTiter-Glo | [1] |
| HT-29 | Colorectal Carcinoma | 945 | SRB assay | [1] |
| K562 | Chronic Myelogenous Leukemia | > 2000 | CellTiter-Glo | [1] |
| MM1.S | Multiple Myeloma | 299 | SRB assay | [1] |
| MOLM-13 | Acute Myeloid Leukemia | 228 | CellTiter-Glo / WST-8 assay | [1] |
| MV4-11 | Acute Myeloid Leukemia | 119 | SRB assay | [1] |
| U87MG | Glioblastoma | 1050 (48h), 572 (72h) | CellTiter-Glo | [2] |
| A172 | Glioblastoma | ~1280 | Not Specified | [2] |
| SW1783 | Glioblastoma | ~2680 | Not Specified | [2] |
| Patient-derived Glioblastoma Stem Cells | Glioblastoma | ~1120 | Not Specified | [2] |
| Lung Adenocarcinoma (sensitive lines) | Lung Cancer | 420 - 4190 | Alamar Blue | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well to dissolve the formazan crystals.[4][7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the indicated time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[8]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Data analysis:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Experimental Workflow:
Caption: Workflow for Caspase-Glo® 3/7 activity assay.
Protocol (using a luminescent kit like Caspase-Glo® 3/7):
-
Cell Treatment:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[10]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[10]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.[11]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.[11] The luminescent signal is proportional to the amount of caspase activity.
-
Western Blotting for Apoptosis Markers
This technique is used to detect the cleavage of key apoptotic proteins, such as PARP and Caspase-3.
Experimental Workflow:
Caption: Workflow for Western Blotting.
Protocol:
-
Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Antibody Incubation and Detection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved Caspase-3, total Caspase-3, cleaved PARP, total PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[12] The appearance of cleaved forms of Caspase-3 (17/19 kDa) and PARP (89 kDa) is indicative of apoptosis.[14]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchhub.com [researchhub.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 13. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with I-BET151
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-BET151, also known as GSK1210151A, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes like c-MYC.[2][3] this compound competitively binds to the bromodomains of BET proteins, preventing their association with chromatin and thereby downregulating the expression of target genes. This mechanism leads to the induction of cell cycle arrest, senescence, and apoptosis in various cancer cell lines, making this compound a compound of significant interest in cancer research and drug development.[4][5][6][7]
These application notes provide a comprehensive overview of the use of this compound in cell viability assays, including its mechanism of action, detailed experimental protocols, and expected outcomes in various cancer models.
Mechanism of Action: this compound Signaling Pathways
This compound exerts its anti-proliferative effects by modulating several critical signaling pathways. Its primary action is the inhibition of BET proteins, which disrupts the transcriptional program of cancer cells. This leads to the downregulation of key oncogenic drivers and cell cycle regulators. The major signaling pathways affected by this compound include:
-
NF-κB Pathway: this compound can inhibit the activation of the NF-κB pathway, a key regulator of inflammation, cell survival, and proliferation.[4][5]
-
Hedgehog (Hh) Signaling Pathway: The compound has been shown to attenuate Hedgehog signaling downstream of the Smoothened (SMO) protein by affecting the expression of Gli1.[8][9]
-
Notch Signaling Pathway: this compound can also interfere with the Notch signaling pathway, which is crucial for cell fate determination, proliferation, and survival.[5]
-
c-MYC Downregulation: A significant consequence of BET inhibition by this compound is the suppression of c-MYC expression, a potent oncogene that drives cell proliferation and is overexpressed in many cancers.[3]
Below is a diagram illustrating the signaling pathways affected by this compound.
Caption: this compound signaling pathway diagram.
Quantitative Data Summary
The following table summarizes the reported effects of this compound on various cancer cell lines. This data can be used as a reference for designing experiments and interpreting results.
| Cell Line | Cancer Type | Assay Type | IC50 / Concentration | Effect | Reference |
| MV4;11, RS4;11, MOLM13, NOMO1 | MLL-fusion Leukemia | Cell Viability | 15-192 nM | Potent efficacy | [10] |
| H929 | Myeloma | Cell Viability | 100 nM - 1 µM | Dose- and time-dependent decrease in proliferation, G0/G1 arrest | [1] |
| U87MG | Glioma | Cell Proliferation | Not specified | Inhibition of proliferation, G1 to S phase arrest | [4] |
| MB-231, MB-468, SK-BR-3 | Breast Cancer | In vitro studies | Not specified | Upregulation of apoptosis | [4] |
| Various Ovarian Cancer Cell Lines | Ovarian Cancer | Cell Viability | Not specified | Inhibition of viability, induction of apoptosis | [4] |
| Medulloblastoma Cells | Medulloblastoma | Cell Viability | Not specified | Suppression of growth | [8] |
| Osteosarcoma Cell Lines | Osteosarcoma | Cell Viability | Not specified | Potent anti-tumor activity, induction of apoptosis | [11] |
Experimental Protocols
This section provides a detailed protocol for a standard cell viability assay using a colorimetric method such as MTT or a luminescence-based method like CellTiter-Glo®.
Materials
-
This compound (GSK1210151A)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well clear or opaque-walled microplates (depending on the assay)
-
Cell viability reagent (e.g., MTT, XTT, WST-1, or CellTiter-Glo®)
-
Solubilization buffer (for MTT assay, e.g., DMSO or 0.01 N HCl in isopropanol)
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
-
Humidified incubator (37°C, 5% CO2)
Protocol: Cell Viability Assay (MTT)
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value using a non-linear regression curve fit.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the cell viability assay.
Caption: Experimental workflow for a cell viability assay.
Conclusion
This compound is a valuable tool for investigating the role of BET proteins in cancer biology. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute cell viability assays to explore the therapeutic potential of this compound in various cancer models. Careful optimization of cell density, drug concentration, and incubation time is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BET inhibitor - Wikipedia [en.wikipedia.org]
- 3. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins [frontiersin.org]
- 6. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The BET bromodomain inhibitor this compound impairs ovarian cancer metastasis and improves antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The BET Bromodomain Inhibitor this compound Acts Downstream of Smoothened Protein to Abrogate the Growth of Hedgehog Protein-driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BET bromodomain inhibitor this compound acts downstream of smoothened protein to abrogate the growth of hedgehog protein-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for I-Bet151 in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-Bet151 (GSK1210151A) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. In various forms of leukemia, particularly those with MLL fusions, BET proteins are aberrantly recruited to chromatin, leading to the overexpression of oncogenes such as c-MYC and BCL2.[3] this compound competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, displacing them from chromatin and subsequently downregulating the transcription of these key cancer-driving genes.[2] This mode of action leads to cell cycle arrest and induction of apoptosis in sensitive leukemia cell lines.[3] These application notes provide detailed protocols for utilizing this compound in leukemia cell line research.
Data Presentation
This compound IC50 Values in Leukemia Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in various leukemia cell lines.
| Cell Line | Leukemia Subtype | IC50 (nM) | Reference |
| MV4;11 | Acute Myeloid Leukemia (AML) with MLL-AF4 fusion | 15 - 119 | [1][4] |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia (B-ALL) with MLL-AF4 fusion | 15 - 192 | [1] |
| MOLM13 | Acute Myeloid Leukemia (AML) with MLL-AF9 fusion | 15 - 228 | [1] |
| NOMO1 | Acute Myeloid Leukemia (AML) with MLL-AF9 fusion | 15 - 192 | [1] |
| K562 | Chronic Myeloid Leukemia (CML) | > 2000 | [1] |
| U937 | Histiocytic Lymphoma | ~10,000 (Resistant variant U937R) | [5] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | Sensitive (IC50 not specified) | [6] |
| HL-60 | Acute Promyelocytic Leukemia (APL) | 195 | [1] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound displaces BRD4 from acetylated histones at super-enhancer regions of oncogenes like c-MYC and BCL2, leading to transcriptional repression, cell cycle arrest, and apoptosis.
Caption: Mechanism of this compound action in leukemia cells.
This compound and NF-κB Signaling
In some leukemia cells, resistance to this compound can be associated with the activation of the NF-κB signaling pathway.[5][7]
Caption: this compound resistance and the NF-κB signaling pathway.
Wnt/β-catenin Pathway in this compound Resistance
Upregulation of the Wnt/β-catenin signaling pathway has been identified as a mechanism of resistance to BET inhibitors like this compound in leukemia.[8][9]
Caption: Role of the Wnt/β-catenin pathway in this compound resistance.
Experimental Workflow
A typical workflow for evaluating the effects of this compound on a leukemia cell line.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on leukemia cell lines.
Materials:
-
Leukemia cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete medium per well.[11] For non-dividing primary samples, a higher density of 1 x 10^6 cells/mL may be used.[11]
-
Incubate the plate at 37°C in a 5% CO2 incubator for a few hours to allow cells to acclimatize.[11]
-
Prepare serial dilutions of this compound in complete medium from a stock solution. A final DMSO concentration should be kept below 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[12]
-
Centrifuge the plate at 1,000 x g for 5 minutes and carefully aspirate the supernatant.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Read the absorbance at 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in leukemia cells following this compound treatment using flow cytometry.
Materials:
-
Leukemia cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed 1 x 10^6 cells in a T25 flask and treat with the desired concentration of this compound or vehicle (DMSO) for 24-48 hours.[14]
-
Harvest the cells, including any floating cells in the supernatant, by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.[14]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis for c-MYC and BCL2
This protocol is for detecting changes in c-MYC and BCL2 protein expression in leukemia cells after this compound treatment.
Materials:
-
Leukemia cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-MYC, anti-BCL2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat leukemia cells with this compound at the desired concentration and time point.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-MYC and BCL2 (typically at a 1:1000 dilution) overnight at 4°C.[15][16]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000-1:5000 dilution) for 1 hour at room temperature.[17]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify band intensities using densitometry software.
Quantitative Real-Time PCR (qRT-PCR) for MYC and BCL2 Gene Expression
This protocol is for measuring changes in MYC and BCL2 mRNA levels in leukemia cells following this compound treatment.
Materials:
-
Leukemia cell line of interest
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
qRT-PCR instrument
-
Primers for MYC, BCL2, and a reference gene (e.g., GAPDH or ABL1)[18][19]
Primer Sequences (Human):
-
MYC Forward: 5'-GCTGCTTAGACGCTGGATTT-3'
-
MYC Reverse: 5'-TAACGTTGAGGGGCATCG-3'
-
BCL2 Forward: 5'-ATGGGGTGAACTGGGGGAGGATTG-3'[19]
-
BCL2 Reverse: 5'-TTTCATATTTGTTTGGGGCAGGTC-3'[19]
-
GAPDH Forward: 5'-TGTGAACGGATTTGGCCGTA-3'[19]
-
GAPDH Reverse: 5'-CATTTGATGTTAGCGGGATC-3'[19]
Procedure:
-
Treat leukemia cells with this compound at the desired concentration and time point.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reaction with the appropriate master mix, primers, and cDNA.
-
Run the qRT-PCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[19]
-
Analyze the data using the ΔΔCt method, normalizing the expression of MYC and BCL2 to the reference gene.[18]
-
Calculate the fold change in gene expression in this compound-treated cells relative to vehicle-treated controls.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Drug: I-BET-151 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. NF-κB signaling activation via increases in BRD2 and BRD4 confers resistance to the bromodomain inhibitor this compound in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ir.jikei.ac.jp [ir.jikei.ac.jp]
- 8. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchhub.com [researchhub.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Superior efficacy of cotreatment with BET protein inhibitor and BCL2 or MCL1 inhibitor against AML blast progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Can the Gene Expression Profile of Patients with Acute Myeloid Leukemia Predict Complete Remission Following Induction Therapy? [jcancer.org]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for I-Bet151 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-Bet151 (also known as GSK1210151A) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that recognize acetylated lysine residues on histones, playing a critical role in regulating the transcription of key genes involved in cell proliferation and cancer.[3][4] By displacing BET proteins from chromatin, this compound effectively downregulates the expression of major oncogenes such as c-MYC, making it a promising therapeutic agent in various cancers.[3][5]
Numerous preclinical studies have demonstrated the anti-tumor efficacy of this compound in both hematological malignancies and solid tumors, including glioma, medulloblastoma, and ovarian cancer.[3][6] Xenograft models, which involve implanting human tumor cells or tissues into immunodeficient mice, are a cornerstone for evaluating the in vivo efficacy of novel cancer therapeutics like this compound.[7][8]
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of this compound in xenograft models, designed to guide researchers in preclinical drug development.
Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains.[5] This action prevents the recruitment of transcriptional machinery to chromatin, leading to the suppression of target gene expression.[9] The anticancer activity of this compound is linked to its impact on several critical signaling pathways, including the Hedgehog, Notch, and NF-κB pathways.[3][6] A primary mechanism involves the downregulation of the c-MYC oncogene.[5] In Hedgehog-driven cancers like medulloblastoma, this compound has been shown to act downstream of the Smoothened (SMO) protein by inhibiting BRD4's association with the Gli1 gene promoter, a key transcription factor in the pathway.[3][10] This leads to cell cycle arrest and a reduction in tumor cell proliferation.[3][11]
Data Presentation: this compound Efficacy in Xenograft Models
The following table summarizes quantitative data from various preclinical studies using this compound in xenograft models.
| Cancer Type | Xenograft Model | This compound Dose | Administration Route & Schedule | Key Findings | Citation(s) |
| Medulloblastoma | Ptch1+/- derived allograft | Not specified | Not specified, initiated when tumors were ~200 mm³ | Significantly attenuated tumor growth; Reduced levels of the Hedgehog target gene Gli1. | [10] |
| Glioblastoma | U87MG cell line xenograft | 10 mg/kg | Not specified | Inhibited tumor growth in vivo; was as effective as temozolomide (TMZ). | [11] |
| Leukemia (MLL-fusion) | MLL-AF9 & MLL-AF4 cell line xenografts | 30 mg/kg | Intraperitoneal (i.p.); Daily | Significantly inhibited tumor growth and provided a marked survival benefit. | [2][5] |
| Myeloma | Subcutaneous myeloma model | 50 mg/kg | Intraperitoneal (i.p.); Daily for 21 days | Induced G0/G1 cell cycle arrest. | [12] |
| Ovarian Cancer | Ovarian cancer mouse model | Not specified | Not specified | Inhibited tumor metastasis in the abdomen; Promoted infiltration of CD8+ T cells. | [13] |
| General Toxicity Study | Healthy Mice | 50 mg/kg/day | Oral gavage (per os) | Used to assess cardiac effects; this dose is common in literature. | [14] |
| General Toxicity Study | Healthy Rats | 10 mg/kg/day | Oral gavage (per os) | Used to assess cardiac effects; this dose is common in literature. | [14] |
Experimental Protocols
The following protocols provide a generalized framework for conducting an in vivo study with this compound. Specific parameters may need to be optimized based on the tumor model and research question.
References
- 1. Will the BET workout in Oncology? - An overview of BET inhibitors | by Innoplexus | Medium [medium.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins [frontiersin.org]
- 4. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The BET Bromodomain Inhibitor this compound Acts Downstream of Smoothened Protein to Abrogate the Growth of Hedgehog Protein-driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BET bromodomain proteins are required for glioblastoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The BET bromodomain inhibitor this compound impairs ovarian cancer metastasis and improves antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The BET Bromodomain Inhibitor I-BET-151 Induces Structural and Functional Alterations of the Heart Mitochondria in Healthy Male Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of I-Bet151 Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-Bet151 is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial regulators of gene transcription. By binding to the acetylated lysine residues on histones, BET proteins play a pivotal role in the expression of key oncogenes such as c-MYC and anti-apoptotic proteins like BCL2. Inhibition of BET proteins by this compound has been shown to induce cell cycle arrest and apoptosis in various cancer models, making it a promising therapeutic agent.[1][2][3] Flow cytometry is an indispensable tool for elucidating the cellular effects of this compound, allowing for the precise quantification of apoptosis, cell cycle distribution, and the expression of specific protein markers.
These application notes provide detailed protocols for analyzing the effects of this compound on cells using flow cytometry, focusing on apoptosis, cell cycle progression, and the expression of key regulatory proteins.
Data Presentation: Expected Outcomes of this compound Treatment
Treatment of cancer cells with this compound is anticipated to result in a dose- and time-dependent increase in apoptosis and an arrest in the G1 phase of the cell cycle. The following table summarizes the expected quantitative changes observed by flow cytometry.
| Parameter | Assay | Expected Outcome with this compound Treatment | Key Markers |
| Apoptosis | Annexin V / Propidium Iodide (PI) Staining | Increase in the percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells. | Annexin V, Propidium Iodide |
| Cell Cycle | Propidium Iodide (PI) Staining | Accumulation of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases. | DNA content |
| Protein Expression (Intracellular) | Intracellular Staining | Decrease in the expression of c-MYC and BCL2. | c-MYC, BCL2 |
| Protein Expression (Surface) | Surface Staining | Modulation of immune checkpoint proteins such as PD-L1 (can be up- or down-regulated depending on the cell type and context).[4][5][6] | PD-L1 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its analysis using flow cytometry.
Caption: Mechanism of this compound action on gene transcription.
Caption: General workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates. Allow cells to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
For suspension cells, collect cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, gently collect the culture medium (containing floating, potentially apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle cell dissociation solution (e.g., TrypLE, Accutase). Combine the detached cells with the collected supernatant.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Data Analysis:
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
Protocol 2: Analysis of Cell Cycle using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Cell culture medium
-
PBS
-
Cold 70% Ethanol
-
PI Staining Solution (containing RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 2 of Protocol 1.
-
Washing: Wash the collected cells once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Decant the ethanol carefully.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution (containing RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases based on their DNA content.
Protocol 3: Analysis of Intracellular Protein Expression (e.g., c-MYC, BCL2)
This protocol is for the detection of intracellular proteins involved in the mechanism of action of this compound.
Materials:
-
This compound
-
Cell culture medium
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)
-
Primary antibody (e.g., anti-c-MYC, anti-BCL2) conjugated to a fluorochrome, or an unconjugated primary antibody and a corresponding fluorescently-labeled secondary antibody.
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from Protocol 1.
-
Cell Harvesting and Surface Staining (if applicable): Harvest cells as described in step 2 of Protocol 1. If also staining for surface markers, perform surface staining at this step according to the antibody manufacturer's protocol.
-
Fixation: Resuspend cells in 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature.
-
Washing: Add 1 mL of PBS, centrifuge at 500 x g for 5 minutes, and discard the supernatant.
-
Permeabilization: Resuspend the fixed cells in 100 µL of Permeabilization Buffer and incubate for 15 minutes at room temperature.
-
Intracellular Staining:
-
Add the primary antibody at the manufacturer's recommended concentration to the permeabilized cells.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with 1 mL of Permeabilization Buffer.
-
If using an unconjugated primary antibody, resuspend the cells in 100 µL of Permeabilization Buffer containing the fluorescently-labeled secondary antibody and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells once with 1 mL of Permeabilization Buffer and once with 1 mL of PBS.
-
-
Acquisition: Resuspend the cells in 300-500 µL of PBS and analyze on a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) or the percentage of positive cells for the protein of interest.
Note: For all protocols, it is crucial to include appropriate controls, such as unstained cells, single-color controls for compensation, and isotype controls for antibody staining, to ensure accurate data analysis. The concentrations of this compound and treatment times should be optimized for each cell line.
References
- 1. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET Bromodomain Inhibition Promotes Anti-Tumor Immunity by Suppressing PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET protein targeting suppresses the PD-1/PD-L1 pathway in triple-negative breast cancer and elicits anti-tumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for I-Bet151 in Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-Bet151 (GSK1210151A) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and transcription factors, playing a crucial role in the regulation of gene expression.[3] By competitively binding to the acetyl-lysine recognition pockets of BET proteins, this compound displaces them from chromatin.[4] This leads to the suppression of target gene transcription, making this compound a valuable tool for studying gene expression changes and a potential therapeutic agent, particularly in oncology and inflammatory diseases.[2][5][6]
The primary mechanism of action involves the inhibition of BRD4, which prevents the recruitment of the positive transcription elongation factor b (p-TEFb) to gene promoters and enhancers.[6][7] This results in the suppression of transcriptional elongation of key genes, including the oncogene MYC, which is a critical target of BET inhibitors.[5][8]
Application Notes
Modulation of Key Signaling Pathways
This compound has been shown to significantly impact several critical signaling pathways implicated in cancer and inflammation:
-
Hedgehog (HH) Signaling: this compound attenuates Hedgehog signaling by acting downstream of the Smoothened (Smo) receptor.[9][10] It achieves this by reducing the binding of BRD4 to the promoter region of the key HH transcription factor, Gli1, thereby inhibiting its transcription.[1][9][11] This makes this compound effective in models of HH-driven cancers like medulloblastoma.[9][10]
-
NF-κB Signaling: The inhibitor suppresses the NF-κB pathway by preventing the recruitment of BRD4 to NF-κB target genes.[1][12] This leads to a reduction in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1][4][11][12] In multiple myeloma, this compound has been shown to inhibit osteoclast formation by targeting the RANKL-NF-κB signaling pathway.[4][11]
-
Notch Signaling: this compound can regulate the Notch signaling pathway by targeting BRD4, which is directly associated with the Notch1 promoter.[1][11] This affects the self-renewal of glioma stem cells and tumorigenesis.[11]
-
JAK-STAT Signaling: In human monocytes, this compound suppresses transcriptional responses to cytokines that activate the JAK-STAT pathway, such as IFN-γ and IL-4, in a gene-specific manner without affecting STAT activation itself.[6]
Therapeutic Areas of Investigation
-
Oncology: this compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a wide range of hematological malignancies and solid tumors.
-
Leukemia: It shows profound efficacy in Mixed Lineage Leukemia (MLL)-fusion leukemia by inhibiting the transcription of key survival genes like BCL2, C-MYC, and CDK6.[5][11][13]
-
Glioblastoma: this compound inhibits the proliferation of glioma cells and can sensitize them to radiotherapy by suppressing super-enhancer-driven gene expression.[11][14]
-
Other Cancers: Efficacy has also been reported in neuroblastoma, melanoma, breast cancer, ovarian cancer, and prostate cancer.[1][2][15]
-
-
Inflammation and Autoimmunity: By suppressing the expression of inflammatory cytokines, this compound is a valuable tool for studying inflammatory processes and has potential as an anti-inflammatory agent.[6][12]
Data Presentation
Table 1: Potency of this compound Against BET Family Proteins
| Target | pIC50 | IC50 (nM) | Assay Type |
| BRD2 | 6.3 | ~501 | Ligand-Displacement |
| BRD3 | 6.6 | ~251 | Ligand-Displacement |
| BRD4 | 6.1 | ~790 | Ligand-Displacement |
| Data sourced from MedChemExpress, citing ligand-displacement assays.[16][17] |
Table 2: Effect of this compound on Gene Expression in Cancer Cell Lines
| Cell Line | Cancer Type | Target Gene | Effect | Concentration | Time | Reference |
| MV4;11 | MLL-fusion Leukemia | MYC | >99% mRNA suppression | 500 nM | 4 h | [8] |
| MLL-fusion Leukemia | BCL2, C-MYC, CDK6 | Transcription Inhibition | Not Specified | Not Specified | [5] | |
| Sufu-/- MEFs | (Hedgehog Pathway Model) | Gli1 | Significant mRNA reduction | 0.5 µM | 8, 16, 24 h | [9] |
| Neuroblastoma Cells | Neuroblastoma | N-Myc | Transcription Inhibition | Not Specified | Not Specified | [11] |
| THP1 | Acute Myeloid Leukemia | BCL2, MYC | Strong downregulation | 2 µM | 24 h | [18] |
| GL261 | Glioblastoma | COL1A1 | Expression Suppression | 1 µM | Not Specified | [14] |
Table 3: Cellular Effects of this compound
| Cell Line | Cancer Type | Effect | IC50 | Reference |
| MV4;11 | MLL-fusion Leukemia | Growth Inhibition | ~35 nM | [19] |
| K-562 | Chronic Myeloid Leukemia | No selective growth inhibition | >1 mM | [19] |
| Multiple Cell Lines | Various Cancers | Cell Cycle Arrest (G1/S), Apoptosis | Varies | [1][8][11] |
Visualizations
Caption: Mechanism of this compound action.
Caption: this compound inhibits the Hedgehog pathway.
Caption: Workflow for gene expression analysis.
Experimental Protocols
Note: All cell culture procedures must be performed in a sterile biosafety cabinet using aseptic techniques.[20]
Protocol 1: Cell Treatment with this compound
This protocol provides a general guideline for treating adherent or suspension cells with this compound.
Materials:
-
This compound (Stock solution in DMSO, e.g., 10 mM)
-
Cell line of interest
-
Complete cell culture medium[20]
-
Sterile culture plates or flasks
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Adherent Cells: Seed cells in culture plates/flasks at a density that will ensure they are in the logarithmic growth phase and reach 50-70% confluency at the time of treatment.
-
Suspension Cells: Seed cells at a density of approximately 0.5 - 1 x 10⁶ cells/mL.
-
-
Incubation: Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO₂) to allow for attachment and recovery.
-
Preparation of Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM).
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentration of this compound or the vehicle control to the respective wells/flasks.
-
-
Incubation: Incubate the treated cells for the desired period (e.g., 6, 24, or 48 hours) under standard conditions.
-
Cell Harvesting:
-
Suspension Cells: Transfer the cell suspension to a centrifuge tube and centrifuge at 200 x g for 5 minutes.[20]
-
Adherent Cells: Wash cells once with PBS, then detach using trypsin or a cell scraper. Neutralize trypsin with complete medium and centrifuge.
-
Wash the cell pellet once with cold PBS. The cell pellet is now ready for downstream applications like RNA or protein extraction.
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps to quantify changes in the expression of specific target genes following this compound treatment.
Materials:
-
Harvested cell pellets (from Protocol 1)
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)[9]
-
cDNA synthesis kit (e.g., Applied Biosystems)[9]
-
qPCR master mix (e.g., TaqMan or SYBR Green)
-
Gene-specific primers for target genes (e.g., MYC, GLI1, BCL2) and a housekeeping gene (e.g., GAPDH, RPL27[18])
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cell pellets using a commercial kit according to the manufacturer's instructions.[9] Assess RNA quality and quantity using a spectrophotometer or Bioanalyzer.
-
cDNA Synthesis: Convert 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit as per the manufacturer's protocol.[9]
-
qPCR Reaction Setup:
-
Prepare a reaction mix for each gene containing qPCR master mix, forward and reverse primers, and nuclease-free water.
-
Add the cDNA template to the reaction mix in a qPCR plate. Include no-template controls (NTC) for each primer set.
-
Run samples in triplicate for technical replication.
-
-
qPCR Run: Perform the qPCR on a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control; Fold Change = 2⁻ΔΔCt).
-
Protocol 3: High-Level Workflow for RNA-Sequencing (RNA-seq)
RNA-seq provides a comprehensive, unbiased view of the transcriptome-wide changes induced by this compound.
Procedure Overview:
-
Sample Preparation: Treat cells with this compound and vehicle control as described in Protocol 1. Extract high-quality total RNA. It is crucial to have biological replicates (typically n=3) for each condition.[3]
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.[3]
-
Fragment the remaining RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library via PCR.
-
Assess the quality and quantity of the prepared library.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or down-regulated upon this compound treatment compared to the control.[21]
-
Pathway and Functional Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, GSEA) on the list of differentially expressed genes to identify the biological processes and pathways affected by this compound.[21][22]
-
Protocol 4: Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if this compound treatment reduces the occupancy of BET proteins (like BRD4) at specific gene promoters or enhancers.[6][9]
Materials:
-
Cells treated with this compound or vehicle (Protocol 1)
-
Formaldehyde (for cross-linking)
-
Glycine (for quenching)
-
Cell lysis and chromatin shearing reagents
-
Antibody specific to the protein of interest (e.g., anti-BRD4)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers and elution buffer
-
Reagents for reverse cross-linking and DNA purification
Procedure Overview:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[9]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the target protein (e.g., BRD4) or a control IgG overnight.
-
Add magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking: Reverse the cross-links by heating in the presence of a high-salt solution. Degrade proteins with proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Quantify the amount of precipitated DNA for a specific locus (e.g., the MYC or Gli1 promoter) using qPCR (ChIP-qPCR) or perform genome-wide analysis using sequencing (ChIP-seq).[9][23] The results are typically normalized to input chromatin and compared between this compound and vehicle-treated samples.
References
- 1. Frontiers | Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins [frontiersin.org]
- 2. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]
- 4. This compound suppresses osteoclast formation and inflammatory cytokines secretion by targetting BRD4 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BET Bromodomain Inhibitor this compound Acts Downstream of Smoothened Protein to Abrogate the Growth of Hedgehog Protein-driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The BET bromodomain inhibitor this compound acts downstream of smoothened protein to abrogate the growth of hedgehog protein-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. tandfonline.com [tandfonline.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 18. researchgate.net [researchgate.net]
- 19. Replication Study: Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Culture Protocols [cellbiologics.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for I-Bet151 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-Bet151, also known as GSK1210151A, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2][3] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription.[1][2] By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the modulation of transcriptional programs that are critical for cell proliferation, survival, and differentiation.[1][2][3]
This compound has demonstrated significant anti-cancer activity in a range of hematological malignancies and solid tumors by inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.[1][4] Its mechanism of action is linked to the downregulation of key oncogenes such as c-MYC and BCL2.[2][5][6] Furthermore, this compound has been shown to impact critical signaling pathways, including NF-κB, Notch, and Hedgehog, making it a valuable tool for cancer research and a potential therapeutic agent.[1][2]
These application notes provide detailed protocols for studying the effects of this compound in a laboratory setting, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.
Mechanism of Action
This compound functions by mimicking acetylated histones to competitively inhibit the binding of BET proteins to chromatin. This leads to the suppression of target gene transcription. A primary target of BET inhibitors is the proto-oncogene c-MYC, whose expression is often dependent on BRD4.[3][7] By displacing BRD4 from the c-MYC promoter and enhancer regions, this compound effectively downregulates c-MYC expression, leading to decreased cell proliferation and induction of apoptosis.[2][7]
Key Signaling Pathways Affected by this compound
This compound has been shown to modulate several critical signaling pathways implicated in cancer.
NF-κB Signaling: this compound can inhibit the NF-κB pathway by reducing the expression and nuclear translocation of key components like p65, thereby suppressing the transcription of pro-inflammatory and anti-apoptotic genes.[2][8] Resistance to this compound has been associated with the activation of the NF-κB signaling pathway.[9]
Hedgehog Signaling: The compound has been demonstrated to abrogate Hedgehog signaling downstream of the Smoothened (SMO) protein by reducing the occupancy of BRD4 on the Gli1 promoter, a key transcription factor in this pathway.[10][11]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| MOLM-13 | Acute Myeloid Leukemia | Cell Viability | 228 nM | [12] |
| MV4;11 | Acute Myeloid Leukemia | Cell Viability | 15-192 nM | [6] |
| RS4;11 | Acute Lymphoblastic Leukemia | Cell Viability | 15-192 nM | [6] |
| NOMO1 | Acute Myeloid Leukemia | Cell Viability | 15-192 nM | [6] |
| 494H | Osteosarcoma | Cell Viability | ~100 nM | [13] |
| 148I | Osteosarcoma | Cell Viability | ~200 nM | [13] |
| OS17 | Osteosarcoma | Cell Viability | ~300 nM | [13] |
| MG63 | Osteosarcoma | Cell Viability | ~500 nM | [13] |
Table 2: Cellular Effects of this compound Treatment
| Cell Line | Cancer Type | This compound Conc. | Incubation Time | Effect | Reference |
| H929 | Multiple Myeloma | 1 µM | 72 hours | G0/G1 cell cycle arrest | [12] |
| H929 | Multiple Myeloma | 100 nM | 72 hours | Decrease in S/G2 phase | [12] |
| U937 | Leukemia | 10 µM | - | Increased sub-G1 and G1 phases, decreased S and G2/M phases | [9] |
| Me1007 | Melanoma | 10 µM | 48 hours | Induction of apoptosis | [14] |
| MLL-fusion cell lines | Leukemia | - | - | G0/G1 arrest and apoptosis | [6] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound on cancer cells.
Protocol 1: Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. A common concentration range to test is 1 nM to 10 µM. Include a DMSO vehicle control.
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with this compound at the desired concentration (e.g., 2x IC50) and a vehicle control for 48 hours.
-
Harvest the cells by trypsinization and collect them in a microcentrifuge tube.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis
Objective: To assess the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis
Objective: To determine the effect of this compound on the expression of target proteins (e.g., BRD4, c-MYC, BCL2).
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-c-MYC, anti-BCL2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed and treat cells with this compound as described in the previous protocols.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., GAPDH) to normalize protein expression levels.
Conclusion
This compound is a powerful research tool for investigating the role of BET proteins in cancer and other diseases. The protocols and information provided in these application notes offer a comprehensive guide for designing and conducting experiments to elucidate the cellular and molecular effects of this compound. By following these standardized methods, researchers can generate robust and reproducible data to advance our understanding of epigenetic regulation in health and disease.
References
- 1. Frontiers | Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins [frontiersin.org]
- 2. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET inhibitor - Wikipedia [en.wikipedia.org]
- 4. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses osteoclast formation and inflammatory cytokines secretion by targetting BRD4 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB signaling activation via increases in BRD2 and BRD4 confers resistance to the bromodomain inhibitor this compound in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The BET Bromodomain Inhibitor this compound Acts Downstream of Smoothened Protein to Abrogate the Growth of Hedgehog Protein-driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The BET bromodomain inhibitor this compound acts downstream of smoothened protein to abrogate the growth of hedgehog protein-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring I-BET151 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the efficacy of I-BET151, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. The following sections detail the mechanism of action of this compound, protocols for key in vitro and in vivo experiments, and expected outcomes based on preclinical research.
Introduction to this compound
This compound (also known as GSK1210151A) is a small molecule inhibitor that selectively targets the bromodomains of BET proteins, including BRD2, BRD3, and BRD4.[1][2][3][4] By binding to these bromodomains, this compound displaces BET proteins from acetylated histones, thereby preventing the recruitment of transcriptional machinery to the promoters and enhancers of key oncogenes.[3][5] This leads to the downregulation of critical cancer-driving genes such as c-MYC and BCL2, resulting in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth in various hematological malignancies and solid tumors.[1][2][4][6][7][8][9] The anticancer activity of this compound has also been linked to its modulation of several signaling pathways, including NF-κB, Notch, and Hedgehog.[1][2][4]
Quantitative Data Summary
The efficacy of this compound has been demonstrated across a range of cancer cell lines and in vivo models. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration/Effect | Reference |
| MV4;11, MOLM13 | Acute Myeloid Leukemia (MLL-fusion) | Cell Viability | IC50 | 15-192 nM | [10] |
| H929 | Multiple Myeloma | Cell Proliferation | Arrest | G0 phase arrest at 1 µM after 72 hours | [11] |
| Multiple Myeloma Cells | Multiple Myeloma | Apoptosis | Induction | Induces apoptosis | [7] |
| Me1007 | Melanoma | Apoptosis | Induction | Synergistic induction with LBH589 at 2 µM | [12] |
| Primary Osteosarcoma Cells | Osteosarcoma | Apoptosis | Induction | Induces apoptosis | [8] |
| MLL-fusion cell lines | Leukemia | Cell Cycle | Arrest | Prominent G0/G1 arrest | [10] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosage and Administration | Outcome | Reference |
| MLL-AF9+ & MLL-AF4+ | Leukemia | 30 mg/kg | Delayed disease progression and prolonged survival | [1][2] |
| Ptch1+/- derived medulloblastoma | Medulloblastoma | Dose-dependent | Suppressed tumor growth | [1] |
| Systemic Myeloma Xenograft | Multiple Myeloma | Not specified | Inhibited myeloma cell proliferation, survival advantage | [7][13] |
| Osteosarcoma Graft Model | Osteosarcoma | Not specified | Significant anti-tumor activity | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for assessing its efficacy.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis
Objective: To assess the effect of this compound on the expression of key proteins (e.g., c-MYC, BCL2, BRD4).
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-BCL2, anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 5: Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if this compound displaces BRD4 from the promoter regions of target genes like c-MYC.
Materials:
-
Cancer cell lines
-
This compound
-
Formaldehyde
-
Glycine
-
Lysis buffers
-
Sonicator
-
Anti-BRD4 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Treat cells with this compound or vehicle control.
-
Crosslink proteins to DNA with formaldehyde.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Pre-clear the chromatin with magnetic beads.
-
Incubate the chromatin with anti-BRD4 antibody or IgG control overnight at 4°C.
-
Add magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the crosslinks.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA.
-
Perform qPCR to quantify the enrichment of target promoter regions in the this compound-treated versus control samples.
Protocol 6: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (typically 1-5 x 10^6 cells in PBS or with Matrigel) into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg) or vehicle control to the respective groups, typically via intraperitoneal injection or oral gavage, on a predetermined schedule (e.g., daily).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Plot tumor growth curves and perform statistical analysis to compare the treatment and control groups. A survival study may also be conducted where the endpoint is a humane endpoint or a specific tumor volume.
These protocols provide a foundation for assessing the efficacy of this compound. Researchers should optimize these protocols for their specific cell lines, animal models, and experimental conditions.
References
- 1. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins [frontiersin.org]
- 3. BET inhibitor - Wikipedia [en.wikipedia.org]
- 4. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Potent antimyeloma activity of the novel bromodomain inhibitors this compound and I-BET762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Potent antimyeloma activity of the novel bromodomain inhibitors this compound and I-BET762. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
I-Bet151 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BET bromodomain inhibitor, I-Bet151.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1] These proteins are epigenetic "readers" that recognize acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription. By binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, leading to the downregulation of key oncogenes such as c-MYC and BCL2, as well as genes involved in inflammatory and cell cycle pathways.[1][2] This disruption of gene expression ultimately results in cell cycle arrest and apoptosis in susceptible cancer cells.[1][3]
Q2: In which research areas is this compound commonly used?
A2: this compound is primarily investigated for its therapeutic potential in various cancers, particularly hematological malignancies like mixed-lineage leukemia (MLL).[2] It has also shown efficacy in preclinical models of solid tumors, including neuroblastoma and ovarian cancer.[1] Additionally, due to its role in regulating inflammatory gene expression, this compound is explored in the context of inflammatory diseases.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound. The recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | ≥ 4 years |
| In DMSO (stock solution) | -80°C | 1 year |
| In DMSO (stock solution) | -20°C | 1 month |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.
Troubleshooting Guides
This section addresses common issues that researchers may encounter during their experiments with this compound, focusing on solubility and stability.
Issue 1: Precipitation of this compound in Cell Culture Media
Precipitation of this compound upon addition to aqueous cell culture media is a common challenge due to its hydrophobic nature.
Possible Causes and Solutions:
-
High Final Concentration of this compound: The aqueous solubility of this compound is limited. Exceeding this limit in the final culture volume will lead to precipitation.
-
Solution: Perform a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific cell line and media combination. It is often better to use a lower concentration for a longer duration than a high concentration that precipitates.
-
-
High Percentage of Organic Solvent: While DMSO is an effective solvent for this compound, a high final concentration in the cell culture media can be toxic to cells and can also cause the compound to precipitate out of solution as the DMSO is diluted.
-
Solution: Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%. This can be achieved by preparing a more concentrated stock solution of this compound in DMSO, so that a smaller volume is needed to achieve the desired final concentration in your experiment.
-
-
Media Composition and Temperature: The components of the cell culture media, such as proteins in fetal bovine serum (FBS), and temperature fluctuations can affect the solubility of this compound.
-
Solution: When diluting the this compound stock solution into the media, add it dropwise while gently swirling the media to ensure rapid and even distribution. Pre-warming the media to 37°C before adding the compound can sometimes help. However, prolonged incubation of the compound in media at 37°C before adding to cells should be avoided to minimize potential degradation.
-
Experimental Workflow to Minimize Precipitation:
Figure 1. Recommended workflow for preparing and using this compound in cell culture experiments to minimize precipitation.
Issue 2: Inconsistent or Lack of Expected Biological Activity
This can be due to issues with the compound's stability or the experimental setup.
Possible Causes and Solutions:
-
Degradation of this compound: Although generally stable when stored correctly, this compound may degrade under certain experimental conditions, such as prolonged exposure to light or elevated temperatures in aqueous solutions. The stability in cell culture media at 37°C over extended periods (e.g., beyond 72 hours) has not been extensively documented.
-
Solution: Prepare fresh dilutions of this compound in media for each experiment. Avoid storing diluted solutions for extended periods. For long-term experiments, consider replacing the media with freshly prepared this compound-containing media every 48-72 hours. Protect stock solutions and experimental setups from direct light.
-
-
Incorrect Dosage or Cell Line Sensitivity: The effective concentration of this compound can vary significantly between different cell lines.
-
Solution: Determine the IC50 value for your specific cell line using a cell viability assay (a general protocol is provided below). This will help establish the appropriate concentration range for your experiments.
-
-
Sub-optimal Cell Health: The response to any drug, including this compound, can be affected by the health and confluency of the cells.
-
Solution: Ensure that cells are healthy, in the logarithmic growth phase, and at an appropriate confluency when starting the experiment.
-
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT or similar)
This protocol provides a general framework for determining the cytotoxic effects of this compound on a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT reagent (or other viability reagent like XTT, WST-1, or CellTiter-Glo®)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Remember to include a vehicle control (DMSO at the same final concentration as in the highest this compound treatment).
-
Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of this compound.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation period, add the MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol can be used to assess the effect of this compound on the protein levels of key downstream targets, such as c-MYC or components of the NF-κB pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well plates or larger culture dishes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., c-MYC, p-p65, p65, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (and a vehicle control) for the appropriate duration.
-
After treatment, wash the cells with ice-cold PBS and then lyse them with lysis buffer.[4][5]
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.[5]
-
Determine the protein concentration of each sample using a BCA assay.[6]
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.[4]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody overnight at 4°C.[4][8]
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathways Affected by this compound
This compound, by inhibiting BET proteins, modulates several key signaling pathways implicated in cancer and inflammation.
Figure 2. Simplified diagram of signaling pathways modulated by this compound through the inhibition of BET proteins.
By inhibiting the interaction of BET proteins with chromatin, this compound disrupts the transcriptional activation of key genes in the NF-κB, Notch, and Hedgehog pathways, which are often dysregulated in cancer. This leads to a reduction in pro-survival and proliferative signals.
References
- 1. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Western Blotting/Immunoblotting (WB/IB) Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 7. cdn.origene.com [cdn.origene.com]
- 8. Western blot protocol | Abcam [abcam.com]
I-Bet151 Experimental Results: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using I-Bet151. The information is tailored for scientists and drug development professionals to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
General
-
What is this compound and what is its mechanism of action? this compound is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2][3] It acts as an epigenetic "reader" inhibitor by binding to the bromodomains of BET proteins, preventing their interaction with acetylated histones and transcription factors.[2] This displacement from chromatin leads to the downregulation of key oncogenes like c-MYC, ultimately causing cell cycle arrest and apoptosis in various cancer cells.[1][3][4][5]
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What are the primary applications of this compound in research? this compound is primarily used in cancer research to study the role of BET proteins in tumorigenesis. It has shown efficacy in preclinical models of hematological malignancies (like leukemia and myeloma) and solid tumors (such as glioblastoma, breast cancer, and neuroblastoma).[1][4][6][7] It is also used to investigate signaling pathways regulated by BET proteins, including the NF-κB, Notch, and Hedgehog pathways.[1][7]
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How should I store and handle this compound? this compound powder should be stored at -20°C for long-term stability (≥ 4 years).[8] For creating stock solutions, it can be dissolved in DMSO.[9] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[10] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[10]
Experimental Troubleshooting
-
Why am I not observing the expected anti-proliferative or apoptotic effects in my cell line? Several factors could contribute to a lack of response:
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to this compound. The anti-proliferative effects are often potent in cells dependent on BRD4 and c-MYC expression.[2][4] Cell lines driven by other oncogenic pathways may be less responsive.
-
Drug Concentration and Treatment Duration: The effective concentration of this compound can vary between cell lines, typically ranging from nanomolar to low micromolar concentrations.[9] Ensure you are using an appropriate concentration and treatment duration (e.g., 24-72 hours) to observe effects.[9][10]
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Drug Resistance: Resistance to BET inhibitors can emerge. One known mechanism involves the activation of the NF-κB signaling pathway.[1][4] Combination therapies with other inhibitors, such as an IKK inhibitor, may be necessary to overcome resistance.[1]
-
Experimental Conditions: Ensure proper cell culture conditions and accurate drug concentration calculations.
-
-
I am observing conflicting results in my cytokine expression assays after this compound treatment. Is this expected? The effect of this compound on cytokine production can be context-dependent. For instance, in some studies, this compound has been shown to inhibit the release of pro-inflammatory cytokines like IL-1β and IL-6 by reducing BRD4-mediated NF-κB activation.[1][4] However, in other contexts, such as in response to fungal stimulation, it has been observed to increase IL-1β production in a dose-dependent manner while having little effect on IL-6.[11] The specific cell type, stimulus, and experimental conditions can all influence the outcome.
-
My in vivo study is showing unexpected toxicity. What are the known side effects of this compound? While this compound has shown therapeutic potential, preclinical and clinical studies with BET inhibitors have revealed potential toxicities.
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Thrombocytopenia: A common dose-limiting toxicity observed with BET inhibitors is a decrease in platelet count.[12][13]
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Gastrointestinal Issues: GI toxicities have also been reported.[12]
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Cardiotoxicity: Some studies in animal models have indicated that this compound can induce structural and functional alterations in heart mitochondria, leading to impaired cardiac function.[14][15][16] It is crucial to carefully monitor for these potential side effects in in vivo experiments and consider dose adjustments.
-
-
Why is this compound not effective in my brain tumor xenograft model? this compound has a high polar surface area, which may limit its ability to penetrate the blood-brain barrier robustly.[6] This low permeability could explain a lack of efficacy in central nervous system tumor models.[6] Chemical modifications to create more brain-penetrant analogs might be necessary for such applications.[6]
Quantitative Data Summary
This compound Inhibitory Activity
| Target | IC50 / pIC50 | Reference |
| BRD2 | 0.5 µM (IC50) / 6.3 (pIC50) | [8][9][10] |
| BRD3 | 0.25 µM (IC50) / 6.6 (pIC50) | [8][9][10] |
| BRD4 | 0.79 µM (IC50) / 6.1 (pIC50) | [8][9][10] |
This compound In Vivo Dosing Examples
| Animal Model | Cancer Type | Dosage | Route | Outcome | Reference |
| Mouse | MLL-fusion Leukemia | 30 mg/kg/day | Intraperitoneal | Inhibited tumor growth, prolonged survival | [4][9] |
| Mouse | Glioblastoma | 10 mg/kg/day | Intraperitoneal | Reduced tumor size | [6] |
Experimental Protocols
Cell Proliferation Assay
-
Cell Seeding: Plate cells in 96-well or 384-well plates at a density appropriate for the cell line and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) dissolved in DMSO, ensuring the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%). Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[9]
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® (for cell growth inhibition) or CellTiter-Aqueous One Solution Cell Proliferation Assay (for cell proliferation).[9]
-
Data Analysis: Read the output (luminescence or absorbance) on a plate reader.[9] Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Western Blot for c-MYC Downregulation
-
Cell Treatment: Treat cells with an effective concentration of this compound (e.g., 1 µM) for a specified time (e.g., 8 hours).[17]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against c-MYC. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative expression of c-MYC compared to the loading control and the untreated sample.
Visualizations
Caption: Mechanism of this compound action.
Caption: Troubleshooting logic for this compound experiments.
Caption: Signaling pathways affected by this compound.
References
- 1. Frontiers | Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins [frontiersin.org]
- 2. BET inhibitor - Wikipedia [en.wikipedia.org]
- 3. stemcell.com [stemcell.com]
- 4. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. BET bromodomain proteins are required for glioblastoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Bromodomain inhibitor I‐BET151 suppresses immune responses during fungal–immune interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The BET Bromodomain Inhibitor I-BET-151 Induces Structural and Functional Alterations of the Heart Mitochondria in Healthy Male Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Optimizing I-Bet151 Concentration for Apoptosis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing I-Bet151 for apoptosis induction in experimental settings. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the effective application of this compound and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound to induce apoptosis?
A1: The optimal concentration of this compound for inducing apoptosis is highly cell-type dependent and can range from the nanomolar to the low micromolar range. It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration. Based on published data, effective concentrations have been observed between 100 nM and 5 µM.
Q2: How long should I treat my cells with this compound to observe apoptosis?
A2: The incubation time required to observe significant apoptosis following this compound treatment can vary. Typically, apoptosis can be detected within 24 to 72 hours of treatment. A time-course experiment is recommended to determine the optimal endpoint for your specific cell line and experimental conditions.
Q3: I am not observing any apoptosis after this compound treatment. What could be the reason?
A3: Several factors could contribute to a lack of apoptosis. Firstly, the this compound concentration may be too low for your specific cell line. Consider performing a dose-response study with a broader concentration range. Secondly, the incubation time might be too short. Extend the treatment duration and assess apoptosis at multiple time points. Lastly, ensure the viability of your cells and the quality of your this compound compound. Refer to the troubleshooting guide below for more detailed solutions.
Q4: Can I combine this compound with other drugs to enhance apoptosis?
A4: Yes, this compound has been shown to work synergistically with other anticancer agents to enhance apoptosis. For example, it can sensitize glioblastoma cells to temozolomide. When combining treatments, it is essential to perform thorough dose-matrix experiments to identify synergistic and non-toxic concentrations of both compounds.
Q5: What is the mechanism of action of this compound in inducing apoptosis?
A5: this compound is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD2, BRD3, and BRD4. By binding to the bromodomains of these proteins, this compound displaces them from chromatin, leading to the transcriptional repression of key oncogenes such as c-MYC and anti-apoptotic proteins like BCL-2. Conversely, this compound can upregulate the expression of pro-apoptotic proteins, such as BIM, thereby shifting the cellular balance towards apoptosis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low apoptosis detected | This compound concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 10 µM). |
| Incubation time is too short. | Conduct a time-course experiment (e.g., 24, 48, 72 hours). | |
| Cell line is resistant to this compound. | Consider using a different cell line or combining this compound with a sensitizing agent. | |
| Inactive this compound compound. | Verify the quality and storage conditions of your this compound stock. | |
| High background apoptosis in control | Poor cell health or culture conditions. | Ensure cells are healthy and in the logarithmic growth phase before treatment. Use fresh culture medium and reagents. |
| Harsh cell handling during experiment. | Handle cells gently, especially during harvesting and staining procedures. | |
| Inconsistent results between experiments | Variation in cell density at the time of treatment. | Seed a consistent number of cells for each experiment and ensure even cell distribution. |
| Inconsistent this compound concentration. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. | |
| Variability in incubation times. | Precisely control the duration of this compound treatment. | |
| High percentage of necrotic cells | This compound concentration is too high, leading to cytotoxicity. | Lower the concentration of this compound. High concentrations can induce necrosis instead of apoptosis. |
| Extended incubation period. | Shorten the treatment duration to capture early apoptotic events. |
Data Presentation
The following tables summarize the effective concentrations of this compound for inhibiting cell viability and inducing apoptosis in various cancer cell lines, as reported in the literature.
Table 1: IC50 Values of this compound for Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| U87MG | Glioblastoma | 1.05 | 48 |
| U87MG | Glioblastoma | 0.572 | 72 |
| LNCaP | Prostate Cancer | ~0.5 - 1.0 | Not Specified |
| VCaP | Prostate Cancer | ~0.1 - 0.5 | Not Specified |
| PC3 | Prostate Cancer | > 5.0 | Not Specified |
| DU145 | Prostate Cancer | > 5.0 | Not Specified |
Table 2: Observed Apoptosis Induction with this compound Treatment
| Cell Line | Cancer Type | This compound Concentration | Observation |
| Melanoma Cell Lines (Panel) | Melanoma | Not Specified | Variable degrees of apoptosis |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Not Specified | Induces apoptosis |
Note: The term "apoptosis induction" is qualitative and indicates a statistically significant increase in the apoptotic cell population compared to control. For precise quantification, it is essential to refer to the original research articles and conduct cell line-specific validation.
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Analysis of this compound Induced Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol outlines the steps to determine the optimal concentration and treatment duration of this compound for inducing apoptosis in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of analysis (typically 60-70% confluency).
-
This compound Treatment (Dose-Response):
-
Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Replace the medium in each well with the medium containing the respective this compound concentration.
-
Incubate for a fixed time point (e.g., 48 hours).
-
-
This compound Treatment (Time-Course):
-
Treat cells with a predetermined optimal or supra-optimal concentration of this compound.
-
Harvest cells at different time points (e.g., 0, 24, 48, 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to minimize membrane damage. For suspension cells, collect by centrifugation.
-
Wash the cells once with cold PBS.
-
-
Annexin V/PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls for proper compensation and gating.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Mandatory Visualizations
Caption: this compound Mechanism of Apoptosis Induction.
Caption: Experimental Workflow for Apoptosis Assay.
Caption: Troubleshooting Logic for Low Apoptosis.
Technical Support Center: Minimizing I-Bet151 In Vivo Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the BET inhibitor I-Bet151 in in vivo experiments. The following information is intended to help anticipate and mitigate potential toxicities associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common in vivo toxicities observed with this compound?
A1: The most frequently reported in vivo toxicities associated with this compound and other pan-BET inhibitors are hematological, gastrointestinal, and cardiac. Dose-limiting toxicities often include thrombocytopenia. Other significant adverse effects may include anemia, neutropenia, nausea, diarrhea, and fatigue.[1] Cardiotoxicity, specifically affecting cardiomyocyte mitochondria, has also been documented.[2][3]
Q2: How can this compound-induced toxicities be monitored during my in vivo study?
A2: Regular monitoring is crucial. For hematological toxicity, complete blood counts (CBCs) should be performed frequently to monitor platelet, red blood cell, and neutrophil levels. For cardiotoxicity, echocardiograms can assess heart function (e.g., fractional shortening), and serum troponin levels may indicate cardiac damage.[4] Gastrointestinal toxicity can be monitored by observing changes in body weight, food intake, and stool consistency.
Q3: Is it possible to reduce this compound toxicity by adjusting the dose and schedule?
A3: Yes, dose and schedule modifications are a primary strategy for managing toxicity.[5] This may involve reducing the daily dose, intermittent dosing schedules (e.g., daily for a set number of days followed by a break), or establishing the maximum tolerated dose (MTD) for your specific animal model and experimental goals.
Q4: Are there any known mechanisms behind this compound-induced toxicities?
A4: Yes, several mechanisms have been elucidated. Cardiotoxicity is linked to the disruption of cardiomyocyte mitochondria and the suppression of the c-Myc oncogene, which is also crucial for mitochondrial biogenesis and cardiac homeostasis.[2][6][7] Thrombocytopenia is thought to result from the inhibition of transcription factors like GATA1, which are essential for megakaryocyte maturation and platelet production. Gastrointestinal toxicity may be related to the effects of this compound on the renewal of intestinal epithelial cells.[7] The broad effects of this compound on the NF-κB signaling pathway in various tissues also likely contribute to on-target, off-tissue toxicities.[8][9][10][11]
Troubleshooting Guides
Issue 1: Severe Thrombocytopenia
Symptoms:
-
Significantly reduced platelet counts in CBCs.
-
Spontaneous bleeding or extensive bruising in animal subjects.
Potential Causes:
-
This compound inhibits key transcription factors required for megakaryocyte development and platelet formation.
Troubleshooting Steps:
-
Dose Reduction: Immediately consider reducing the dose of this compound.
-
Intermittent Dosing: Switch to an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for platelet recovery.
-
Co-administration with Thrombopoiesis-Stimulating Agents (Experimental):
Issue 2: Cardiotoxicity
Symptoms:
-
Reduced cardiac function (e.g., decreased fractional shortening) observed via echocardiography.
-
Elevated cardiac troponins in serum.
-
Histological evidence of cardiomyocyte damage or mitochondrial abnormalities.[2][3]
Potential Causes:
-
This compound-mediated suppression of c-Myc leads to impaired mitochondrial biogenesis and function in cardiomyocytes.[6][7]
-
Induction of oxidative stress within cardiac mitochondria.
Troubleshooting Steps:
-
Dose and Schedule Optimization: Determine the therapeutic window where anti-tumor efficacy is maintained with minimal cardiac impact.
-
Co-administration with Cardioprotective Agents (Experimental):
Issue 3: Gastrointestinal Distress
Symptoms:
-
Significant weight loss.
-
Diarrhea or changes in stool consistency.
-
Reduced food and water intake.
Potential Causes:
-
This compound can impact the differentiation of intestinal stem cells, particularly affecting tuft and enteroendocrine cells, which are important for gut homeostasis.[7]
-
Inhibition of NF-κB signaling in intestinal epithelial cells can disrupt barrier function and immune homeostasis.[10][14][15]
Troubleshooting Steps:
-
Supportive Care: Provide nutritional support and ensure adequate hydration.
-
Dose Modification: Adjust the dose or schedule of this compound to a better-tolerated regimen.
-
Novel Formulations (Exploratory):
Quantitative Data Summary
Table 1: In Vivo Dosing and Observed Toxicities of this compound in Preclinical Models
| Animal Model | This compound Dose | Dosing Schedule | Observed Toxicities | Reference |
| Male Wistar Rats | 2 or 10 mg/kg/day | Daily for 3 weeks | Ultrastructural alterations and progressive destruction of cardiomyocyte mitochondria, decreased mitochondrial respiration, reduced ventricular fractional shortening. | [2][3] |
| Male C57Bl/6J Mice | 50 mg/kg/day | Daily for 5 days | Ultrastructural alterations of heart mitochondria. | [2][3] |
| Mice | 30 mg/kg/day | Daily for 14 days | Reduction in tuft and enteroendocrine cells in the small intestine. | [7] |
Experimental Protocols
Protocol 1: Co-administration of a Mitochondria-Targeted Antioxidant to Mitigate Cardiotoxicity
This protocol is based on strategies used for other cardiotoxic chemotherapies and the known mechanism of this compound-induced cardiotoxicity.
Objective: To assess the potential of a mitochondria-targeted antioxidant, such as MitoQ, to ameliorate this compound-induced cardiotoxicity.
Materials:
-
This compound
-
MitoQ (or other mitochondria-targeted antioxidant)
-
Vehicle for this compound
-
Vehicle for MitoQ (e.g., water)
-
Animal model (e.g., male Wistar rats)
-
Echocardiography equipment
-
Materials for serum collection and analysis (e.g., for troponins)
-
Histology reagents
Methodology:
-
Animal Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to the following groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: MitoQ alone
-
Group 4: this compound + MitoQ
-
-
Dosing:
-
Administer this compound at a dose known to induce cardiotoxicity (e.g., 10 mg/kg/day, intraperitoneally).
-
Administer MitoQ (e.g., via oral gavage or in drinking water) starting one day before this compound treatment and continuing throughout the study. The dose of MitoQ should be based on previous literature for cardioprotection.
-
-
Monitoring:
-
Record body weight and general health daily.
-
Perform baseline and weekly echocardiograms to measure left ventricular fractional shortening and ejection fraction.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., 3 weeks), collect blood for serum troponin analysis.
-
Euthanize animals and harvest hearts for histological analysis (e.g., H&E staining for general morphology and TUNEL staining for apoptosis) and transmission electron microscopy to assess mitochondrial structure.
-
Protocol 2: Co-administration of a Thrombopoiesis-Stimulating Agent to Mitigate Thrombocytopenia
This protocol is based on the clinical management of chemotherapy-induced thrombocytopenia.
Objective: To evaluate the efficacy of a thrombopoietin receptor agonist in preventing or reducing the severity of this compound-induced thrombocytopenia.
Materials:
-
This compound
-
Thrombopoietin receptor agonist (e.g., Romiplostim or Eltrombopag, formulated for animal use)
-
Vehicle for this compound
-
Vehicle for the thrombopoiesis-stimulating agent
-
Animal model (e.g., mice)
-
Equipment for blood collection (e.g., via tail vein)
-
Hematology analyzer for CBCs
Methodology:
-
Animal Acclimatization: Acclimatize animals for at least one week.
-
Group Allocation: Randomly assign animals to the following groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Thrombopoiesis-stimulating agent alone
-
Group 4: this compound + Thrombopoiesis-stimulating agent
-
-
Dosing:
-
Administer this compound at a dose known to cause thrombocytopenia.
-
Administer the thrombopoiesis-stimulating agent according to a schedule and dose known to increase platelet counts in the chosen animal model. This may involve administration a few days prior to and concurrently with this compound.
-
-
Monitoring:
-
Perform baseline and serial blood collections (e.g., every 3-4 days) for CBC analysis, with a focus on platelet counts.
-
Monitor for any signs of bleeding.
-
-
Endpoint Analysis:
-
Compare the nadir platelet count and the time to platelet recovery between the this compound and the this compound + thrombopoiesis-stimulating agent groups.
-
Visualizations
Caption: this compound-induced cardiotoxicity pathway and mitigation.
Caption: this compound-induced thrombocytopenia pathway and mitigation.
Caption: this compound-induced gastrointestinal toxicity pathway.
References
- 1. Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial protection impairs BET bromodomain inhibitor-mediated cell death and provides rationale for combination therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB signaling activation via increases in BRD2 and BRD4 confers resistance to the bromodomain inhibitor this compound in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BET bromodomain inhibition suppresses innate inflammatory and profibrotic transcriptional networks in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. R1: Platelets and Megakaryocytes contain functional NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of NF-κB in epithelial biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BET bromodomain inhibitors attenuate transcription of a subset of IL-1-induced NF-κB targets that promote inflammation in β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical evidence for management of thrombocytopenia associated with bromodomain extra-terminal (BET) inhibition therapy. - ASCO [asco.org]
- 13. Preclinical Characterization of BET Family Bromodomain Inhibitor ABBV-075 Suggests Combination Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Attenuation of NF-κB in intestinal epithelial cells is sufficient to mitigate the bone loss co-morbidity of experimental mouse colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB in the regulation of epithelial homeostasis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for Reducing the Toxicity of Metal and Metal Oxide NPs as Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanoparticles Loaded with the BET Inhibitor JQ1 Block the Growth of Triple Negative Breast Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. mdpi.com [mdpi.com]
- 20. Nanoformulations for Combination or Cascade Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming I-BET151 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the BET inhibitor I-BET151 in cancer cells.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound resistant cancer cell lines.
Issue 1: this compound resistant cell line shows inconsistent resistance to other BET inhibitors.
-
Question: My this compound-resistant cell line is not showing cross-resistance to other BET inhibitors like JQ1. What could be the reason?
-
Answer: While resistance to one BET inhibitor often confers cross-resistance to others, this is not always the case.[1] The mechanism of resistance is crucial. Resistance to this compound can emerge from leukemia stem cells and may not be mediated by increased drug efflux or metabolism.[1]
-
Possible Cause 1: Different chemical structures and binding modes. Although targeting the same bromodomains, different BET inhibitors have distinct chemical scaffolds, which could lead to variations in their interactions with BET proteins and potential resistance mechanisms.
-
Possible Cause 2: Off-target effects. The resistant phenotype might be influenced by off-target effects specific to this compound that are not shared by other BET inhibitors.
-
Troubleshooting Steps:
-
Confirm Resistance: Re-evaluate the dose-response curves for both this compound and the other BET inhibitor (e.g., JQ1) in your resistant and parental cell lines.
-
Sequence BET Bromodomains: Check for mutations in the bromodomain regions of BRD2, BRD3, and BRD4 that might alter drug binding affinity differently for various inhibitors.
-
Assess Drug Efflux: Perform a drug efflux assay (e.g., using a fluorescent substrate for ABC transporters) to rule out multidrug resistance mechanisms.
-
-
Issue 2: Combination therapy with a PI3K inhibitor is not overcoming this compound resistance.
-
Question: I'm not observing a synergistic effect when combining this compound with a PI3K inhibitor in my resistant cells. What should I check?
-
Answer: Activation of the PI3K signaling pathway is a known mechanism of resistance to BET inhibitors.[2] Combination with PI3K inhibitors has been shown to be synergistic in some models.[2] If you are not observing this, consider the following:
-
Possible Cause 1: Inactive PI3K pathway. Your resistant cells may not have an activated PI3K pathway.
-
Possible Cause 2: Suboptimal drug concentrations. The concentrations of this compound and the PI3K inhibitor may not be in the synergistic range.
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Possible Cause 3: Alternative resistance mechanisms. Your cells might be utilizing a different resistance pathway, such as the Wnt/β-catenin pathway.[1]
-
Troubleshooting Steps:
-
Confirm PI3K Pathway Activation: Perform a western blot to check the phosphorylation status of key downstream effectors of the PI3K pathway, such as AKT (p-AKT) and S6K (p-S6K), in your resistant cells compared to the parental line.
-
Perform a Synergy Assay: Conduct a checkerboard assay with a range of concentrations for both this compound and the PI3K inhibitor to determine the optimal synergistic concentrations. Calculate the Combination Index (CI) to quantify the interaction.
-
Investigate Other Pathways: If the PI3K pathway is not activated, investigate other potential resistance mechanisms like the Wnt/β-catenin pathway by checking the expression levels of key components like β-catenin and its target genes.[1]
-
-
Issue 3: Unexpected cell death in control (parental) cells at low this compound concentrations.
-
Question: My parental (sensitive) cell line is showing significant cell death at concentrations of this compound that are reported to be sub-lethal in the literature. Why might this be happening?
-
Answer: This could be due to several factors related to your specific experimental setup.
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Possible Cause 1: Cell line variability. Cell lines, even from the same source, can exhibit genetic drift and develop different sensitivities over time and across different labs.
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Possible Cause 2: Assay-dependent effects. The type of viability or apoptosis assay used can influence the results. For example, a metabolic assay like MTT might show different results compared to a direct measure of apoptosis like Annexin V staining.
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Possible Cause 3: this compound degradation. The this compound compound may have degraded, leading to inaccurate concentrations.
-
Troubleshooting Steps:
-
Cell Line Authentication: Ensure your cell line is authentic and has not been misidentified or contaminated.
-
Titrate this compound: Perform a fresh dose-response curve to determine the IC50 of this compound in your specific parental cell line.
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Use Multiple Assays: Confirm the phenotype using at least two different assays that measure different aspects of cell viability or death (e.g., a metabolic assay and an apoptosis assay).
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Verify Compound Integrity: Use a fresh stock of this compound and have its concentration and purity verified if possible.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to this compound?
A1: Several mechanisms of resistance to this compound have been identified:
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Activation of bypass signaling pathways: Upregulation of pro-survival pathways can compensate for the effects of BET inhibition. The most commonly implicated pathways are:
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Bromodomain-independent recruitment of BET proteins: In some resistant cells, BRD4 can remain bound to chromatin and support transcription in a manner that is independent of its bromodomains, rendering BET inhibitors ineffective.
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Increased drug efflux: While not the most common mechanism for this compound, overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration.[1]
-
Emergence from leukemia stem cells (LSCs): In AML, resistance to BET inhibitors can emerge from a subpopulation of LSCs that are either intrinsically resistant or can rapidly adapt to the drug.[1]
Q2: What are the most promising combination strategies to overcome this compound resistance?
A2: Combination therapies are a key strategy to overcome this compound resistance.[3] Promising combinations include:
-
This compound + PI3K inhibitors: This combination is effective in cancers where resistance is driven by the activation of the PI3K pathway.[2]
-
This compound + GSK3 inhibitors: In leukemias with KMT2A rearrangements, combining BET inhibitors with GSK3 inhibitors has shown to be effective in overcoming resistance.[4]
-
This compound + other epigenetic modifiers: Combining this compound with other epigenetic drugs, such as HDAC inhibitors or DNA methyltransferase inhibitors, is an area of active investigation.
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This compound + standard chemotherapy: this compound can sensitize cancer cells to traditional chemotherapeutic agents.[3]
Q3: How can I generate an this compound resistant cell line?
A3: A common method to generate a resistant cell line is through continuous exposure to escalating doses of the drug.[1]
-
Protocol:
-
Start by treating the parental cell line with a low concentration of this compound (e.g., the IC20).
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound.
-
Continue this process of dose escalation until the cells can proliferate in a high concentration of the drug (e.g., 1 µM).[1]
-
At each stage, it is crucial to monitor the cell population and select for viable, proliferating cells.
-
Once a resistant population is established, it should be maintained in a constant concentration of this compound to retain the resistant phenotype.[1]
-
Q4: Are there any known off-target effects of this compound that I should be aware of?
A4: While this compound is a selective BET inhibitor, some off-target effects have been reported for kinase inhibitors that also show affinity for bromodomains.[5] It is important to consider that some kinase inhibitors can bind to the BRD4 bromodomain.[5] When interpreting experimental results, it's crucial to consider potential off-target effects and validate key findings using complementary approaches, such as genetic knockdown of the target proteins.
Data and Protocols
Quantitative Data Summary
Table 1: Examples of this compound Combination Therapies
| Cancer Type | Combination Agent | Observed Effect | Reference |
| Neuroblastoma | PI3K inhibitors (BKM120, GDC0941) | Strong synergy in inhibiting cell growth | [2] |
| KMT2A-rearranged Leukemia | GSK3 inhibitors | Overcomes resistance and impedes leukemia cell growth | [4] |
| Triple-Negative Breast Cancer | NF-κB pathway inhibitors | Can restore susceptibility to this compound | [3] |
| Acute Myeloid Leukemia | Pyrvinium (Wnt/β-catenin inhibitor) | Restores sensitivity to this compound in vitro and in vivo | [1] |
Key Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Objective: To generate a cancer cell line with acquired resistance to this compound.
-
Methodology:
-
Culture the parental cancer cell line in standard growth medium.
-
Introduce this compound at a starting concentration equal to the IC20 of the parental line.
-
Monitor cell viability and proliferation. When the cells resume a normal growth rate, increase the this compound concentration by a factor of 1.5-2.
-
Repeat the dose escalation until the cells are able to proliferate in a final concentration of at least 1 µM this compound.[1]
-
Maintain the resistant cell line in medium containing the final concentration of this compound.
-
Regularly confirm the resistant phenotype by comparing the dose-response curve to that of the parental cell line.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound on cell viability.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (and/or a combination agent) for a specified period (e.g., 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 3: Western Blot for Signaling Pathway Analysis
-
Objective: To assess the activation status of key signaling pathways (e.g., PI3K/AKT).
-
Methodology:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated proteins (e.g., AKT, p-AKT) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Key signaling pathways involved in this compound resistance.
Caption: A logical workflow for troubleshooting this compound resistance.
Caption: The logic behind using combination therapy to overcome resistance.
References
- 1. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to epigenetic-targeted therapy engenders tumor cell vulnerabilities associated with enhancer remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination therapy overcomes BET inhibitor resistance - ecancer [ecancer.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: I-Bet151 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with I-Bet151 in vitro. This compound is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4, which are crucial regulators of gene transcription. Variability in experimental outcomes can arise from a multitude of factors, from cell line-specific biology to subtle differences in experimental execution. This guide aims to address these potential issues to help you achieve more consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that competitively binds to the acetyl-lysine binding pockets of BET bromodomains. This prevents BET proteins from binding to acetylated histones and transcription factors, thereby inhibiting the transcription of key oncogenes such as c-MYC, and inducing cell cycle arrest and apoptosis in susceptible cancer cell lines.[1][2]
Q2: I am observing significant differences in this compound sensitivity between different cancer cell lines. Is this expected?
A2: Yes, this is a well-documented phenomenon. The sensitivity of cancer cell lines to this compound is highly dependent on their genetic and epigenetic landscape. For example, melanoma cell lines with NRAS mutations may show greater sensitivity, while those with BRAF mutations can be relatively insensitive.[3][4] Similarly, leukemias driven by MLL-fusions are often sensitive, whereas those driven by tyrosine kinase activation may not be. Resistance can also be acquired, for instance, through the activation of the NF-κB signaling pathway.[5][6]
Q3: My this compound solution appears to have lost activity over time. How should it be stored?
A3: Proper storage of this compound is critical for maintaining its potency. Stock solutions should be prepared in a suitable solvent, such as DMSO, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C for long-term stability. Refer to the manufacturer's instructions for specific storage recommendations.
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, studies have shown that this compound can act synergistically with other chemotherapeutic agents. For instance, it has been shown to sensitize glioblastoma cells to temozolomide.[7] Combining this compound with other targeted therapies or chemotherapy may help to overcome resistance and enhance anti-tumor activity.[1][2]
Troubleshooting Guide
Issue 1: High Variability in IC50 Values
Inconsistent IC50 values are a common challenge in in vitro drug screening. The following factors can contribute to this variability:
-
Cell Line Integrity and Passage Number: Cell lines can drift genetically and phenotypically over time. It is crucial to use low-passage, authenticated cell lines.
-
Cell Seeding Density and Confluence: The confluence of your cells at the time of treatment can significantly impact their response to the drug. It is recommended to seed cells at a density that allows for logarithmic growth throughout the experiment and to treat them at a consistent confluence (e.g., 50-70%).[8][9]
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules and affect their bioavailability. Using a consistent and quality-controlled batch of FBS is important. The concentration of serum itself can also influence cell proliferation and drug sensitivity.[10]
-
Assay-Specific Parameters: The choice of viability assay (e.g., CellTiter-Glo, MTT) and the incubation time can influence the apparent IC50 value. Ensure that your chosen assay is linear in the range of cell numbers used.
Issue 2: Unexpected or Paradoxical Cellular Responses
At times, treatment with this compound may lead to unexpected results, such as the activation of certain signaling pathways.
-
Off-Target Effects: While this compound is a selective BET inhibitor, the possibility of off-target effects on other cellular proteins cannot be entirely ruled out, especially at higher concentrations.
-
Paradoxical Signaling: In some cellular contexts, the inhibition of one pathway can lead to the compensatory activation of another. For example, while this compound is known to suppress c-MYC, in some instances, paradoxical increases in signaling have been observed. It is important to assess a panel of relevant biomarkers to understand the complete cellular response.
-
Differential Effects on BET Family Members: this compound inhibits BRD2, BRD3, and BRD4. The specific roles of these individual BET proteins can vary between cell types, leading to different downstream effects. For instance, in some melanoma cells, the inhibition of NF-kB by this compound is primarily mediated through BRD2.[11]
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| U87MG | Glioblastoma | ~1.28 | [12] |
| A172 | Glioblastoma | ~1.28 | [12] |
| SW1783 | Glioblastoma | ~2.68 | [12] |
| Patient-Derived GSCs | Glioblastoma | ~1.12 | [12] |
| Mel-RM (NRAS mutant) | Melanoma | Sensitive | [3][4] |
| Me1007 (NRAS/BRAF WT) | Melanoma | Sensitive | [3][4] |
| Mel-JD (NRAS mutant) | Melanoma | Relatively Insensitive | [3][4] |
| SK-Mel-28 (BRAF mutant) | Melanoma | Relatively Insensitive | [3][4] |
| LNCaP95 | Prostate Cancer | Growth inhibition observed | [13] |
| VCaP | Prostate Cancer | Growth inhibition observed | [13] |
| H23 (Control) | Lung Adenocarcinoma | 0.3 | For JQ1, another BETi[14] |
| H1975 (Control) | Lung Adenocarcinoma | 1.1 | For JQ1, another BETi[14] |
| H23 (Resistant) | Lung Adenocarcinoma | >10 | For JQ1, another BETi[14] |
| H1975 (Resistant) | Lung Adenocarcinoma | >10 | For JQ1, another BETi[14] |
| U937 (Sensitive) | Leukemia | Growth inhibition observed | [5] |
| U937R (Resistant) | Leukemia | Resistant | [5] |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the Promega technical bulletin for the CellTiter-Glo® Luminescent Cell Viability Assay.[15][16][17][18]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium.
-
Compound Treatment: The following day, treat cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
Western Blot Analysis for BRD4 and c-Myc
This protocol provides a general framework for assessing protein expression changes following this compound treatment.
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD4, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing cell cycle distribution using propidium iodide (PI) staining.[19][20][21][22]
-
Cell Harvest: Following this compound treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Cells can be stored at -20°C for several days.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the appropriate channel.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound.
Caption: Troubleshooting this compound Results.
References
- 1. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. ir.jikei.ac.jp [ir.jikei.ac.jp]
- 6. NF-κB signaling activation via increases in BRD2 and BRD4 confers resistance to the bromodomain inhibitor this compound in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BET inhibitor this compound sensitizes GBM cells to temozolomide via PUMA induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Control of NF-kB activity in human melanoma by bromodomain and extra-terminal protein inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BET bromodomain proteins are required for glioblastoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Resistance to BET inhibitors in lung adenocarcinoma is mediated by casein kinase phosphorylation of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ch.promega.com [ch.promega.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 17. OUH - Protocols [ous-research.no]
- 18. promega.com [promega.com]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
proper storage and handling of I-Bet151
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and experimental use of I-Bet151. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Proper Storage and Handling of this compound
Proper storage and handling are critical for maintaining the stability and activity of this compound. Following these guidelines will help ensure the reproducibility of your experimental results.
Storage Recommendations:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 year | Suitable for shorter-term storage. |
Reconstitution and Solution Stability:
This compound is most commonly dissolved in dimethyl sulfoxide (DMSO). To prepare a stock solution, add the appropriate volume of DMSO to the vial of this compound powder to achieve the desired concentration. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 415.44 g/mol ), you would add 0.241 mL of DMSO.[1] It is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.
Once prepared, the DMSO stock solution should be aliquoted into smaller volumes and stored at -80°C to minimize freeze-thaw cycles, which can degrade the compound. When needed, thaw an aliquot at room temperature and dilute it further in your cell culture medium or assay buffer immediately before use. The stability of this compound in aqueous solutions at working concentrations is limited, so it is best to prepare fresh dilutions for each experiment.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Cell Culture Media | - Low solubility of this compound in aqueous solutions.- High final concentration of this compound.- High percentage of DMSO in the final working solution. | - Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity and improve solubility.- Prepare fresh dilutions from your DMSO stock for each experiment.- Gently vortex the diluted solution before adding it to your cells.- Visually inspect the media for any signs of precipitation after adding the compound. |
| Inconsistent IC50 Values | - Variability in cell seeding density.[2]- Differences in cell health and passage number.- Inaccurate serial dilutions.- Compound degradation due to improper storage or handling. | - Standardize your cell seeding density for all experiments. Perform a preliminary experiment to determine the optimal seeding density for your cell line and assay duration.[2]- Use cells within a consistent range of passage numbers and ensure they are healthy and in the logarithmic growth phase.- Prepare fresh serial dilutions for each experiment and use calibrated pipettes.- Strictly adhere to the recommended storage and handling procedures. |
| Unexpected Cellular Phenotype or Off-Target Effects | - this compound is a pan-BET inhibitor, affecting BRD2, BRD3, and BRD4.[3] This can lead to broad transcriptional changes.- Potential for off-target activity at high concentrations. | - Use the lowest effective concentration of this compound to minimize off-target effects.- Perform dose-response experiments to identify the optimal concentration range.- Consider using structurally different BET inhibitors as controls to confirm that the observed phenotype is due to BET inhibition.[4]- At 10 µM, this compound has shown minimal activity against a broad panel of other receptors, with some minor activity against TACR2.[5] |
| Development of Drug Resistance | - Upregulation of alternative signaling pathways, such as Wnt/β-catenin or PI3K signaling.[6][7]- Increased expression of BRD2 and BRD4.[8] | - Consider combination therapies. For example, co-treatment with a Wnt or PI3K inhibitor may overcome resistance.[6][7]- Monitor the expression levels of BET proteins and components of resistance-associated pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[3] It functions by competitively binding to the acetyl-lysine recognition pockets of these bromodomains, thereby preventing their interaction with acetylated histones and other transcription factors. This displacement from chromatin leads to the downregulation of key oncogenes such as c-MYC and BCL2, resulting in cell cycle arrest and apoptosis in various cancer cells.[9][10]
Q2: Which signaling pathways are affected by this compound?
A2: this compound has been shown to modulate several critical signaling pathways implicated in cancer, including:
-
NF-κB Signaling: this compound can suppress NF-κB activity by inhibiting the transcription of NF-κB subunits.[11]
-
Notch Signaling: By displacing BRD4 from the Notch1 promoter, this compound can inhibit Notch signaling.[12]
-
Hedgehog Signaling: this compound acts downstream of Smoothened (SMO) to inhibit the Hedgehog pathway by reducing the association of BRD4 with the Gli1 promoter.[9][13]
Q3: What are the IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the target protein and the cell line being tested.
| Target/Cell Line | IC50 Value |
| BRD2 (cell-free) | 0.25 µM[3] |
| BRD3 (cell-free) | 0.5 µM[3] |
| BRD4 (cell-free) | 0.79 µM[3] |
| NOMO1 (leukemia cell line) | 15 nM |
| MV4;11 (leukemia cell line) | 26 nM |
| MOLM13 (leukemia cell line) | 120 nM |
| RS4;11 (leukemia cell line) | 192 nM |
Experimental Protocols
Western Blotting for Key this compound Target Proteins
This protocol provides a general guideline for detecting changes in the expression of BRD4, c-MYC, and BCL2 following this compound treatment.
1. Cell Lysis:
-
Seed cells at an appropriate density and treat with this compound at the desired concentrations and for the desired duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended antibody dilutions are provided below.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Recommended Primary Antibody Dilutions:
| Antibody | Recommended Dilution | Vendor/Catalog (Example) |
| Anti-BRD4 | 1:1000[14] | Novus Biologicals (NBP2-76394) |
| Anti-c-MYC | 1:1000 | Cell Signaling Technology (#9402)[15] |
| Anti-BCL2 | Varies by vendor | BD Biosciences (clone: 6C8)[12] |
Cell Viability (MTS) Assay
This protocol outlines a method for determining the effect of this compound on cell viability using a colorimetric MTS assay.
1. Cell Seeding:
-
Determine the optimal seeding density for your cell line to ensure that the cells are in the logarithmic growth phase at the end of the experiment. This can be done by performing a growth curve analysis. For many leukemia cell lines, a starting density of 0.5-1.0 x 10^5 cells/mL may be appropriate.[16]
-
Seed the cells in a 96-well plate in a final volume of 100 µL per well.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted compound to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTS Assay:
-
Following the incubation period, add 20 µL of MTS reagent to each well.[17]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
4. Data Analysis:
-
Subtract the background absorbance (from wells with media and MTS reagent only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 7. Kinase and BET Inhibitors Together Clamp Inhibition of PI3K Signaling and Overcome Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB signaling activation via increases in BRD2 and BRD4 confers resistance to the bromodomain inhibitor this compound in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The BET bromodomain inhibitor this compound acts downstream of smoothened protein to abrogate the growth of hedgehog protein-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. BET inhibitors synergize with venetoclax to induce apoptosis in MYC-driven lymphomas with high BCL-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The BET Bromodomain Inhibitor this compound Acts Downstream of Smoothened Protein to Abrogate the Growth of Hedgehog Protein-driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
- 15. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biocompare.com [biocompare.com]
avoiding I-Bet151 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using I-Bet151 and avoiding common issues such as precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and transcription factors, thereby regulating the expression of key genes involved in cell proliferation, apoptosis, and inflammation. By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, leading to the suppression of target gene transcription. This mechanism underlies its therapeutic potential in various diseases, particularly cancer.
Q2: What are the main cellular signaling pathways affected by this compound?
A2: this compound has been shown to modulate several critical signaling pathways implicated in cancer and inflammation, including:
-
NF-κB Signaling: this compound can suppress the NF-κB pathway by inhibiting the activity of BRD2 and BRD4, which are involved in the transcriptional activation of NF-κB target genes.[3][4][5] This leads to a reduction in the production of pro-inflammatory cytokines and cell survival factors.[4]
-
Hedgehog (Hh) Signaling: this compound can attenuate the Hedgehog pathway by acting downstream of the Smoothened (Smo) receptor. It has been shown to reduce the expression of the key transcriptional activator Gli1.[6][7]
-
Notch Signaling: this compound can inhibit the Notch signaling pathway, which plays a crucial role in cell fate determination, proliferation, and apoptosis.[8][9]
Q3: In what solvent should I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[10][11] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO.
Q4: My this compound solution, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why does this happen and how can I prevent it?
A4: This is a common issue for many compounds that are soluble in DMSO but have low aqueous solubility. When the DMSO stock solution is diluted into the aqueous environment of the cell culture medium, the compound's concentration may exceed its solubility limit in the final solution, causing it to precipitate. To prevent this, you can try the following strategies:
-
Prepare a high-concentration stock solution: This allows you to add a smaller volume of the DMSO stock to your media, keeping the final DMSO concentration low (typically below 0.5%) to minimize solvent-induced toxicity and precipitation.[11]
-
Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of media, first add the required amount of stock to a small volume of media, mix well, and then add this intermediate dilution to the final volume.[11]
-
Pre-warming the media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can sometimes help improve solubility.
-
Vortexing or sonication: After adding the compound to the media, gentle vortexing or brief sonication can help to dissolve any initial precipitate.[12]
-
Final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is not toxic to your cells. It is recommended to keep it below 0.5% and to include a vehicle control (media with the same concentration of DMSO) in your experiments.[11]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting this compound precipitation in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media. | The concentration of this compound exceeds its solubility in the final aqueous solution. | 1. Increase the concentration of your DMSO stock solution to reduce the volume added to the media.2. Perform a stepwise dilution as described in the FAQs.3. Ensure your DMSO is anhydrous and of high quality. |
| A cloudy precipitate appears after a short incubation period. | The compound is slowly coming out of solution due to instability or interactions with media components. | 1. Visually inspect your culture media under a microscope to confirm the presence of precipitate.2. Consider preparing fresh this compound working solutions for each experiment.3. Evaluate the effect of serum (FBS) in your media, as it can sometimes help to solubilize compounds. |
| Inconsistent experimental results. | Potential precipitation is leading to variable effective concentrations of this compound. | 1. Strictly follow a standardized protocol for preparing your this compound working solutions.2. Filter the final working solution through a 0.22 µm sterile filter before adding it to the cells to remove any undissolved particles. |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
This protocol provides a step-by-step guide to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM or RPMI-1640)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Calculate the amount of this compound powder and DMSO needed to prepare a 10 mM stock solution.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath sonicator.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Working Solution (Example for a final concentration of 1 µM in 10 mL of media):
-
Thaw one aliquot of the 10 mM this compound stock solution.
-
In a sterile tube, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium to make a 100 µM intermediate solution. Mix well by gentle pipetting.
-
Add 100 µL of the 100 µM intermediate solution to 9.9 mL of pre-warmed cell culture medium to achieve the final 1 µM concentration.
-
Mix gently by inverting the tube several times.
-
Visually inspect the solution for any signs of precipitation. If a slight precipitate is observed, gentle vortexing or brief sonication may be applied.
-
For critical experiments, it is recommended to filter the final working solution through a 0.22 µm sterile filter.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium (e.g., if you added 1 µL of DMSO stock to 10 mL of media for a 1:10,000 dilution, your vehicle control should contain 0.01% DMSO).
-
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Mechanism of BET Inhibition by this compound
Caption: this compound Inhibition of the NF-κB Pathway
Caption: this compound acts downstream of SMO in the Hedgehog Pathway
Data Presentation
This compound Solubility
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (≥ 240.71 mM) | It is recommended to use fresh, anhydrous DMSO. Hygroscopic DMSO can significantly reduce solubility.[10] |
| Aqueous Media (e.g., DMEM, RPMI-1640) | Poor | Precipitation is common when diluting DMSO stock solutions into aqueous media. |
Recommended Working Concentrations
| Application | Cell Line | Effective Concentration Range | Reference |
| MLL-fusion leukemia cell growth inhibition | MV4;11, MOLM13 | 15 - 192 nM (IC50) | --INVALID-LINK-- |
| Inhibition of IL-6 production | Human PBMCs | ~160 nM (IC50) | --INVALID-LINK-- |
| Hedgehog pathway inhibition | Medulloblastoma cells | Dose-dependent reduction in viability | [6] |
| NF-κB pathway inhibition | Melanoma cells | Potent inhibition at nanomolar concentrations | [4] |
References
- 1. researchgate.net [researchgate.net]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. ir.jikei.ac.jp [ir.jikei.ac.jp]
- 4. Control of NF-kB activity in human melanoma by bromodomain and extra-terminal protein inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB signaling activation via increases in BRD2 and BRD4 confers resistance to the bromodomain inhibitor this compound in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The BET Bromodomain Inhibitor this compound Acts Downstream of Smoothened Protein to Abrogate the Growth of Hedgehog Protein-driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BET bromodomain inhibitor this compound acts downstream of smoothened protein to abrogate the growth of hedgehog protein-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins [frontiersin.org]
- 9. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. file.selleckchem.com [file.selleckchem.com]
I-BET151 Dose-Response Curve Optimization: A Technical Support Center
Frequently Asked Questions (FAQs)
Q1: What is I-BET151 and what is its mechanism of action?
A1: this compound, also known as GSK1210151A, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that recognize acetylated lysine residues on histones, thereby playing a crucial role in the regulation of gene transcription. By binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the downregulation of key oncogenes such as c-MYC, and interfering with critical cancer-related signaling pathways including the Hedgehog, NF-κB, and Notch pathways.[1][3]
Q2: What is a typical IC50 range for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the cell line, assay conditions, and incubation time. Generally, sensitive cell lines, particularly those of hematological origin, exhibit IC50 values in the nanomolar to low micromolar range. For example, in various leukemia and myeloma cell lines, IC50 values can range from approximately 15 nM to 300 nM after 72 hours of treatment.[4][5] However, in some solid tumors, the IC50 values may be higher. It is crucial to determine the IC50 empirically in your specific experimental system.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time for this compound can vary. Common incubation times for cell viability or proliferation assays range from 24 to 72 hours.[4][5] Shorter incubation times may be sufficient to observe effects on signaling pathways, while longer incubation times are often necessary to see significant effects on cell proliferation and apoptosis. A time-course experiment is recommended to determine the optimal endpoint for your specific cell line and biological question.
Q4: What cell viability assay is recommended for this compound dose-response studies?
A4: Tetrazolium-based assays, such as MTT and WST-8, are commonly used to assess cell viability in response to this compound treatment.[4] These colorimetric assays measure the metabolic activity of viable cells. Luminescence-based assays that measure ATP content, such as CellTiter-Glo®, are also a highly sensitive option.[4] The choice of assay should be validated for your specific cell line to ensure linearity and sensitivity.
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments in a question-and-answer format.
Q: My dose-response curve is flat, showing no inhibition even at high concentrations of this compound. What could be the issue?
A:
-
Cell Line Insensitivity: The chosen cell line may be inherently resistant to BET inhibitors. This could be due to a lack of dependence on the specific pathways regulated by BET proteins. Consider screening a panel of cell lines to find a sensitive model or investigating the expression levels of BET proteins and their downstream targets in your current cell line.
-
Incorrect Concentration Range: The concentrations of this compound used may be too low to elicit a response. We recommend a wide concentration range for initial experiments, spanning from picomolar to high micromolar, to capture the full dynamic range of the dose-response relationship.
-
Compound Inactivity: Ensure the this compound stock solution is prepared correctly and has not degraded. We advise preparing fresh dilutions from a validated stock for each experiment and storing the stock according to the manufacturer's instructions.
-
Insufficient Incubation Time: The inhibitory effects of this compound on cell proliferation can be time-dependent. Consider extending the incubation period (e.g., to 72 or 96 hours) to allow for the manifestation of cytotoxic or cytostatic effects.
Q: I am observing a biphasic or U-shaped dose-response curve. What does this indicate?
A:
-
Off-Target Effects: At very high concentrations, small molecules can exhibit off-target effects that may lead to unexpected cellular responses. It is important to focus on the initial inhibitory phase of the curve for determining the IC50 value.
-
Cellular Stress Responses: A U-shaped curve can sometimes indicate the activation of cellular stress or survival pathways at certain concentrations, which are then overcome at higher concentrations.
-
Assay Interference: Some compounds can interfere with the chemistry of the viability assay itself. To rule this out, perform a control experiment with the assay reagents and this compound in the absence of cells.
Q: The variability between my replicate wells is very high. How can I improve the reproducibility of my assay?
A:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette to dispense cells evenly across the plate. Pay attention to the "edge effect" in 96-well plates by either avoiding the outer wells or filling them with sterile PBS or media.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of this compound.
-
Compound Precipitation: this compound may precipitate at high concentrations in aqueous media. Visually inspect your dilutions for any signs of precipitation. If necessary, adjust the solvent or sonicate briefly to aid dissolution.
-
Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular responses to treatment. Regularly test your cell cultures for mycoplasma contamination.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound across various cancer cell lines.
Table 1: this compound IC50 Values in Hematological Malignancies
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) | Assay Method |
| MV4-11 | Acute Myeloid Leukemia | 119 | 72 | SRB |
| MOLM-13 | Acute Myeloid Leukemia | 228 | 96 | CellTiter-Glo |
| HL-60 | Acute Promyelocytic Leukemia | 195 | 72 | CellTiter-Glo |
| MM1.S | Multiple Myeloma | 299 | 72 | SRB |
| H929 | Multiple Myeloma | ~100-1000 | 72 | Not Specified |
Data compiled from MedChemExpress product datasheet.[4]
Table 2: this compound IC50 Values in Solid Tumors
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Method |
| HT-29 | Colorectal Cancer | 0.945 | 72 | SRB |
| K562 | Chronic Myeloid Leukemia | > 2 | 96 | CellTiter-Glo |
Data compiled from MedChemExpress product datasheet.[4]
Experimental Protocols
Detailed Protocol for a Cell Viability Assay Using this compound
This protocol outlines a standard procedure for determining the dose-response curve of this compound using a tetrazolium-based (MTT) assay in adherent cancer cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and neutralize with complete medium. c. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium. d. Perform a cell count and determine cell viability using a hemocytometer and trypan blue exclusion. e. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well in 100 µL of medium). f. Seed 100 µL of the cell suspension into each well of a 96-well plate. g. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. It is recommended to prepare 2X concentrated solutions. c. As a vehicle control, prepare a solution containing the same final concentration of DMSO as the highest this compound concentration. d. Carefully remove the medium from the wells and add 100 µL of the serially diluted this compound solutions or the vehicle control to the respective wells. e. Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). d. Plot the percentage of cell viability against the logarithm of the this compound concentration. e. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Visualizations
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 3. The BET Bromodomain Inhibitor this compound Acts Downstream of Smoothened Protein to Abrogate the Growth of Hedgehog Protein-driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Understanding Cell Line-Specific Responses to I-BET151
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of I-BET151, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) protein family. The information provided is intended to clarify the observed variability in cellular responses and to offer guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the BET family of proteins: BRD2, BRD3, BRD4, and BRDT.[1][2] These proteins are "epigenetic readers" that bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription.[1][3] By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the downregulation of key oncogenes and cell cycle regulators, such as c-MYC.[1][4][5] This disruption of transcription ultimately results in cell cycle arrest and apoptosis in susceptible cancer cell lines.[1][2]
Q2: Why do different cancer cell lines exhibit varying sensitivity to this compound?
A2: The differential sensitivity of cancer cell lines to this compound is a complex phenomenon influenced by several factors:
-
Genetic Background: The mutational status of a cell line can significantly impact its response. For example, in melanoma, cell lines with NRAS mutations (Mel-RM) or those that are wild-type for both NRAS and BRAF (Me1007) are highly susceptible, whereas cell lines with other mutational profiles (e.g., SK-Mel-28, Mel-RMU) are less sensitive.[1]
-
Lineage-Specific Dependencies: Certain cancer types are highly dependent on transcription factors regulated by BET proteins. For instance, primary effusion lymphoma (PEL) cell lines are more sensitive to this compound than non-PEL cell lines due to their reliance on c-MYC, which is downregulated by the inhibitor.[1]
-
Basal Protein Expression Levels: The abundance of BET proteins, particularly BRD4, can determine a cell line's sensitivity. Some non-small cell lung cancer (NSCLC) cell lines with higher basal levels of BRD2, BRD3, and especially BRD4 are more sensitive to BET degraders.[6]
-
Underlying Signaling Pathways: The activity of signaling pathways like NF-κB and Wnt/β-catenin can modulate the response to this compound. Constitutively active NF-κB signaling may confer resistance.[1][7]
Q3: What are the known molecular markers of sensitivity and resistance to this compound?
A3: Several molecular features have been associated with the cellular response to this compound:
-
Sensitivity Markers:
-
High c-MYC or N-MYC expression: Cancers driven by MYC family oncogenes, such as multiple myeloma and neuroblastoma, are often sensitive to this compound due to its ability to suppress MYC transcription.[1][3]
-
Dependence on BRD4: In many susceptible cell lines, this compound's primary mechanism involves the displacement of BRD4 from chromatin.[1][8]
-
-
Resistance Markers:
-
KRAS mutations: Have been identified as a novel biomarker for resistance to BET inhibitors.[9]
-
Activated NF-κB Signaling: In some contexts, such as triple-negative breast cancer and the U937 lymphoma cell line, abnormal activation of the NF-κB pathway can lead to this compound resistance.[1][7]
-
Increased Wnt/β-catenin Signaling: This pathway has been shown to mediate resistance to BET inhibitors in both human and mouse leukemia cells.[10]
-
Troubleshooting Guide
Problem 1: My cell line of interest shows little to no response to this compound treatment.
Possible Causes and Solutions:
-
Inherent Resistance: As detailed in the FAQs, your cell line may possess intrinsic resistance mechanisms.
-
Action: Review the genetic background and key signaling pathways of your cell line. Consider if it harbors known resistance markers like KRAS mutations or activated NF-κB signaling.
-
-
Suboptimal Drug Concentration or Treatment Duration: The effective concentration and duration of this compound treatment can vary significantly between cell lines.
-
Action: Perform a dose-response curve with a wide range of this compound concentrations (e.g., 10 nM to 10 µM) and assess cell viability at different time points (e.g., 24, 48, 72 hours) to determine the IC50 value for your specific cell line.
-
-
Experimental Protocol Issues:
-
Action: Ensure proper drug handling and storage. Verify the final concentration of the drug in your culture medium.
-
Problem 2: I am observing significant cell death in my control (vehicle-treated) cells.
Possible Causes and Solutions:
-
Vehicle Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to some cell lines at higher concentrations.
-
Action: Determine the maximum tolerated DMSO concentration for your cell line. Ensure the final DMSO concentration in your experiments is below this toxic threshold and is consistent across all treatment groups, including the vehicle control.
-
-
Cell Culture Conditions: Suboptimal culture conditions, such as high cell density or nutrient depletion, can lead to increased cell death.
-
Action: Maintain a consistent and appropriate cell seeding density. Ensure the culture medium is fresh and provides adequate nutrients.
-
Problem 3: I am not observing the expected downregulation of c-MYC in my this compound-treated cells.
Possible Causes and Solutions:
-
MYC-Independent Mechanism: The anti-proliferative effects of this compound are not universally dependent on c-MYC downregulation. In some cancers, like osteosarcoma, this compound induces apoptosis through a MYC-independent mechanism.[11] In some lung adenocarcinoma cell lines, c-MYC levels can even increase after treatment.[12]
-
Timing of Analysis: The kinetics of c-MYC suppression can vary.
-
Action: Perform a time-course experiment to assess c-MYC mRNA and protein levels at various time points following this compound treatment (e.g., 2, 6, 12, 24 hours).
-
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes reported IC50 values for this compound across a variety of cancer cell lines, highlighting the significant variability in sensitivity.
| Cell Line | Cancer Type | Reported IC50 (µM) |
| Highly Sensitive | ||
| Me1007 | Melanoma | < 1 |
| Mel-RM | Melanoma (NRAS mutant) | < 1 |
| A549 | Lung Adenocarcinoma | ~1.26 (JQ1) |
| H1975 | Lung Adenocarcinoma | ~1.26 (JQ1) |
| VCaP | Prostate Cancer | gIC50: 25-150 nM (I-BET762) |
| Moderately Sensitive | ||
| OPM-2 | Multiple Myeloma | Dose-dependent proliferation inhibition |
| H929 | Multiple Myeloma | Dose-dependent proliferation inhibition |
| Relatively Insensitive | ||
| Mel-JD | Melanoma (NRAS mutant/BRAF wild-type) | Higher than sensitive lines |
| SK-Mel-28 | Melanoma (NRAS wild-type/BRAF mutant) | Higher than sensitive lines |
| Mel-RMU | Melanoma (NRAS wild-type/BRAF mutant) | Higher than sensitive lines |
| H460 | Large Cell Lung Carcinoma | > 10 (JQ1) |
| PC3 | Prostate Cancer | Less sensitive than VCaP |
Note: IC50 values can vary depending on the assay conditions (e.g., treatment duration, cell density). Data for JQ1, another BET inhibitor with a similar mechanism, is included for comparison where this compound data is not specified.[12][13][14]
Experimental Protocols
1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or a specialized buffer) and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence.
-
-
Data Analysis: Normalize the readings to the vehicle-treated control wells and plot the percentage of viable cells against the drug concentration. Calculate the IC50 value using appropriate software.
2. Western Blotting for Protein Expression Analysis
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., c-MYC, BRD4, PARP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: General mechanism of action of this compound in the cell nucleus.
Caption: Troubleshooting workflow for lack of response to this compound.
Caption: Signaling pathways modulated by this compound.
References
- 1. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: I-Bet151 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with I-Bet151.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2][3] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters.[4] By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound displaces them from chromatin, leading to the suppression of target gene transcription.[5] A primary downstream effect of this compound is the downregulation of the oncogene MYC, which plays a critical role in cell proliferation and survival.[4][6]
Q2: What are the common cellular effects of this compound treatment?
A2: Treatment with this compound typically results in cell cycle arrest, primarily in the G0/G1 phase, and the induction of apoptosis in sensitive cell lines.[1][2][4] It has been shown to inhibit the proliferation of various cancer cells, including those from hematological malignancies and solid tumors.[4][5]
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2][7] For long-term storage, it is recommended to store the solid compound at -20°C and the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] When preparing for cell culture experiments, the DMSO stock should be diluted in culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all conditions, including vehicle controls.
Q4: What are the known off-target effects of this compound?
A4: this compound is considered a selective BET inhibitor. However, at higher concentrations, some off-target activity may be observed. One study noted minimal activity against a panel of other pharmacologically active receptors, with the most significant off-target effect seen against TACR2 at a concentration of 10 µM.[8] It is always advisable to use the lowest effective concentration to minimize potential off-target effects.
Troubleshooting Guide
Problem 1: I am not observing the expected level of cytotoxicity or a high IC50 value in my cell line.
-
Possible Cause 1: Cell Line Insensitivity. The sensitivity of cancer cell lines to this compound can vary significantly.[1] Some cell lines may have intrinsic resistance mechanisms. For example, melanoma cell lines with NRAS/BRAF mutations have shown varied sensitivity to this compound.
-
Troubleshooting Steps:
-
Verify Cell Line Sensitivity: Check the literature for published data on this compound's effect on your specific cell line. The table below provides some reported IC50 values.
-
Use a Positive Control Cell Line: Include a cell line known to be sensitive to this compound (e.g., MV4-11, MOLM-13) in your experiment to validate your assay and this compound activity.[1][2]
-
Assess Downstream Target Engagement: Even in the absence of significant cell death, this compound may still be engaging its target. Perform a Western blot to check for the downregulation of c-Myc, a key downstream target of BET inhibitors.[6]
-
-
Possible Cause 2: Compound Inactivity. Improper storage or handling of this compound can lead to its degradation.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a properly stored stock for each experiment.
-
Verify Stock Concentration: If possible, verify the concentration and purity of your this compound stock.
-
-
Possible Cause 3: Experimental Assay Issues. The variability could stem from the assay itself.
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure that the cell seeding density is appropriate for the duration of the assay.
-
Check Incubation Time: The effects of this compound are time-dependent. An incubation time of 72 hours is commonly used to assess its anti-proliferative effects.[1]
-
Validate Assay Reagents: Ensure that your viability assay reagents (e.g., MTT, CellTiter-Glo) are not expired and are functioning correctly.
-
Problem 2: I do not see a decrease in c-Myc protein levels after this compound treatment.
-
Possible Cause 1: Insufficient Treatment Time or Concentration. The downregulation of c-Myc is both time- and dose-dependent.
-
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Harvest cells at different time points after treatment (e.g., 4, 8, 12, 24 hours) to determine the optimal time for observing c-Myc downregulation.
-
Perform a Dose-Response Experiment: Treat cells with a range of this compound concentrations to identify the concentration required for c-Myc inhibition in your cell line.
-
-
Possible Cause 2: Resistance Mechanisms. Some cancer cells can develop resistance to BET inhibitors, often through the activation of alternative signaling pathways like NF-κB.[5]
-
Troubleshooting Steps:
-
Investigate Resistance Pathways: If you suspect resistance, you can investigate the activation status of known resistance pathways (e.g., NF-κB) in your cells.
-
Consider Combination Therapies: In cases of resistance, combining this compound with inhibitors of the resistance pathway may restore sensitivity.
-
Problem 3: I am observing inconsistent results between replicate experiments.
-
Possible Cause 1: Variability in Cell Culture. Cell passage number, confluency, and overall health can impact experimental outcomes.
-
Troubleshooting Steps:
-
Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Ensure cells are healthy and at a consistent confluency at the time of treatment.
-
Monitor for Contamination: Regularly check your cell cultures for any signs of contamination.
-
-
Possible Cause 2: Pipetting Errors or Inconsistent Dosing.
-
Troubleshooting Steps:
-
Ensure Proper Mixing: Thoroughly mix this compound dilutions before adding them to the cells.
-
Use Calibrated Pipettes: Ensure that your pipettes are properly calibrated to deliver accurate volumes.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions |
| MV4-11 | Acute Myeloid Leukemia | 15 - 192 | 72 hours, CellTiter-Glo |
| MOLM-13 | Acute Myeloid Leukemia | 15 - 192 | 72 hours, CellTiter-Glo |
| RS4;11 | Acute Lymphoblastic Leukemia | 15 - 192 | 72 hours, CellTiter-Glo |
| NOMO1 | Acute Myeloid Leukemia | 15 - 192 | 72 hours, CellTiter-Glo |
| HL-60 | Acute Promyelocytic Leukemia | 195 | 72 hours, CellTiter-Glo |
| K562 | Chronic Myeloid Leukemia | >2000 | 4 days, CellTiter-Glo |
| Calu-1 | Non-Small Cell Lung Cancer | Varies | Dose-dependent inhibition |
| H460 | Non-Small Cell Lung Cancer | Varies | Dose-dependent inhibition |
| Mel-RM | Melanoma | Sensitive | 48 hours, apoptosis assay |
| Me1007 | Melanoma | Sensitive | 48 hours, apoptosis assay |
| SK-Mel-28 | Melanoma | Relatively Insensitive | 48 hours, apoptosis assay |
| Mel-RMU | Melanoma | Relatively Insensitive | 48 hours, apoptosis assay |
Experimental Protocols
1. Cell Viability Assay (e.g., using CellTiter-Glo®)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound or DMSO vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix the contents by shaking on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and calculate IC50 values using appropriate software.
2. Western Blot for c-Myc Downregulation
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Cell Treatment: Seed cells in a 6-well plate and treat with this compound or DMSO for the desired time and concentration.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against c-Myc overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
3. Chromatin Immunoprecipitation (ChIP)
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Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
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Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
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Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an antibody against BRD4 or a control IgG.
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Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
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Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
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Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
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DNA Purification: Purify the DNA using a PCR purification kit.
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Analysis: Analyze the enrichment of specific DNA sequences (e.g., the MYC promoter) by qPCR.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for this compound in vitro experiments.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting BRD4 proteins suppresses the growth of NSCLC through downregulation of eIF4E expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Technical Support Center: Quality Control for I-Bet151 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing high-quality experiments with the BET bromodomain inhibitor, I-Bet151.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during this compound experiments, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing inconsistent anti-proliferative effects of this compound in my cell line. What could be the cause?
A1: Inconsistent results in proliferation assays (e.g., MTT, CellTiter-Glo) can stem from several factors:
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. It is crucial to determine the IC50 value for your specific cell line.
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Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. It is advisable to use cells within a consistent and low passage range.
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Compound Stability: Ensure that your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles, which can degrade the compound.
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Assay Confluency: The initial cell seeding density can significantly impact the results. High confluency can mask the anti-proliferative effects of the drug. Optimize cell seeding to ensure they are in the exponential growth phase during treatment.
Q2: My Western blot results for downstream targets of this compound are not showing the expected changes. How can I troubleshoot this?
A2: If you are not observing the expected modulation of this compound target proteins (e.g., c-MYC, BRD4), consider the following:
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Treatment Duration and Concentration: The effect of this compound on protein levels is time and concentration-dependent. Perform a time-course and dose-response experiment to identify the optimal conditions for observing changes in your target protein.
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Lysis Buffer Composition: Ensure your lysis buffer is appropriate for extracting the protein of interest. For nuclear proteins like BRD4, a RIPA buffer or a specific nuclear extraction protocol may be necessary.
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Antibody Quality: Verify the specificity and sensitivity of your primary antibodies. It is recommended to use antibodies validated for the specific application (e.g., Western blotting).
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Loading Controls: Use appropriate loading controls to ensure equal protein loading across lanes. Note that the expression of some common housekeeping genes might be affected by BET inhibitors; therefore, validation of your loading control is essential.
Q3: I am having trouble dissolving this compound for my in vitro experiments. What is the recommended solvent?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all treatments, including the vehicle control, to avoid solvent-induced artifacts.
Q4: I am observing significant off-target effects in my experiments. How can I minimize these?
A4: While this compound is a selective BET inhibitor, off-target effects can occur, especially at high concentrations. To mitigate these:
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Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired biological effect in your experimental system.
-
Include Proper Controls: Use a negative control (vehicle) and consider a structurally distinct BET inhibitor as a positive control to confirm that the observed phenotype is due to BET inhibition.
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Validate Key Findings: Use complementary techniques to validate your results. For example, if you observe downregulation of a target gene by qPCR, confirm the protein level change by Western blot. Knockdown of the target BET protein (e.g., BRD4) using siRNA or shRNA can also help to mimic the effects of this compound and confirm on-target activity.[1]
Quantitative Data
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MV4;11 | Acute Myeloid Leukemia | 15 - 119 |
| RS4;11 | Acute Lymphoblastic Leukemia | 15 - 192 |
| MOLM-13 | Acute Myeloid Leukemia | 15 - 228 |
| NOMO1 | Acute Myeloid Leukemia | 15 - 192 |
| HL-60 | Acute Promyelocytic Leukemia | 195 |
| MM1.S | Multiple Myeloma | 299 |
| HT-29 | Colorectal Cancer | 945 |
| K562 | Chronic Myeloid Leukemia | >2000 |
Note: IC50 values can vary depending on the assay conditions and laboratory.
Experimental Protocols
1. Western Blot Analysis of c-MYC and BRD4 Levels
This protocol outlines the steps for analyzing the protein levels of c-MYC and BRD4 in cells treated with this compound.
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Cell Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24-72 hours).
-
Cell Lysis:
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Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl pH 8.0) supplemented with protease and phosphatase inhibitors.
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Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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Sample Preparation and Electrophoresis:
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Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-MYC, BRD4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
2. Cell Viability (MTT) Assay
This protocol describes a method to assess the effect of this compound on cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
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Treatment: Treat the cells with a serial dilution of this compound (and vehicle control) and incubate for the desired duration (e.g., 72 hours).
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MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
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Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the binding of BET proteins to acetylated histones, leading to altered gene expression and cellular outcomes.
Caption: A general experimental workflow for studying the effects of this compound on cultured cells.
Caption: A troubleshooting decision tree for addressing inconsistent experimental results with this compound.
References
I-Bet151 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of I-Bet151.
Troubleshooting Guide
Users may encounter variability in their experimental results when working with this compound. This guide addresses specific issues related to potential degradation of the compound.
Problem: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound in stock solution. | 1. Prepare fresh stock solutions of this compound in anhydrous DMSO. 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 3. Store stock solutions at -20°C or -80°C in tightly sealed vials. 4. Protect stock solutions from light by using amber vials or by wrapping vials in foil. |
| Degradation of this compound in aqueous media. | 1. Prepare working dilutions in aqueous buffers or cell culture media immediately before use. 2. Minimize the time this compound is in aqueous solution before being added to the experimental system. 3. For longer-term experiments, consider replenishing the media with freshly diluted this compound at appropriate intervals. |
| Cellular metabolism of this compound. | 1. Be aware that the 3,5-dimethylisoxazole motif of this compound can be a site for oxidative metabolism by cellular enzymes.[1] 2. Consider the metabolic capacity of the cell line being used. 3. If metabolic degradation is suspected, co-treatment with a broad-spectrum cytochrome P450 inhibitor could be explored to see if this compound activity is restored, though this may have confounding effects. |
| Inaccurate concentration of stock solution. | 1. Verify the concentration of the stock solution using a spectrophotometer or other quantitative method. 2. Ensure the solid this compound was fully dissolved in DMSO before making aliquots. Gentle warming and vortexing can aid dissolution. |
Problem: Precipitate formation when diluting this compound stock solution into aqueous media.
| Potential Cause | Troubleshooting Steps |
| Low aqueous solubility of this compound. | 1. Ensure the final concentration of DMSO in the aqueous solution is sufficient to maintain solubility, but not high enough to cause cellular toxicity. 2. Consider using a surfactant or other solubilizing agent, but validate that it does not interfere with the experimental assay. 3. Prepare intermediate dilutions in a solvent compatible with both DMSO and the final aqueous medium. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: For long-term storage, this compound as a crystalline solid should be stored at -20°C, where it is stable for at least four years.[1] Stock solutions in anhydrous DMSO should also be stored at -20°C or -80°C.
Q2: How should I prepare this compound stock solutions?
A2: this compound stock solutions should be prepared in anhydrous dimethyl sulfoxide (DMSO). It is important to use fresh, high-quality DMSO to minimize the water content, as water can contribute to the degradation of some compounds in solution.
Q3: Is this compound sensitive to light?
Q4: Can I subject this compound stock solutions to multiple freeze-thaw cycles?
A4: It is strongly recommended to avoid multiple freeze-thaw cycles. Prepare single-use aliquots of your stock solution to maintain the integrity of the compound.
Q5: What are the potential degradation pathways for this compound?
A5: The 3,5-dimethylisoxazole ring is a key structural feature of this compound. While 3,5-disubstituted isoxazoles are generally stable to acids and bases, the isoxazole ring can be susceptible to cleavage under certain catalytic or oxidative conditions.[2] In a biological context, the isoxazole moiety can undergo oxidative metabolism.[1]
Q6: How long is this compound stable in cell culture media?
A6: The stability of this compound in cell culture media has not been extensively reported. Due to the potential for hydrolysis and enzymatic degradation in aqueous and biological environments, it is recommended to prepare fresh dilutions in media for each experiment and to minimize the time the compound spends in media before use. For experiments of longer duration, consider replacing the media with freshly prepared this compound at regular intervals.
Data Summary
This compound Storage and Handling Recommendations
| Form | Solvent | Storage Temperature | Stability | Handling Recommendations |
| Crystalline Solid | N/A | -20°C | ≥ 4 years[1] | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution | Anhydrous DMSO | -20°C or -80°C | Not specified, but best practice is to use within 6 months. | Prepare single-use aliquots to avoid freeze-thaw cycles. Use amber vials or wrap in foil to protect from light. Use fresh, anhydrous DMSO. |
| Working Dilution | Aqueous Buffer / Cell Culture Media | Room Temperature to 37°C | Stability is not guaranteed; prepare fresh before each use. | Minimize time in aqueous solution. Ensure final DMSO concentration is compatible with the assay. |
Experimental Protocols
Protocol for Assessing this compound Stability in Experimental Conditions
This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer or cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Experimental buffer or cell culture medium
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Incubator or water bath at the desired experimental temperature (e.g., 37°C)
Procedure:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Prepare the this compound working solution by diluting the stock solution into the experimental buffer or cell culture medium to the final desired concentration.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area of this compound. This will serve as the 100% reference.
-
Incubate the remaining working solution at the desired experimental temperature.
-
Timepoints: At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), take aliquots of the incubated solution and analyze them by HPLC.
-
HPLC Analysis:
-
Use a mobile phase and gradient that allows for good separation of the this compound peak from any potential degradation products.
-
Monitor the chromatogram at the λmax of this compound (259, 317 nm).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to determine its stability profile under your specific experimental conditions.
-
Observe the appearance of any new peaks in the chromatogram, which may indicate the formation of degradation products.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound.
References
Technical Support Center: Interpreting Unexpected Data from I-Bet151 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from studies involving the BET bromodomain inhibitor, I-Bet151 (also known as GSK1210151A).
Frequently Asked Questions (FAQs)
1. My cancer cell line shows increasing resistance to this compound. What are the potential mechanisms?
Acquired resistance to this compound is a significant challenge. Several mechanisms have been identified across different cancer types.
-
Activation of Alternative Signaling Pathways:
-
Wnt/β-catenin Pathway: In acute myeloid leukemia (AML), resistance can emerge from leukemia stem cells with increased expression of the Wnt/β-catenin pathway.[1]
-
PI3K/AKT Pathway: In neuroblastoma, acquired resistance to BET inhibitors has been associated with the activation of the PI3K signaling pathway.[2]
-
NF-κB Pathway: Abnormally activated NF-κB signaling may induce this compound resistance in some tumors, such as triple-negative breast cancer and lymphoma.[3]
-
-
Transcriptional Plasticity: A small population of cancer cells may exhibit transcriptional plasticity that allows them to survive initial treatment with BET inhibitors.[1]
Troubleshooting Guide: Investigating this compound Resistance
| Experimental Step | Purpose | Recommended Action |
| 1. Confirm Resistance | Verify the loss of sensitivity to this compound. | Perform dose-response curves (e.g., MTT or CellTiter-Glo assays) to compare the IC50 values of the resistant line to the parental line. |
| 2. Analyze Key Signaling Pathways | Investigate the involvement of known resistance pathways. | Use Western blotting to probe for phosphorylated (active) forms of key proteins in the Wnt/β-catenin (β-catenin, GSK3β), PI3K/AKT (AKT, mTOR), and NF-κB (p65) pathways. |
| 3. Gene Expression Analysis | Identify global transcriptional changes associated with resistance. | Perform RNA sequencing (RNA-seq) on parental and resistant cells to identify upregulated or downregulated genes and pathways. |
| 4. Combination Therapy | Explore strategies to overcome resistance. | Based on pathway analysis, test combinations of this compound with inhibitors of the identified resistance pathway (e.g., PI3K inhibitors).[2] |
2. I observed an unexpected increase in global RNA synthesis and signs of DNA replication stress after this compound treatment. Is this a known effect?
Yes, this is a documented paradoxical effect of this compound and other BET inhibitors.
-
Mechanism: this compound can disrupt the equilibrium of the Positive Transcription Elongation Factor b (P-TEFb) complex. This leads to the release of P-TEFb from its inhibitor, HEXIM1, resulting in a rapid, global increase in RNA synthesis.[4][5][6]
-
Consequence: This burst in transcription can interfere with DNA replication, leading to replication fork slowing and replication stress.[4][5] This can occur in both cancer and non-cancer cell lines.[6]
Experimental Workflow: Investigating Transcription-Replication Conflicts
Caption: Workflow to investigate this compound-induced transcription and replication stress.
3. Are there any known off-target effects of this compound on unexpected signaling pathways?
This compound has been shown to modulate the Hedgehog (HH) signaling pathway.
-
Mechanism: this compound can act downstream of the Smoothened (SMO) protein to inhibit the HH pathway.[7][8] It does this by reducing the expression of the transcription factor GLI1.[3][9] This effect is likely mediated through the inhibition of BRD4, which normally occupies the GLI1 and GLI2 promoters.[7][9]
-
Relevance: This finding is particularly relevant for cancers driven by aberrant HH signaling, such as medulloblastoma and esophageal adenocarcinoma.[7][9] It also suggests a therapeutic strategy for cancers that have developed resistance to SMO inhibitors.[9]
Signaling Pathway: this compound Inhibition of the Hedgehog Pathway
References
- 1. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to epigenetic-targeted therapy engenders tumor cell vulnerabilities associated with enhancer remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. BET Inhibition Induces HEXIM1- and RAD51-Dependent Conflicts between Transcription and Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The BET Bromodomain Inhibitor this compound Acts Downstream of Smoothened Protein to Abrogate the Growth of Hedgehog Protein-driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The BET bromodomain inhibitor this compound acts downstream of smoothened protein to abrogate the growth of hedgehog protein-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The bromodomain inhibitor IBET-151 attenuates vismodegib-resistant esophageal adenocarcinoma growth through reduction of GLI signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of BET Inhibitors: I-BET151 vs. I-BET762 in Oncology Research
In the rapidly evolving landscape of epigenetic cancer therapies, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of drugs. Among these, I-BET151 and I-BET762 have garnered significant attention for their potential in treating a variety of malignancies. This guide provides a detailed comparison of their efficacy, supported by preclinical data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
At a Glance: Key Differences and Efficacy
Both this compound and I-BET762 are potent pan-BET inhibitors, targeting BRD2, BRD3, and BRD4 to disrupt the transcriptional program of cancer cells.[1][2] A key distinction lies in their chemical structure and pharmacokinetic properties. I-BET762, a benzodiazepine derivative, was developed for improved oral bioavailability, making it a more viable candidate for clinical trials compared to the quinolone-based this compound.[2][3] Preclinical studies have demonstrated the anti-tumor activity of both compounds across a range of cancer types, with their efficacy often linked to the downregulation of the MYC oncogene and modulation of the NF-κB signaling pathway.[1][2]
Quantitative Efficacy: A Comparative Analysis
The following tables summarize the in vitro efficacy of this compound and I-BET762 in various cancer cell lines, as represented by their half-maximal inhibitory concentrations (IC50).
Table 1: Comparative in vitro Efficacy (IC50) of this compound and I-BET762 in Hematological Malignancies
| Cell Line | Cancer Type | This compound IC50 (nM) | I-BET762 IC50 (nM) | Reference |
| OPM-2 | Multiple Myeloma | Comparable to I-BET762 | < 1000 | [2] |
| H929 | Multiple Myeloma | 133 - 411 (at 72h) | < 1000 | [4] |
| KMS12BM | Multiple Myeloma | 133 - 411 (at 72h) | < 1000 | [4] |
| RPMI-8226 | Multiple Myeloma | 133 - 411 (at 72h) | < 1000 | [4] |
| MOLM-13 | Acute Myeloid Leukemia | 15 - 192 | Not Reported | [3] |
| MV4;11 | Acute Myeloid Leukemia | 15 - 192 | Not Reported | [3] |
| RS4;11 | Acute Lymphoblastic Leukemia | 192 | Not Reported | [3][5] |
Table 2: In vitro Efficacy (IC50) of this compound and I-BET762 in Solid Tumors
| Cell Line | Cancer Type | This compound IC50 (nM) | I-BET762 IC50 (nM) | Reference |
| U87MG | Glioblastoma | Data available | Not Reported | [6] |
| Mvt1 | Breast Cancer | Data available | Not Reported | [6] |
| 6DT1 | Breast Cancer | Data available | Not Reported | [6] |
In Vivo Efficacy: Preclinical Animal Models
This compound:
In a subcutaneous multiple myeloma mouse model, intraperitoneal (i.p.) administration of this compound at 30 mg/kg/day for 21 days resulted in a significant 4-5 fold reduction in tumor size.[4][7] In mouse models of MLL-fusion leukemia, this compound has also demonstrated the ability to delay disease progression and prolong survival.[6]
I-BET762:
The oral bioavailability of I-BET762 has made it a focus of in vivo studies. In a systemic xenograft model of multiple myeloma, oral administration of I-BET762 led to a significant survival advantage.[2][8] Specifically, in a study using OPM-2 myeloma cells in NOD/SCID mice, oral treatment with I-BET762 at escalating doses for up to 83 days demonstrated its anti-myeloma efficacy.[2] In a prostate cancer xenograft model, daily oral administration of I-BET762 at 8 mg/kg and 25 mg/kg for 30-36 days resulted in tumor growth inhibition.[9]
Mechanism of Action: Impact on Key Signaling Pathways
Both this compound and I-BET762 exert their anti-cancer effects by displacing BET proteins from chromatin, leading to the transcriptional repression of key oncogenes.
c-Myc Downregulation
A primary mechanism for both inhibitors is the suppression of the proto-oncogene c-Myc, a critical driver of cell proliferation and survival in many cancers.[1][2] By inhibiting the binding of BRD4 to the MYC gene locus, these compounds effectively reduce c-Myc transcription and protein expression.[10][11]
Caption: Downregulation of c-Myc by this compound and I-BET762.
Modulation of the NF-κB Pathway
The NF-κB signaling pathway, a critical regulator of inflammation and cell survival, is also modulated by these BET inhibitors.[1] this compound has been shown to inhibit NF-κB signaling, in some cases by targeting BRD2 or BRD4, leading to reduced expression of pro-inflammatory cytokines and osteoclast-specific genes.[1][6] This inhibition can contribute to the anti-tumor and anti-inflammatory effects of the compound.[1]
Caption: Modulation of the NF-κB signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and I-BET762 on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, cells are treated with a range of concentrations of this compound or I-BET762, typically in a serial dilution. A vehicle control (e.g., DMSO) is also included.
-
After a specified incubation period (e.g., 72 hours), 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[12]
-
The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
The medium is then removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[12]
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent antimyeloma activity of the novel bromodomain inhibitors this compound and I-BET762. | Semantic Scholar [semanticscholar.org]
- 8. Potent antimyeloma activity of the novel bromodomain inhibitors this compound and I-BET762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
I-BET151: A Synergistic Partner in Cancer Therapy
A comprehensive analysis of I-BET151's combinatorial efficacy, supported by experimental data and detailed protocols, reveals its potential to enhance anti-cancer treatments across a spectrum of malignancies.
This compound, a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), has emerged as a promising agent in oncology. While demonstrating modest activity as a monotherapy in some contexts, its true therapeutic potential appears to be unlocked when combined with other anti-cancer drugs. This guide provides a detailed comparison of the synergistic effects of this compound with various drug classes, supported by quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms and workflows.
Synergistic Combinations and Quantitative Outcomes
This compound exhibits synergistic anti-cancer effects when combined with a diverse range of therapeutic agents, including histone deacetylase (HDAC) inhibitors, chemotherapy, and targeted therapies. These combinations often result in enhanced tumor cell death, cell cycle arrest, and inhibition of critical oncogenic signaling pathways.
Table 1: Synergistic Effects of this compound with HDAC Inhibitors
| Combination Drug | Cancer Type | Cell Lines | Key Synergistic Effects | Quantitative Data (Example) | Reference |
| LBH589 (Panobinostat) | Melanoma | Patient-derived xenograft cells | Synergistic induction of apoptosis and cell cycle arrest; suppression of AKT and YAP signaling. | Combination reduced tumor growth by 65.4% vs. 44.3% (this compound alone) and 22.3% (LBH589 alone) in a xenograft model. | |
| LBH589 (Panobinostat) | MLL-AF4+ Infant ALL | Preclinical mouse model | Synergistic anti-leukemia effect. | Data not specified in the provided text. |
Table 2: Synergistic Effects of this compound with Chemotherapy
| Combination Drug | Cancer Type | Cell Lines | Key Synergistic Effects | Quantitative Data (Example) | Reference |
| Paclitaxel | Non-Small Cell Lung Cancer (NSCLC) | A549, H157, H1299 | Synergistic inhibition of cell growth, inhibition of autophagy, and promotion of apoptosis. | This compound IC50 values were determined in NSCLC cell lines. | |
| Cisplatin | Non-Small Cell Lung Cancer (NSCLC) | A549, H157, H1299 | Synergistic inhibition of cell growth, inhibition of autophagy, and promotion of apoptosis. | Data not specified in the provided text. | |
| Vincristine | Neuroblastoma | Neuroblastoma cells | Synergistic induction of G2/M phase cell cycle arrest, aberrant mitotic spindle formation, and apoptosis. | Co-treatment synergistically suppressed tumor progression in neuroblastoma-bearing mice. |
Table 3: Synergistic Effects of this compound with Other Targeted Therapies
| Combination Drug | Cancer Type | Cell Lines | Key Synergistic Effects | Quantitative Data (Example) | Reference |
| Trametinib (MEK Inhibitor) | Triple-Negative Breast Cancer (TNBC) | In vitro and in vivo models | Synergistically inhibits TNBC growth and prevents/reverses adaptive drug resistance. | Data not specified in the provided text. | |
| IKK inhibitor VII | Lymphoma | U937 | Enhances or restores susceptibility to this compound by targeting the NF-κB signaling pathway. | Data not specified in the provided text. | |
| Entospletinib (SYK inhibitor) | B-Cell Lymphoma | DLBCL and BL cell lines | Reduced proliferation and metabolic activity. | IC50 values for this compound were evaluated. |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound combinations are often rooted in the simultaneous targeting of multiple, interconnected signaling pathways that are crucial for cancer cell survival and proliferation.
One of the key mechanisms involves the regulation of the NF-κB pathway. This compound has been shown to reduce BRD4-mediated activation of NF-κB, leading to decreased release of pro-inflammatory cytokines like IL-1β and IL-6. This action, when combined with other agents that also impinge on cell survival pathways, can lead to a more profound anti-tumor response.
Caption: this compound inhibits BRD4, leading to the downregulation of NF-κB signaling and oncogene transcription.
Furthermore, combinations of this compound with HDAC inhibitors have been shown to synergistically induce apoptosis through the mitochondrial pathway, involving the upregulation of the pro-apoptotic protein BIM and the downregulation of anti-apoptotic proteins. This dual epigenetic modulation appears to be a particularly effective strategy in melanoma.
Caption: Synergistic induction of apoptosis by this compound and HDAC inhibitors via modulation of pro- and anti-apoptotic proteins.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Caption: Workflow for assessing cell viability using the Sulforhodamine B (SRB) assay.
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, the combination drug, or both, along with a vehicle control.
-
Incubate the plates for 72 hours.
-
Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry.
-
Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 10 minutes at room temperature.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.
Protocol:
-
Culture and treat cells with this compound and the combination drug as described for the viability assay.
-
Harvest the cells (including floating cells in the supernatant) and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess their expression levels.
Protocol:
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.
Conclusion
The evidence strongly suggests that this compound, when used in combination with other anti-cancer agents, can lead to synergistic therapeutic effects. The ability of this compound to modulate key oncogenic pathways, such as NF-κB, and to enhance drug-induced apoptosis makes it a compelling candidate for further clinical investigation in combination regimens. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret future studies aimed at harnessing the full synergistic potential of this compound in cancer therapy.
Unveiling In Vivo Efficacy: A Comparative Guide to I-Bet151 Biomarkers
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of I-Bet151's in vivo performance against the well-characterized BET inhibitor, JQ1, with a focus on key pharmacodynamic and predictive biomarkers. This guide synthesizes available preclinical data to inform biomarker-driven drug development and facilitate the design of robust in vivo studies for this class of epigenetic modulators.
This compound (GSK1210151A) is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, primarily targeting BRD2, BRD3, and BRD4.[1] These proteins are critical epigenetic readers that regulate the transcription of key oncogenes, making them attractive targets in oncology. This guide provides a comparative analysis of in vivo biomarkers for assessing the efficacy of this compound, with JQ1 serving as a key comparator.
Comparative Analysis of In Vivo Biomarker Modulation
The following tables summarize the in vivo effects of this compound and JQ1 on key biomarkers implicated in their mechanism of action. It is important to note that the data are compiled from various studies using different tumor models, dosing regimens, and analytical methods. Therefore, a direct quantitative comparison should be approached with caution.
Table 1: In Vivo Modulation of c-Myc by this compound and JQ1
| Inhibitor | Tumor Model | Dose & Schedule | Biomarker Change | Method of Analysis | Reference |
| This compound | MLL-rearranged Leukemia Xenograft | 30 mg/kg | Downregulation of c-Myc | Not Specified | [2] |
| JQ1 | Merkel Cell Carcinoma Xenograft | 50 mg/kg/day | 75.6% reduction in final tumor volume, significant c-Myc downregulation | Western Blot, qRT-PCR | [3] |
| JQ1 | Endometrial Cancer Xenograft | 50 mg/kg/day | Significant reduction in tumor growth and c-Myc protein expression | Western Blot | [4] |
| JQ1 | Pancreatic Ductal Adenocarcinoma Patient-Derived Xenograft | 50 mg/kg/day | 17-30% decrease in c-Myc RNA | qRT-PCR | [1] |
| JQ1 | Neuroblastoma Xenograft | Not Specified | Downregulation of MYCN program | Gene Set Enrichment Analysis (GSEA) | [5] |
Key Insight: Both this compound and JQ1 consistently demonstrate the ability to downregulate the expression of the proto-oncogene c-Myc (or its neuronal counterpart, MYCN) in various in vivo cancer models. This provides strong evidence for c-Myc as a primary pharmacodynamic biomarker for this class of drugs. However, the extent of downregulation can be context-dependent.[1]
Table 2: In Vivo Modulation of Other Key Biomarkers by this compound and JQ1
| Inhibitor | Biomarker | Tumor Model | Dose & Schedule | Biomarker Change | Method of Analysis | Reference |
| This compound | GLI1 | Medulloblastoma Xenograft | Dose-dependent | Downregulation of GLI1 | Not Specified | [2] |
| This compound | HEXIM1 | In vitro data suggests upregulation | Not Specified | Upregulation of HEXIM1 | Not Specified | [6] |
| JQ1 | FOSL1 | Childhood Sarcoma Xenograft | 50 mg/kg/day | Suppression of FOSL1 | Not Specified | [7] |
| JQ1 | CDC25B | Pancreatic Ductal Adenocarcinoma Patient-Derived Xenograft | 50 mg/kg/day | Downregulation of CDC25B | Expression Profiling | [1] |
Key Insight: Beyond c-Myc, this compound and JQ1 modulate other critical signaling pathways. This compound has been shown to suppress the Hedgehog pathway effector GLI1, suggesting its potential in Hedgehog-driven cancers.[2] Both inhibitors are also known to impact transcriptional regulators like FOSL1 and cell cycle components such as CDC25B.[1][7] HEXIM1, a negative regulator of transcription, has been identified as a potential pharmacodynamic marker that is upregulated by BET inhibitors.[6]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting MYCN in Neuroblastoma by BET Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET Inhibition Induces HEXIM1- and RAD51-Dependent Conflicts between Transcription and Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating I-Bet151 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
I-Bet151 is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical readers of epigenetic marks and play a key role in transcriptional regulation.[1] Validating that this compound effectively engages its intended targets, primarily BRD2 and BRD4, within a cellular context is a crucial step in preclinical research and drug development. This guide provides a comparative overview of key experimental methods to confirm and quantify this compound target engagement in cells, supported by experimental data and detailed protocols.
Comparison of Target Engagement Validation Methods
Several orthogonal methods can be employed to validate the interaction of this compound with its target proteins in a cellular environment. The choice of method often depends on the specific research question, available resources, and desired throughput.
| Method | Principle | Measures | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature.[2] | Direct target binding in intact cells. | Label-free, applicable to native proteins.[2] | Lower throughput, requires specific antibodies. |
| Chromatin Immunoprecipitation (ChIP-seq) | Measures the genome-wide occupancy of a protein on DNA. This compound displaces BET proteins from chromatin.[3] | Changes in protein-chromatin interaction. | Genome-wide, unbiased view of target displacement.[3] | Technically demanding, indirect measure of binding. |
| Proximity-Based Assays (NanoBRET™, AlphaScreen) | Measures the displacement of a tracer from the target protein by the inhibitor.[4][5] | Direct binding affinity (IC50/Kd) in a cellular or biochemical context. | High-throughput, quantitative.[4][5] | Requires genetic modification of cells or purified proteins. |
| Downstream Gene Expression Analysis (qPCR/RNA-seq) | Measures changes in the expression of genes known to be regulated by BET proteins (e.g., MYC, GLI1).[1][6] | Functional consequence of target engagement. | High-throughput, assesses functional outcome. | Indirect measure, can be affected by off-target effects. |
Quantitative Data for this compound and Alternatives
The following tables summarize quantitative data for this compound and other commonly used BET inhibitors, providing a basis for comparison.
Table 1: Biochemical and Cellular Affinity of BET Inhibitors
| Inhibitor | Target | Assay | IC50 / Kd | Reference |
| This compound | BRD4 | AlphaScreen | IC50 = 794 nM | [7] |
| (+)-JQ1 | BRD4 (BD1) | Isothermal Titration Calorimetry (ITC) | Kd ≈ 50 nM | [4] |
| (+)-JQ1 | BRD4 (BD2) | Isothermal Titration Calorimetry (ITC) | Kd ≈ 90 nM | [4] |
| (+)-JQ1 | BRD4 (BD1) | AlphaScreen | IC50 = 77 nM | [4] |
| (+)-JQ1 | BRD4 (BD2) | AlphaScreen | IC50 = 33 nM | [4] |
| OTX-015 | BRD2, BRD3, BRD4 | Biochemical Assay | IC50 = 92-112 nM | [8] |
Table 2: Cellular Effects of BET Inhibitors
| Inhibitor | Cell Line | Effect | Concentration | Timepoint | Reference |
| This compound | Medulloblastoma CSCs | Reduced viability | Dose-dependent | 3 days | [3] |
| This compound | Esophageal Adenocarcinoma Cells | Reduced GLI1 expression | Dose-dependent | - | [9] |
| (+)-JQ1 | MM.1S (Multiple Myeloma) | MYC downregulation | 500 nM | 1-8 hours | [6] |
| (+)-JQ1 | LP-1 (Multiple Myeloma) | MYC downregulation | Dose-dependent | 4 hours | [10] |
| OTX-015 | Acute Leukemia Cells | Cell growth inhibition | Submicromolar | - | [8] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental procedures is essential for a clear understanding of this compound target engagement.
References
- 1. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BET Bromodomain Inhibitor this compound Acts Downstream of Smoothened Protein to Abrogate the Growth of Hedgehog Protein-driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 6. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The bromodomain inhibitor IBET-151 attenuates vismodegib-resistant esophageal adenocarcinoma growth through reduction of GLI signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Introduction to BET Inhibitors: I-Bet151 and JQ1
A Comparative Analysis of I-Bet151 and JQ1 Potency: A Guide for Researchers
This guide provides a detailed comparative analysis of the potency of two prominent BET (Bromodomain and Extra-Terminal) inhibitors, this compound (also known as GSK1210151A) and JQ1. Developed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, outlines detailed methodologies for potency determination, and visualizes the underlying signaling pathways.
This compound and JQ1 are small molecule inhibitors that target the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound and JQ1 displace BET proteins from chromatin, leading to the downregulation of key oncogenes such as c-Myc.[1][2][3] This mechanism has established them as promising therapeutic agents in various cancers and inflammatory diseases.
Quantitative Potency Comparison
The following table summarizes the reported IC50 values for this compound and JQ1 against various BET bromodomains and in different cancer cell lines. It is important to note that these values are collated from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Target | Inhibitor | IC50 (nM) | Assay Type | Reference |
| BRD2 | This compound | 500 | Cell-free | [4] |
| JQ1 | 17.7 (N-terminal) | Biochemical | [5] | |
| BRD3 | This compound | 250 | Cell-free | [4] |
| BRD4 (BD1) | This compound | 790 | Cell-free | [4] |
| JQ1 | 77 | Cell-free | [1][6] | |
| BRD4 (BD2) | JQ1 | 33 | Cell-free | [1][6] |
| MV4;11 (AML) | This compound | 15-192 | Cell-based | [4] |
| JQ1 | 72 | Cell-based | [7] | |
| HL-60 (Leukemia) | This compound | 195 | Cell-based | [8] |
| NMC 797 (NUT Midline Carcinoma) | JQ1 | 69 | Cell-based | [7] |
| A549 (Lung Cancer) | JQ1 | 1670 | Cell-based | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of potency data. Below are generalized protocols for two common assays used to determine the potency of BET inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding of a BET bromodomain to an acetylated histone peptide. Inhibition of this interaction by a compound like JQ1 or this compound results in a decrease in the FRET signal.
Materials:
-
Europium (Eu3+)-labeled BET bromodomain (e.g., BRD4)
-
Biotinylated acetylated histone peptide (e.g., H4 tetra-acetylated peptide)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)
-
Test compounds (this compound or JQ1) and controls
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the assay buffer, Eu3+-labeled BET bromodomain, and biotinylated acetylated histone peptide to the wells of the microplate.
-
Add the diluted test compounds or DMSO (for control wells) to the respective wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium.
-
Add the streptavidin-conjugated acceptor fluorophore to all wells.
-
Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the acceptor to donor emission signals and plot the results against the compound concentration to determine the IC50 value.[6][8][10]
AlphaScreen™ Assay
The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) is another proximity-based assay used to measure biomolecular interactions.
Materials:
-
Biotinylated acetylated histone peptide
-
GST-tagged BET bromodomain
-
Streptavidin-coated Donor beads
-
Anti-GST-conjugated Acceptor beads
-
Assay buffer
-
Test compounds and controls
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the assay buffer, biotinylated acetylated histone peptide, and GST-tagged BET bromodomain to the wells.
-
Add the diluted test compounds or DMSO to the wells.
-
Incubate to allow for the binding interaction to occur.
-
Add a mixture of Streptavidin-coated Donor beads and anti-GST-conjugated Acceptor beads to all wells in subdued light.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 1-2 hours).
-
Read the plate on an AlphaScreen-capable plate reader.
-
Plot the signal against the compound concentration to calculate the IC50 value.[11][12][13]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and JQ1 and a typical experimental workflow for potency determination.
Caption: Mechanism of action of BET inhibitors this compound and JQ1.
Caption: A generalized workflow for determining the potency of BET inhibitors.
Conclusion
Both this compound and JQ1 are potent inhibitors of the BET family of proteins, demonstrating low nanomolar to micromolar IC50 values in a variety of assays and cell lines. JQ1 generally appears to have higher potency against the individual bromodomains of BRD4 in cell-free assays. However, the cellular potency of both compounds can be influenced by factors such as cell permeability and off-target effects. The choice between this compound and JQ1 for a particular research application may depend on the specific BET protein or cellular context being investigated. The provided experimental protocols and diagrams offer a foundational understanding for researchers aiming to evaluate and compare these and other BET inhibitors.
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of I-Bet151: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the therapeutic index of an investigational drug is paramount. This guide provides a comparative analysis of the BET inhibitor I-Bet151 against other notable alternatives, supported by preclinical and clinical data. We delve into the quantitative measures of efficacy and toxicity, outline key experimental protocols, and visualize the underlying signaling pathways to offer a comprehensive assessment.
This compound: A Potent BET Inhibitor with a Promising Therapeutic Window
This compound (also known as GSK1210151A) is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1] These proteins are critical epigenetic readers that regulate the transcription of key oncogenes, including c-MYC.[2] By displacing BET proteins from chromatin, this compound effectively downregulates the expression of these cancer-driving genes, leading to cell cycle arrest and apoptosis in various tumor types.[3][4] Preclinical studies have demonstrated its efficacy in both hematological malignancies and solid tumors.[3][4]
Comparative Analysis of BET Inhibitors
To contextualize the therapeutic potential of this compound, this guide compares its performance with other well-characterized BET inhibitors: JQ1, OTX-015 (Birabresib), and ABBV-744. While a direct numerical comparison of the therapeutic index (a ratio of the toxic dose to the effective dose) is often challenging due to variations in experimental models, a review of effective doses and observed toxicities provides valuable insights.
| Compound | Target(s) | Effective Dose (Preclinical Models) | Observed Toxicities (Preclinical & Clinical) | Key Findings |
| This compound | BRD2, BRD3, BRD4 | 30 mg/kg daily (i.p.) in a murine MLL-fusion leukemia model significantly prolonged survival.[1] | Potential for cardiac mitochondrial alterations at higher doses (50 mg/kg/day in mice).[5] | Demonstrates significant in vivo efficacy at tolerable doses in preclinical cancer models.[1] |
| JQ1 | BRD2, BRD3, BRD4, BRDT | 50 mg/kg daily (i.p.) in various cancer models.[6] | Short half-life.[7] Can cause weight loss, lymphoid and hematopoietic toxicity, and potential neuronal toxicity.[8] | A widely used tool compound for preclinical research, but its pharmacokinetic profile limits clinical development.[7] |
| OTX-015 | BRD2, BRD3, BRD4 | 50 mg/kg twice daily (oral) in a pediatric ependymoma model showed significant survival improvement.[9][10] | Dose-Limiting Toxicities (DLTs) in Humans (Acute Leukemia): Grade 3 diarrhea and fatigue at 160 mg/day. Recommended Phase 2 Dose: 80 mg/day.[11] | Orally bioavailable with demonstrated clinical activity, but requires careful dose management due to toxicities.[11] |
| ABBV-744 | BD2-selective (BRD2, BRD3, BRD4) | 9.4 mg/kg for 21 days in an AML PDX model extended survival.[12] Doses as low as 4.7 mg/kg showed efficacy in prostate cancer xenografts.[13] | Improved therapeutic index compared to pan-BET inhibitors. Shows fewer platelet and gastrointestinal toxicities.[12][14] | A next-generation, BD2-selective inhibitor with a potentially wider therapeutic window and improved safety profile.[14] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways implicated in tumorigenesis. The diagrams below, generated using the DOT language, illustrate the mechanism of action of this compound on the Hedgehog and NF-κB pathways.
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of BET inhibitors, detailed experimental protocols are crucial. Below are standardized methodologies for assessing the in vivo efficacy of compounds like this compound.
In Vivo Efficacy Assessment in a Patient-Derived Xenograft (PDX) Model of Acute Myeloid Leukemia (AML)
This protocol outlines the establishment of an AML-PDX model and subsequent therapeutic testing.
1. Animal Model:
-
Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG) are used to prevent rejection of human cells.[15] All animal procedures must be approved by an Institutional Animal Care and Use Committee.
2. Preparation and Engraftment of AML Cells:
-
Cryopreserved primary AML patient cells are thawed rapidly and washed.[15][16]
-
A suspension of viable cells (typically 1-5 x 10^6 cells in 100-200 µL of sterile PBS or saline) is injected intravenously (e.g., via the tail vein) into each mouse.[15][17]
3. Monitoring of Leukemia Engraftment:
-
Starting 3-4 weeks post-injection, peripheral blood is collected weekly from the mice.[15]
-
Engraftment is monitored by flow cytometry for the presence of human CD45+ leukemic cells.[15]
4. Therapeutic Intervention:
-
Once engraftment is confirmed (e.g., >1% human CD45+ cells in peripheral blood), mice are randomized into treatment and control groups.
-
This compound or the comparator compound is administered at the desired dose and schedule (e.g., 30 mg/kg daily via intraperitoneal injection).[1] The vehicle control group receives the corresponding vehicle solution.
5. Assessment of Efficacy:
-
Tumor Burden: Leukemia progression is monitored by regular flow cytometry of peripheral blood. At the end of the study, bone marrow and spleen are harvested to determine the percentage of human leukemic cells.[12]
-
Survival: Mice are monitored daily for signs of distress or disease progression, and survival is recorded.
-
Toxicity: Body weight is measured regularly, and any signs of toxicity (e.g., changes in behavior, ruffled fur) are noted.[12]
6. Data Analysis:
-
Tumor growth curves and survival curves (Kaplan-Meier) are generated and statistically analyzed (e.g., using a log-rank test for survival). Differences in tumor burden between groups are assessed using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This compound demonstrates a compelling preclinical profile as a BET inhibitor with significant anti-tumor activity. While direct comparisons of therapeutic indices are complex, the available data suggest that this compound possesses a favorable efficacy-to-toxicity ratio in relevant cancer models. The emergence of next-generation, domain-selective inhibitors like ABBV-744 highlights a promising direction for improving the therapeutic window of BET-targeting agents. The experimental protocols and pathway analyses provided in this guide offer a robust framework for the continued evaluation and development of this compound and other novel epigenetic modulators.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins [frontiersin.org]
- 4. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The BET Bromodomain Inhibitor I-BET-151 Induces Structural and Functional Alterations of the Heart Mitochondria in Healthy Male Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity of JQ1 in neuronal derivatives of human umbilical cord mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The BET Inhibitor OTX015 Exhibits In Vitro and In Vivo Antitumor Activity in Pediatric Ependymoma Stem Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Downstream Effects of I-Bet151: A Comparative Guide for Researchers
For researchers in oncology, immunology, and epigenetics, understanding the precise molecular consequences of therapeutic agents is paramount. This guide provides a comprehensive comparison of the downstream markers of I-Bet151 activity, contrasting its effects with other prominent BET inhibitors, JQ1 and OTX015. Detailed experimental protocols and visual representations of key pathways and workflows are included to support your research and drug development endeavors.
This compound is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, primarily targeting BRD2, BRD3, and BRD4.[1] These proteins are critical epigenetic readers that play a central role in regulating gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, driving the expression of genes involved in cell proliferation, survival, and inflammation. This compound and other BET inhibitors function by competitively binding to the bromodomains of BET proteins, thereby displacing them from chromatin and suppressing the transcription of their target genes. A primary and well-documented downstream effect of this compound is the potent downregulation of the MYC oncogene, a key driver in many human cancers.[2][3][4]
Comparative Analysis of BET Inhibitor Activity
To provide a clear comparison of this compound with other widely used BET inhibitors, the following table summarizes their inhibitory concentrations and effects on key downstream markers in various cancer cell lines.
| Inhibitor | Target | Cell Line | IC50 (BRD4) | Downstream Marker | Effect | Reference |
| This compound | BRD2/3/4 | MLL-rearranged Leukemia (MV4-11) | ~192 nM (GI50) | c-Myc | Downregulation | [5] |
| Oral Squamous Carcinoma (SCC-25) | - | MCM5 | Downregulation | [5] | ||
| Non-Small Cell Lung Cancer | - | eIF4E | Downregulation | |||
| JQ1 | BRD2/3/4/T | Myeloma (MM.1S) | 77 nM (BD1), 33 nM (BD2) | MYC | Downregulation | [6] |
| Acute Myeloid Leukemia (OCI-AML3) | - | BCL2 | Downregulation | [3] | ||
| Lung Adenocarcinoma (H1975) | - | FOSL1 | Downregulation | [7] | ||
| OTX015 | BRD2/3/4 | Acute Leukemia | Sub-micromolar | c-MYC, HEXIM1 | Downregulation, Upregulation | [2][8] |
| Non-Small Cell Lung Cancer (DMS114) | - | MYC | Downregulation | |||
| B-cell Lymphoma | 240 nM (median IC50) | NF-κB pathway genes | Downregulation |
Signaling Pathway of this compound Action
The primary mechanism of this compound involves the disruption of BRD4-mediated transcription. The following diagram illustrates this signaling pathway.
Caption: this compound inhibits BRD4 from binding to acetylated histones, disrupting transcription of target genes.
Experimental Workflow for Marker Validation
Validating the downstream markers of this compound activity typically involves a series of molecular biology techniques to assess changes in gene and protein expression.
Caption: Workflow for identifying and validating downstream markers of BET inhibitor activity.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to identify and validate the downstream markers of this compound activity.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is essential for identifying the genomic regions where BRD4 binds and is displaced by this compound.
1. Cell Culture and Cross-linking:
-
Culture cancer cells to ~80-90% confluency.
-
Treat cells with this compound (e.g., 500 nM) or vehicle (DMSO) for a specified time (e.g., 6 hours).[9]
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
2. Cell Lysis and Chromatin Shearing:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells using a suitable lysis buffer containing protease inhibitors.
-
Sonify the chromatin to an average fragment size of 200-500 bp.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for BRD4.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
4. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and Library Preparation:
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Prepare the DNA library for sequencing according to the manufacturer's protocol (e.g., Illumina).
6. Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Align the reads to the reference genome and perform peak calling to identify BRD4 binding sites.
-
Compare the peak profiles between this compound-treated and vehicle-treated samples to identify regions of BRD4 displacement.
Quantitative Real-Time PCR (qPCR)
qPCR is used to quantify the changes in mRNA expression of specific downstream target genes.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from this compound-treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
2. qPCR Reaction Setup:
-
Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target gene (e.g., MYC) and a housekeeping gene (e.g., GAPDH), and the synthesized cDNA.
-
Use validated primer sequences to ensure specificity and efficiency.
3. qPCR Cycling and Data Analysis:
-
Perform the qPCR reaction in a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Generate a melt curve at the end of the run to verify the specificity of the amplified product.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Western Blotting
Western blotting is employed to detect and quantify changes in the protein levels of downstream markers.
1. Protein Extraction:
-
Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., c-Myc, p-p65 NF-κB) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Quantification:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control protein such as GAPDH or β-actin.
References
- 1. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological and molecular effects of bromodomain and extra-terminal (BET) inhibitors JQ1, IBET-151, and IBET-762 in OSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BRD4 bimodal binding at promoters and drug-induced displacement at Pol II pause sites associates with I-BET sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BET Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bromodomain and Extra-Terminal (BET) inhibitors, supported by experimental data. We delve into their mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate their performance.
BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic "readers" that play a critical role in regulating gene transcription.[1][2] They recognize and bind to acetylated lysine residues on histones and transcription factors, recruiting transcriptional machinery to promoters and enhancers, particularly super-enhancers that drive the expression of key oncogenes like MYC.[2][3] BET inhibitors competitively bind to the bromodomains of BET proteins, displacing them from chromatin and thereby suppressing the transcription of target genes.[1] This mechanism has established BET inhibitors as a promising class of anti-cancer agents, with numerous compounds advancing into clinical trials.[2][4] However, their clinical efficacy as monotherapies has been limited by dose-limiting toxicities, including thrombocytopenia and gastrointestinal issues.[1][5] This has spurred the development of next-generation inhibitors with improved selectivity and the exploration of combination therapies.[1][6]
Mechanism of Action of BET Inhibitors
BET inhibitors function by competitively occupying the acetyl-lysine binding pockets of BET protein bromodomains, preventing their interaction with acetylated histones at promoters and super-enhancers. This leads to the displacement of BET proteins from chromatin, resulting in the downregulation of key oncogenes and cell cycle regulators, ultimately inducing cell cycle arrest, senescence, or apoptosis in cancer cells.[1][3]
Comparative Efficacy of BET Inhibitors
The landscape of BET inhibitors includes first-generation, pan-BET inhibitors that target both bromodomains (BD1 and BD2) of all BET family members, as well as second-generation inhibitors with selectivity for specific bromodomains or BET proteins.
In Vitro Activity of Selected BET Inhibitors
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for several BET inhibitors across various cancer cell lines.
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| JQ1 | Eμ-Myc lymphoma | ~4 | [7] |
| Lung Adenocarcinoma (sensitive lines) | 420 - 4190 | [8] | |
| MMTV-PyMT (luminal breast cancer) | Varies by line | [5] | |
| OTX015 (MK-8628) | Acute Leukemia (sensitive lines) | Submicromolar | [9] |
| Non-Small Cell Lung Cancer (sensitive lines) | < 1000 | [10] | |
| ABBV-075 (Mivebresib) | Hematological and Solid Tumor Lines | ~100 | [11] |
| ABBV-744 (BD2-selective) | Acute Myeloid Leukemia | Low nanomolar | [6] |
| AZD5153 (Bivalent) | Hematological Cancers | < 25 | [6] |
| I-BET762 (GSK525762A) | Prostate Cancer | 500 - 5000 | [12] |
Bromodomain Selectivity of BET Inhibitors
The two tandem bromodomains of BET proteins, BD1 and BD2, may have distinct biological functions.[13][14] This has led to the development of inhibitors with selectivity for one bromodomain over the other. Preclinical studies suggest that BD1 inhibition is primarily responsible for the anti-cancer effects, while BD2 may play a more significant role in inflammation.[13][14]
| Inhibitor | Target | IC50/Ki (nM) | Selectivity | Reference |
| JQ1 | BRD4 BD1 | ~77 | Pan-BET, BD1/BD2 | [7] |
| BRD4 BD2 | ~33 | |||
| ABBV-075 | BRD2, BRD4, BRDT | Ki: 1-2.2 | Pan-BET | [11] |
| BRD3 | Ki: 12.2 | |||
| ABBV-744 | BRD4 BD2 | IC50: 2.9 | BD2-selective | [6] |
| INCB054329 | BRD2-BD1 | 44 | Pan-BET | [15][16] |
| BRD2-BD2 | 5 | |||
| BRD3-BD1 | 9 | |||
| BRD3-BD2 | 1 | |||
| BRD4-BD1 | 28 | |||
| BRD4-BD2 | 3 | |||
| GSK778 (iBET-BD1) | BRD2 BD1 | 75 | BD1-selective | [15] |
| BRD3 BD1 | 41 | |||
| BRD4 BD1 | 41 | |||
| GSK046 (iBET-BD2) | BRD2 BD2 | - | BD2-selective | [17][18] |
In Vivo Efficacy of Selected BET Inhibitors
The anti-tumor activity of BET inhibitors has been demonstrated in various preclinical mouse models. The table below provides examples of in vivo studies for different BET inhibitors.
| Inhibitor | Cancer Model | Dosing | Key Outcomes | Reference |
| JQ1 | MMTV-PyMT (luminal breast cancer) | 25 mg/kg, i.p. daily | Inhibited tumor growth | [19] |
| ThrbPV/PVKrasG12D (thyroid cancer) | 50 mg/kg, i.p. daily | Decreased tumor growth and increased survival | [20] | |
| ABBV-075 | Acute Myeloid Leukemia (PDX) | Not specified | Inhibition of bone marrow blasts | [21] |
| ABBV-744 | Prostate Tumor Xenograft | 4.7 mg/kg | Suppressed tumor growth with minimal toxicity | [6] |
| MT1 (Bivalent) | Leukemia | 22.1-44.2 µmol/kg daily | Significantly delayed leukemia progression compared to JQ1 | [22] |
Key Experimental Protocols
The evaluation of BET inhibitors relies on a variety of in vitro and in vivo assays to characterize their activity and mechanism of action. Below are outlines of common experimental protocols.
Cellular Proliferation Assay (MTT/alamarBlue)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells are treated with a range of concentrations of the BET inhibitor or a vehicle control (e.g., DMSO).
-
After a set incubation period (typically 72 hours), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or alamarBlue is added to each well.[23][24]
-
Viable cells with active metabolism convert the reagent into a colored or fluorescent product.
-
The absorbance or fluorescence is measured using a plate reader.
-
The results are used to calculate the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cells are treated with the BET inhibitor for a specified time (e.g., 24-72 hours).
-
Both adherent and floating cells are collected and washed.
-
Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells.
-
PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[25][26]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, such as BRD4, and to assess how these binding patterns are altered by a BET inhibitor.
Methodology:
-
Cells are treated with a BET inhibitor or vehicle.
-
Proteins are cross-linked to DNA using formaldehyde.
-
Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.[27]
-
An antibody specific to the protein of interest (e.g., BRD4) is used to immunoprecipitate the protein-DNA complexes.
-
The cross-links are reversed, and the DNA is purified.[27]
-
The purified DNA is used to prepare a library for high-throughput sequencing.
-
The sequencing data is analyzed to identify genomic regions enriched for BRD4 binding and to determine how these binding sites are affected by the BET inhibitor.[28]
Future Directions
The field of BET inhibitors is rapidly evolving. While first-generation pan-BET inhibitors have shown promise, their clinical utility has been hampered by on-target toxicities.[1][5] The development of more selective inhibitors, such as those targeting specific bromodomains or individual BET family members, may offer an improved therapeutic window.[6][29] Furthermore, preclinical data strongly support the use of BET inhibitors in combination with other anti-cancer agents, such as BCL-2 inhibitors, CDK inhibitors, and immune checkpoint inhibitors, to enhance efficacy and overcome resistance.[30][31][32] The identification of predictive biomarkers of response will be crucial for patient stratification and the successful clinical implementation of BET inhibitor-based therapies.
References
- 1. onclive.com [onclive.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of BET Inhibitors as Potential Treatments for Cancer: Optimization of Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Selective inhibitors of bromodomain BD1 and BD2 of BET proteins modulate radiation-induced profibrotic fibroblast responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bromodomain and extraterminal protein inhibitor JQ1 suppresses thyroid tumor growth in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Assessment of the Antiproliferative Activity of a BET Bromodomain Inhibitor as Single Agent and in Combination in Non-Hodgkin Lymphoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cell Proliferation Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 25. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubcompare.ai [pubcompare.ai]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Preclinical Studies Support Combined Inhibition of BET Family Proteins and Histone Deacetylases as Epigenetic Therapy for Cutaneous T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. hcn.health [hcn.health]
- 32. Efficacy of combined CDK9/BET inhibition in preclinical models of MLL-rearranged acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
I-Bet151: A Comparative Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of I-Bet151 with other BET inhibitors, supported by experimental data. We delve into the molecular mechanisms, present quantitative data in a clear, comparative format, and provide detailed experimental protocols for key validation assays.
This compound and the BET Family: A Mechanism of Anti-inflammatory Action
This compound is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that play a crucial role in the transcriptional activation of inflammatory genes.[1] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to the promoters and enhancers of these genes.
This compound competitively binds to the acetyl-lysine binding pockets of BET proteins, thereby preventing their association with chromatin.[3] This leads to a potent and selective suppression of the transcription of a subset of inflammatory genes, particularly those induced by stimuli such as lipopolysaccharide (LPS) and pro-inflammatory cytokines like TNF-α and IL-1β.[1][4][5] A key signaling pathway implicated in this compound's anti-inflammatory action is the NF-κB pathway.[3][4][6]
References
- 1. Pharmacological Inhibition of Bromodomain-Containing Proteins in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bromodomain protein inhibitor this compound suppresses expression of inflammatory genes and matrix degrading enzymes in rheumatoid arthritis synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses osteoclast formation and inflammatory cytokines secretion by targetting BRD4 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins [frontiersin.org]
Unraveling Cross-Resistance: A Comparative Guide to I-BET151 and Other BET Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. This guide provides a comprehensive comparison of the bromodomain and extra-terminal (BET) inhibitor I-BET151 with other inhibitors, focusing on the critical issue of cross-resistance. Supported by experimental data, this document delves into the molecular pathways implicated in resistance and outlines the methodologies used to assess these phenomena.
Acquired resistance to targeted therapies remains a significant hurdle in oncology. In the realm of epigenetic drugs, BET inhibitors have shown promise, yet resistance can emerge, often conferring cross-resistance to other agents within the same class. This guide examines the performance of this compound in the context of resistance, drawing comparisons with the well-characterized BET inhibitor, JQ1.
Quantitative Analysis of Cross-Resistance
Studies have demonstrated that cancer cell lines rendered resistant to one BET inhibitor frequently exhibit reduced sensitivity to others. This cross-resistance is a key consideration for the clinical application of these agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and JQ1 in sensitive (parental) and resistant acute myeloid leukemia (AML) cell lines, illustrating the shift in drug sensitivity.
| Cell Line Model | Inhibitor | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change in Resistance |
| MLL-AF9 AML | This compound | ~400 | >1000 | >2.5 |
| MLL-AF9 AML | JQ1 | Not specified | >1000 | Not applicable |
Data synthesized from dose-response curves presented in literature.[1]
The data clearly indicates that the development of resistance to this compound in AML cells also leads to a significant decrease in sensitivity to JQ1.[1] This reciprocal relationship underscores a common mechanism of resistance.
Mechanisms of Resistance: The Wnt/β-catenin and PI3K/AKT Signaling Pathways
The emergence of resistance to BET inhibitors, including this compound, is often linked to the activation of alternative signaling pathways that bypass the need for BET protein function in driving oncogene expression. Two of the most prominent pathways implicated are the Wnt/β-catenin and PI3K/AKT pathways.
Activation of the Wnt/β-catenin signaling cascade has been identified as a key driver of resistance in leukemia models.[1][2] In resistant cells, there is an upregulation of this pathway, which can then take over the transcriptional regulation of key target genes, such as MYC, rendering the cells less dependent on BRD4 and, consequently, less sensitive to BET inhibitors.[1][2]
Similarly, kinome reprogramming and the activation of the PI3K/AKT signaling pathway have been observed in BET inhibitor-resistant neuroblastoma and ovarian cancer cells. This adaptive response allows cancer cells to maintain proliferative and survival signals despite the inhibition of BET proteins.
Experimental Protocols
The following sections detail the methodologies employed in the studies cited, providing a framework for researchers aiming to investigate BET inhibitor cross-resistance.
Generation of Resistant Cell Lines
A common method to generate BET inhibitor-resistant cell lines involves continuous exposure to the drug over an extended period.[1]
-
Initial Culture: Parental cancer cell lines (e.g., MLL-AF9 immortalized murine hematopoietic stem and progenitor cells) are cultured in appropriate media supplemented with cytokines.[1]
-
Drug Exposure: Cells are serially re-plated in methylcellulose-based medium containing either a vehicle control (e.g., 0.1% DMSO) or this compound at a concentration around the IC40 value (e.g., 400 nM).[1]
-
Colony Selection and Expansion: Individual resistant colonies are picked and expanded in liquid culture.[1]
-
Dose Escalation: The concentration of this compound is incrementally increased (e.g., up to 1 μM) to select for highly resistant clones.[1]
-
Maintenance: Resistant cell lines are continuously maintained in the presence of the inhibitor to preserve the resistant phenotype.[1]
Cell Proliferation and Viability Assays
To quantify the sensitivity of parental and resistant cells to various inhibitors, cell proliferation or viability assays are performed.[1]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well.[1]
-
Drug Treatment: Serial dilutions of the inhibitors (e.g., this compound, JQ1) are added to the wells. A vehicle control (e.g., 0.1% DMSO) is also included.[1]
-
Incubation: Plates are incubated for a defined period, typically 72 hours.[1]
-
Viability Assessment: Cell viability is measured using a reagent such as resazurin. Fluorescence is read at the appropriate wavelengths (e.g., 560 nm excitation / 590 nm emission).[1]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using non-linear regression.
Conclusion
The development of resistance to this compound is accompanied by cross-resistance to other BET inhibitors like JQ1, a phenomenon driven by the activation of bypass signaling pathways such as Wnt/β-catenin and PI3K/AKT. This guide provides a foundational understanding of these resistance mechanisms and the experimental approaches to study them. For the successful clinical translation of this compound and other BET inhibitors, a thorough understanding of these resistance profiles is essential to devise effective combination strategies and to select patient populations most likely to benefit from these novel epigenetic therapies.
References
Safety Operating Guide
Proper Disposal of I-Bet151: A Guide for Laboratory Professionals
For Immediate Reference: I-Bet151 is classified as toxic if swallowed and may cause long-lasting harmful effects to aquatic life. Proper disposal is crucial to ensure personnel safety and environmental protection. All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
This document provides essential safety and logistical information for the proper disposal of this compound (also known as GSK1210151A), a selective BET bromodomain inhibitor used in cancer research. Adherence to these procedures is vital for maintaining a safe laboratory environment and preventing environmental contamination.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Chemical Formula | C₂₃H₂₁N₅O₃ |
| Molecular Weight | 415.5 g/mol |
| CAS Number | 1300031-49-5 |
| Appearance | Solid powder |
| Solubility | - DMSO: 5 mg/mL - DMF: 10 mg/mL - Ethanol: 1 mg/mL - DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 2 years. |
Step-by-Step Disposal Procedures for this compound
Given that this compound is toxic if swallowed and poses a long-term hazard to aquatic life, it must be disposed of as hazardous chemical waste.[1] Do not dispose of this compound down the drain or in regular trash. The following step-by-step procedures should be followed:
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous. This includes pure (unused) compound, leftover solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and personal protective equipment (PPE).
-
Segregate this compound waste from other waste streams at the point of generation. It should be collected in a dedicated, properly labeled hazardous waste container.
2. Waste Collection and Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure screw-top cap.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound (GSK1210151A)," and the approximate concentration and quantity of the waste.
-
Do not mix this compound waste with incompatible chemicals.
3. Contaminated Labware and Materials:
-
Solid Waste: All disposable labware, such as pipette tips, microfuge tubes, and gloves, that have come into contact with this compound should be collected in the designated solid hazardous waste container.
-
Liquid Waste: Unused or leftover solutions of this compound should be collected in a designated liquid hazardous waste container.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.
4. Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.
5. Scheduling Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy, contact your institution's EHS office to schedule a pickup.
-
Do not attempt to transport the hazardous waste outside of the laboratory. Trained EHS personnel will handle the transportation and final disposal.
6. Spill and Decontamination Procedures:
-
In the event of a spill, immediately alert others in the area.
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the spill using an appropriate absorbent material.
-
Clean the spill area with a suitable decontaminating agent. All materials used for spill cleanup must be disposed of as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the proper segregation and disposal of this compound waste.
Disclaimer: The information provided in this document is intended as a general guide. Researchers, scientists, and drug development professionals are responsible for following all applicable institutional, local, state, and federal regulations for hazardous waste disposal. Always consult your institution's Environmental Health and Safety (EHS) office for specific procedures and requirements.
References
Essential Safety and Operational Guidance for Handling I-Bet151
Disclaimer: This document provides essential safety and logistical information for handling I-Bet151 based on general laboratory best practices for potent, small-molecule inhibitors. The specific Safety Data Sheet (SDS) for this compound, available from your supplier, is the definitive source of safety information and must be thoroughly reviewed before any handling, storage, or disposal of this compound.
This compound is a potent inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, making it a valuable tool in cancer and epigenetics research.[1][2][3] Due to its biological activity, proper handling and disposal are critical to ensure the safety of laboratory personnel and the environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Specifications should be confirmed with the product-specific Safety Data Sheet.
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Hand Protection | Nitrile gloves | Double-gloving is recommended, especially when handling the pure compound or concentrated solutions. Ensure gloves are compatible with the solvents being used (e.g., DMSO, ethanol). |
| Eye Protection | Safety glasses with side shields or safety goggles | Must be worn at all times in the laboratory where this compound is being handled. |
| Body Protection | Laboratory coat | A fully buttoned lab coat is required to protect skin and personal clothing from potential contamination. |
| Respiratory Protection | Not generally required for handling small quantities in solution. | A certified respirator (e.g., N95) and use of a chemical fume hood are recommended when handling the solid compound to avoid inhalation of fine particles. |
Operational and Disposal Plans
Adherence to a strict operational workflow is crucial for the safe handling of this compound. The following procedural guidance outlines the key steps from receiving the compound to its final disposal.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Log: Record the arrival date, quantity, and assigned storage location in the laboratory's chemical inventory.
-
Store: this compound is typically stored at -20°C as a solid.[4] Confirm the recommended storage conditions on the product's data sheet.
Preparation of Stock Solutions
-
Work in a Fume Hood: All manipulations of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use a calibrated analytical balance with a draft shield. Handle the solid with appropriate tools (e.g., chemical spatula) to avoid generating dust.
-
Solubilization: this compound is soluble in solvents such as DMSO and ethanol.[1] Prepare a concentrated stock solution (e.g., 10 mM in DMSO) and create aliquots for single-use to avoid repeated freeze-thaw cycles.
Experimental Use
-
Labeling: Clearly label all tubes and plates containing this compound with the compound name, concentration, and date.
-
Spill Management: In case of a spill, immediately alert others in the area. Absorb the spill with an inert material (e.g., vermiculite, sand), and decontaminate the area with an appropriate solvent. Dispose of all contaminated materials as hazardous waste.
Disposal Plan
-
Waste Segregation: All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Solid Waste: Collect all solid waste in a designated, lined hazardous waste container.
-
Compliance: Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Visualizing the this compound Handling Workflow
The following diagram illustrates the recommended workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
This compound Mechanism of Action
This compound functions by inhibiting BET proteins, which are critical readers of histone acetylation marks. This inhibition disrupts the transcriptional activation of key oncogenes.
Caption: this compound Inhibition of BET Protein Signaling.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
